Pentamethonium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2365-25-5 |
|---|---|
Molecular Formula |
C11H28N2+2 |
Molecular Weight |
188.35 g/mol |
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium |
InChI |
InChI=1S/C11H28N2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3/q+2 |
InChI Key |
XUSPWDAHGXSTHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C |
Other CAS No. |
2365-25-5 |
Related CAS |
5282-80-4 (diiodide) 541-20-8 (dibromide) |
Synonyms |
pentamethonium pentamethonium bromide pentamethonium dibromide pentamethonium dichloride pentamethonium diiodide pentamethylenebis(trimethylammonium) Penthonium |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pentamethonium on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethonium, a bis-quaternary ammonium compound, is a classical ganglionic blocking agent that exerts its effects through antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, with a focus on its interaction with neuronal nAChRs. It delves into its classification as an open channel blocker, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and mechanisms. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development investigating nicotinic receptor modulation.
Introduction to this compound and Nicotinic Receptors
This compound belongs to the series of polymethylene bis-trimethylammonium compounds, which includes the well-studied ganglionic blocker hexamethonium.[1][2] These agents played a pivotal role in the early pharmacological dissection of the autonomic nervous system. Their primary mechanism of action is the blockade of neurotransmission at autonomic ganglia, which are crucial relay stations in both the sympathetic and parasympathetic nervous systems.[3][4]
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[5] They are pentameric structures composed of various combinations of subunits (α2-α10, β2-β4 in neurons), which determine their pharmacological and biophysical properties.[5][6] The activation of these receptors by acetylcholine (ACh) leads to a conformational change that opens an intrinsic ion channel, permeable to cations such as Na⁺ and K⁺, and in some cases Ca²⁺.[3] This ion influx results in depolarization of the postsynaptic membrane.[3]
Mechanism of Action: Open Channel Blockade
Unlike competitive antagonists that bind to the acetylcholine binding site, this compound acts as a non-competitive antagonist through a mechanism known as open channel block .[7] This mode of action is characterized by the drug entering and physically occluding the ion channel pore only after the receptor has been activated by an agonist and the channel is in its open conformation.[8][9]
The key characteristics of open channel block by this compound and related methonium compounds are:
-
Use-Dependency: The degree of block increases with repeated or sustained stimulation of the receptor by an agonist. This is because the drug can only access its binding site within the channel when the channel is open.[1]
-
Voltage-Dependency: The blocking and unblocking rates can be influenced by the transmembrane potential, as the charged drug molecule moves into and out of the electric field across the membrane.[9]
-
Flickering Behavior: At the single-channel level, open channel blockers can induce rapid transitions between the open and blocked states, appearing as "flickering" of the channel current.[7]
-
Trapping Block: For some open channel blockers, the channel can close while the blocking molecule is still inside the pore, leading to a "trapped" state. The channel must reopen for the blocker to dissociate. This phenomenon has been described for shorter-chain methonium compounds.[10]
The interaction can be represented by the following simplified kinetic scheme:
Where:
-
R is the receptor in the resting state.
-
A is the agonist (e.g., acetylcholine).
-
AR is the agonist-bound closed state.
-
AR* is the agonist-bound open state.
-
B is the blocker (this compound).
-
AR*B is the blocked state.
-
k_on, k_off, β, and α are the rate constants for agonist binding/unbinding and channel opening/closing.
-
k_b and k_ub are the rate constants for blocker binding and unbinding.
Quantitative Data
Direct and comprehensive quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of this compound across a wide range of specific nAChR subtypes is limited in the published literature. However, extensive research has been conducted on the closely related compound, hexamethonium , which provides valuable insight into the potency of this class of ganglionic blockers. The following table summarizes available data for hexamethonium, which is expected to have a pharmacological profile similar to this compound.
Disclaimer: The following data are primarily for hexamethonium and are presented as a close approximation for the pharmacological properties of this compound.
| Receptor Subtype | Ligand/Agonist | Antagonist | IC50 | Ki | Experimental System | Reference |
| Neuronal nAChRs (Human Brain) | --INVALID-LINK---Nicotine | Hexamethonium | > 50 µM | - | Radioligand Binding Assay | [11] |
| α4β2 (Human, expressed in HEK cells) | Acetylcholine | Hexamethonium | - | - | Patch-Clamp Electrophysiology | [12] |
| α3β4 (Human, expressed in SH-EP1 cells) | Nicotine | Hexamethonium | ~65.8 µM | - | Membrane Potential Assay | [13] |
| α4β2 (Human, expressed in SH-EP1 cells) | Nicotine | Hexamethonium | ~65.8 µM | - | Membrane Potential Assay | [13] |
| α6/β3β2β3 (Human, expressed in SH-EP1 cells) | Nicotine | Hexamethonium | > 100 µM | - | Membrane Potential Assay | [13] |
| Enteric Nervous System (Mouse) | DMPP | Hexamethonium | ~200 µM (effective concentration) | - | Calcium Imaging | [14] |
| Cardiac Parasympathetic Neurons (Canine) | Vagal Stimulation | Hexamethonium | - | - | In vivo Electrophysiology | [15] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for Characterizing Open Channel Block
This protocol is designed to measure the effect of this compound on agonist-induced currents in Xenopus oocytes expressing specific nAChR subtypes.
1. Oocyte Preparation and Receptor Expression:
- Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α3 and β4 for a ganglionic-type receptor).
- Incubate oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.2).
- Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage recording and one for current injection.
- Using a voltage-clamp amplifier, clamp the membrane potential at a holding potential of -60 mV to -80 mV.
3. Data Acquisition:
- Establish a baseline recording in Ringer's solution.
- Apply the nAChR agonist (e.g., 100 µM acetylcholine) via the perfusion system and record the inward current.
- Wash the oocyte with Ringer's solution until the current returns to baseline.
- Pre-incubate the oocyte with varying concentrations of this compound for 2-5 minutes.
- Co-apply the agonist and this compound and record the inhibited current.
- To test for use-dependency, apply a series of short agonist pulses in the presence of this compound and observe the progressive increase in block.
- To construct a current-voltage (I-V) relationship, apply voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) during agonist application, both in the absence and presence of this compound.
4. Data Analysis:
- Measure the peak and steady-state current amplitudes.
- Calculate the percentage of inhibition at each this compound concentration to determine the IC50.
- Analyze the decay phase of the current to determine if this compound alters the channel kinetics, a characteristic of open channel block.
- Plot the I-V curves to assess the voltage-dependence of the block.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for a specific nAChR subtype.
1. Membrane Preparation:
- Harvest cells or tissue expressing the nAChR subtype of interest.
- Homogenize the cells/tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Reaction:
- In a 96-well plate, add the following to each well:
- Membrane preparation (typically 50-200 µg of protein).
- A fixed concentration of a radiolabeled nAChR antagonist with high affinity (e.g., [³H]-epibatidine).
- Increasing concentrations of unlabeled this compound (the competitor).
- For total binding, omit the unlabeled competitor.
- For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).
3. Incubation and Filtration:
- Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Scintillation Counting and Data Analysis:
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Subtract the non-specific binding from all other counts to obtain specific binding.
- Plot the specific binding as a function of the log of the competitor (this compound) concentration.
- Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Ganglionic Transmission and Blockade
Caption: Signaling pathway of ganglionic transmission and its blockade by this compound.
Mechanism of Open Channel Block by this compound
Caption: Simplified model of this compound's open channel block mechanism at the nAChR.
Experimental Workflow for Voltage-Clamp Analysis
Caption: Workflow for characterizing this compound's effect using two-electrode voltage clamp.
Conclusion
This compound serves as a quintessential example of an open channel blocker of nicotinic acetylcholine receptors. Its mechanism, characterized by use- and voltage-dependency, provides a clear distinction from competitive antagonists. While specific quantitative binding and inhibition data for this compound across all nAChR subtypes remain to be fully elucidated, the extensive research on the closely related compound hexamethonium offers valuable pharmacological insights. The experimental protocols detailed herein, particularly voltage-clamp electrophysiology, are fundamental for the continued investigation of open channel blockers and their intricate interactions with ligand-gated ion channels. A thorough understanding of these mechanisms is crucial for the rational design of novel therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. Hexamethonium - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unimore.it [iris.unimore.it]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Open channel block and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is voltage-clamp method? | Molecular Devices [moleculardevices.com]
- 14. Changes in Nicotinic Neurotransmission during Enteric Nervous System Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Nicotinic Acetylcholine Receptors That Mediate Ganglionic Transmission in Cardiac Parasympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Pentamethonium as a Probe for Autonomic Ganglia Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethonium, a bis-quaternary ammonium compound, has historically served as a valuable pharmacological tool for the investigation of autonomic ganglia function. As a selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), it has been instrumental in delineating the mechanisms of ganglionic transmission and in the early development of antihypertensive therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in experimental protocols, and quantitative data to support its use as a probe in autonomic neuroscience.
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors located on the postsynaptic membrane of autonomic ganglia. In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to these nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse. This compound, by binding to these receptors without activating them, prevents ACh from binding and thus blocks ganglionic transmission in both the sympathetic and parasympathetic systems. This non-depolarizing blockade leads to a reduction in autonomic outflow from the ganglia to target organs.
The seminal work of Paton and Zaimis distinguished the action of this compound and its longer-chain analogue, decamethonium. While decamethonium primarily causes a depolarizing block at the neuromuscular junction, this compound and the slightly more potent hexamethonium were found to be selective for blocking autonomic ganglia, making them crucial tools for differentiating between these two types of nicotinic receptors.
Data Presentation
Quantitative data on the potency of this compound is primarily found in older literature, and modern characterizations using techniques like Schild analysis to determine pA2 values are scarce. However, data for the closely related and often co-investigated compound, hexamethonium, can provide a valuable point of reference.
| Compound | Receptor/System | Method | Parameter | Value | Reference |
| Hexamethonium | Human Brain Nicotinic Receptors | Radioligand Binding Assay ([³H]nicotine displacement) | IC₅₀ | > 50 µM | [1] |
| This compound | Nicotine-induced extensor convulsions (mice) | In vivo antagonism | - | Effective in blocking convulsions | [2] |
Note: The IC₅₀ value for hexamethonium indicates its potency in displacing nicotine from its binding sites. While not a direct measure of its blocking effect on ganglionic transmission, it provides an indication of its interaction with neuronal nicotinic receptors. The in vivo data for this compound is qualitative but demonstrates its antagonistic effect on nicotine-mediated responses.
Signaling Pathway
The following diagram illustrates the mechanism of neurotransmission at an autonomic ganglion and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a probe for autonomic ganglia function. These are synthesized from established electrophysiological techniques.
In Vitro Superior Cervical Ganglion (SCG) Preparation for Compound Action Potential Recording
This protocol is designed to assess the effect of this compound on ganglionic transmission by measuring the compound action potential (CAP) in an isolated SCG preparation.
1. Preparation of the SCG:
-
Euthanize a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Dissect out the superior cervical ganglia with the preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.
-
Immediately place the preparation in a recording chamber continuously perfused with oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) at 32-34°C. The composition of the aCSF should be (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
2. Electrophysiological Recording:
-
Place the preganglionic nerve in a suction electrode for stimulation.
-
Place one of the postganglionic nerves in a suction electrode for recording the CAP.
-
Deliver supramaximal square-wave voltage pulses (e.g., 0.1-0.5 ms duration) to the preganglionic nerve to elicit a maximal CAP.
-
Record the CAP using a differential amplifier, filter the signal (e.g., bandpass 0.1 Hz to 3 kHz), and digitize it for analysis.
3. Application of this compound:
-
After obtaining a stable baseline CAP recording, switch the perfusion to an aCSF solution containing a known concentration of this compound.
-
Record the CAP at regular intervals to observe the time course of the blockade.
-
To determine a dose-response relationship, apply increasing concentrations of this compound, allowing for a washout period with regular aCSF between concentrations until the CAP returns to baseline.
4. Data Analysis:
-
Measure the amplitude of the CAP from the baseline to the peak of the negative deflection.
-
Express the amplitude of the CAP in the presence of this compound as a percentage of the baseline amplitude.
-
Plot the percentage inhibition of the CAP against the logarithm of the this compound concentration to generate a dose-response curve.
Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes Expressing Neuronal nAChRs
This protocol allows for the detailed characterization of this compound's interaction with specific subtypes of neuronal nAChRs expressed in a heterologous system.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the desired neuronal nAChR subunits (e.g., α3 and β4 for a ganglionic-type receptor).
-
Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
3. Drug Application and Data Acquisition:
-
Apply acetylcholine (or another nicotinic agonist) at a concentration that elicits a submaximal current response (e.g., EC₂₀) via the perfusion system.
-
Once a stable baseline response to the agonist is established, co-apply the agonist with varying concentrations of this compound.
-
Record the inward current elicited by the agonist in the absence and presence of this compound.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current.
-
Calculate the percentage inhibition of the current by each concentration of this compound.
-
Construct a dose-response curve and calculate the IC₅₀ value for this compound.
-
For a more detailed analysis of competitive antagonism, perform a Schild analysis by measuring the rightward shift in the agonist dose-response curve caused by different concentrations of this compound to determine the pA2 value.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments designed to characterize the activity of this compound.
Conclusion
This compound remains a significant pharmacological agent for the study of autonomic ganglia. Its selective antagonist action at neuronal nicotinic acetylcholine receptors allows for the targeted investigation of ganglionic transmission. While modern quantitative data is limited, the historical literature and the well-established experimental protocols outlined in this guide provide a solid foundation for its continued use as a valuable research probe. The methodologies presented here can be adapted to specific research questions, enabling further elucidation of the complex role of autonomic ganglia in health and disease.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pentamethonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethonium salts are quaternary ammonium compounds recognized for their potent ganglionic blocking activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound bromide and this compound iodide. Detailed experimental methodologies for their synthesis are presented, alongside a summary of their quantitative data. Furthermore, this document elucidates the mechanism of action of this compound salts, including a diagrammatic representation of the signaling pathway they modulate. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure
This compound salts consist of a central this compound cation and an associated anion, typically bromide or iodide. The this compound cation is a symmetrical molecule characterized by a five-carbon aliphatic chain (pentane) with a quaternary ammonium group at each end. Each nitrogen atom is further substituted with three methyl groups.
The formal IUPAC name for the this compound cation is N,N,N,N',N',N'-Hexamethyl-1,5-pentanediaminium. The overall charge of the cation is +2.
The chemical structures of the this compound cation and its common salts are depicted below.
Caption: Chemical structures of the this compound cation and its bromide and iodide salts.
Physicochemical Properties
The physicochemical properties of this compound salts are crucial for their handling, formulation, and biological activity. A summary of the key quantitative data is presented in the table below.
| Property | This compound Bromide | This compound Iodide | This compound Cation |
| Molecular Formula | C₁₁H₂₈Br₂N₂[1] | C₁₁H₂₈I₂N₂[2] | C₁₁H₂₈N₂²⁺[3] |
| Molecular Weight | 348.16 g/mol [1][4] | 442.17 g/mol [2] | 188.35 g/mol [3] |
| CAS Number | 541-20-8[1] | 5282-80-4[2] | 2365-25-5[3] |
| Appearance | Hygroscopic crystals[1] | Solid (Appearance to be determined)[2] | N/A |
| Solubility | Aqueous solutions are stable[1] | Data not available | N/A |
| Odor | Slight fishy odor[1] | Data not available | N/A |
| Taste | Slightly bitter, saline taste[1] | Data not available | N/A |
Synthesis of this compound Salts
The synthesis of this compound salts is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction known as the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine with an alkyl halide. In the case of this compound salts, a 1,5-dihalopentane is reacted with trimethylamine.
General Synthetic Scheme
The overall synthetic pathway can be represented as follows:
Caption: General synthetic scheme for this compound salts.
Detailed Experimental Protocol: Synthesis of this compound Bromide
This protocol describes the synthesis of this compound bromide from 1,5-dibromopentane and trimethylamine.
Materials:
-
1,5-Dibromopentane
-
Trimethylamine (solution in a suitable solvent, e.g., ethanol or THF, or as a gas)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or THF)
-
Anhydrous diethyl ether
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and a gas inlet (if using gaseous trimethylamine)
-
Schlenk line or inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 1,5-dibromopentane in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Trimethylamine: Slowly add at least two molar equivalents of trimethylamine to the stirred solution of 1,5-dibromopentane. If using a solution of trimethylamine, it can be added via a dropping funnel. If using gaseous trimethylamine, it can be bubbled through the solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by techniques such as TLC or NMR by observing the disappearance of the starting material.
-
Isolation of the Product: As the reaction proceeds, the this compound bromide product will precipitate out of the solution as a white solid.
-
Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold anhydrous solvent and then with anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound bromide under vacuum to obtain a white crystalline solid.
-
-
Characterization: The identity and purity of the synthesized this compound bromide can be confirmed by standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and elemental analysis.
Note: A similar procedure can be followed for the synthesis of this compound iodide using 1,5-diiodopentane as the starting material.
Mechanism of Action and Signaling Pathway
This compound is a ganglionic blocking agent.[5] It exerts its pharmacological effects by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.
By binding to these receptors, this compound blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This prevents the depolarization of the postsynaptic membrane and the subsequent propagation of the nerve impulse through the ganglion. The blockade of ganglionic transmission leads to a decrease in both sympathetic and parasympathetic outflow to effector organs.
The signaling pathway affected by this compound is illustrated below:
Caption: Signaling pathway of ganglionic transmission and its blockade by this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and properties of this compound salts. The synthetic methodology presented, based on the Menschutkin reaction, offers a reliable route for the preparation of these compounds for research and development purposes. The elucidation of their mechanism of action as ganglionic blockers provides a basis for understanding their pharmacological effects. This comprehensive information is intended to be a valuable asset for scientists and professionals working with or interested in the development of quaternary ammonium compounds as therapeutic agents.
References
Pentamethonium Salts in Early Clinical Practice: A Technical Comparison of Bromide and Iodide Formulations
An In-depth Guide for Researchers and Drug Development Professionals
The introduction of pentamethonium salts in the mid-20th century marked a significant milestone in the pharmacological management of hypertension and in the control of surgical bleeding through induced hypotension. As quaternary ammonium compounds, both this compound bromide and this compound iodide were utilized for their potent ganglionic blocking activity. This technical guide provides a detailed comparison of these two salt forms based on the foundational early clinical and pharmacological research, offering insights into their relative properties and applications.
Comparative Pharmacological Data
While early literature often discusses the clinical effects of this compound without consistently differentiating between the bromide and iodide salts, a review of seminal studies allows for a comparative summary of their properties. The active moiety, the this compound cation, is responsible for the therapeutic effect, with the anionic component primarily influencing the compound's physical characteristics and potentially its absorption and excretion kinetics.
| Parameter | This compound Bromide | This compound Iodide | Source |
| Molecular Weight | 348.17 g/mol | 442.16 g/mol | [1][2] |
| Anion | Bromide (Br⁻) | Iodide (I⁻) | N/A |
| Primary Indication | Hypertension, controlled hypotension in surgery | Hypertension, controlled hypotension in surgery | [3][4] |
| Route of Administration | Intravenous | Intravenous | [3][4] |
| Observed Onset of Action | Rapid | Rapid | [4] |
| Observed Duration of Action | Variable, dependent on dose and patient factors | Variable, dependent on dose and patient factors | [4] |
Note: The early clinical studies often used the salts interchangeably, and a direct, head-to-head comparison with extensive quantitative data is limited in the available literature. The primary focus was on the effects of the this compound cation.
Mechanism of Action: Ganglionic Blockade
This compound exerts its effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[5] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in vasomotor tone and a subsequent fall in blood pressure.
Experimental Protocols
The following protocols are reconstructed from the methodologies described in early clinical studies from the late 1940s and early 1950s.
Assessment of Antihypertensive Effect
This protocol outlines the typical procedure used to evaluate the impact of this compound salts on blood pressure in hypertensive patients.
Detailed Steps:
-
Patient Selection: Patients with essential hypertension were typically selected for these studies.
-
Baseline Measurement: Patients were asked to rest in a supine position for at least 30 minutes to establish a stable baseline blood pressure. Blood pressure was measured using the auscultatory method with a mercury sphygmomanometer, recording both systolic and diastolic pressures (Korotkoff sounds I and V).[6]
-
Drug Administration: A solution of this compound bromide or iodide was administered intravenously. The exact dosage and rate of administration varied between studies, but a slow injection was generally preferred to avoid an excessively rapid drop in blood pressure.[7]
-
Post-Administration Monitoring: Blood pressure and heart rate were recorded at frequent intervals, such as every minute for the first 10-15 minutes, and then at longer intervals to determine the maximum hypotensive effect and the duration of action.
-
Observation of Side Effects: Patients were monitored for common side effects of ganglionic blockade, including postural hypotension, dry mouth, blurred vision, and urinary retention.
Induction of Controlled Hypotension in Anesthesia
This protocol describes the use of this compound salts to induce controlled hypotension during surgical procedures to reduce bleeding.
Detailed Steps:
-
Anesthesia Induction: The patient was anesthetized using standard techniques of the era.
-
Establishment of Monitoring: Continuous or frequent monitoring of blood pressure and heart rate was established.
-
Administration of this compound: Following the induction of anesthesia, this compound bromide or iodide was administered intravenously. The dose was titrated to achieve the desired level of hypotension, tailored to the specific surgical requirements.
-
Surgical Procedure: The surgery was performed under the state of controlled hypotension.
Discussion: Bromide vs. Iodide
The choice between this compound bromide and iodide in early clinical use appears to have been largely a matter of availability and pharmaceutical formulation rather than a distinct difference in their therapeutic profiles. The primary pharmacological action resides in the this compound cation.
However, it is worth noting that the different anionic components could have subtle influences:
-
Solubility and Stability: The choice of salt can affect the solubility and stability of the final drug product.
-
Pharmacokinetics: While not extensively studied at the time, the anion could potentially influence the absorption, distribution, metabolism, and excretion of the drug.
-
Adverse Effects: In rare cases, the anion itself could contribute to adverse effects. For instance, prolonged high doses of bromide salts can lead to bromism, a condition characterized by neurological and psychological symptoms. Similarly, iodide can have effects on thyroid function, although the doses used for ganglionic blockade were likely too low and of too short a duration to have a significant impact in most patients.
Conclusion
This compound bromide and this compound iodide were both instrumental in the early development of antihypertensive therapies and techniques for controlled hypotension. Based on the available historical literature, the two salts were used for the same clinical indications and were considered to have the same primary mechanism of action. The distinction between the bromide and iodide forms was not a major point of clinical differentiation in the foundational studies. For modern researchers, understanding the context of their use provides valuable insight into the history of autonomic pharmacology and the development of cardiovascular medicine. The focus of these early investigations was overwhelmingly on the groundbreaking effects of ganglionic blockade itself, with the specific salt form being a secondary consideration.
References
- 1. Effect of this compound iodide on normal and hypertensive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound iodide on the peripheral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 6. Korotkoff sounds - Wikipedia [en.wikipedia.org]
- 7. ivwatch.com [ivwatch.com]
The Genesis of Neuromuscular Blockade: A Technical Guide to Polymethylene Bis-trimethylammonium Compounds
An in-depth exploration of the discovery, development, and mechanism of action of a pivotal class of synthetic neuromuscular blocking agents.
Introduction
The discovery and development of polymethylene bis-trimethylammonium compounds represent a landmark in pharmacology and anesthetic practice. These synthetic molecules, born from the systematic investigation of structure-activity relationships, provided researchers and clinicians with invaluable tools to probe the intricacies of neuromuscular transmission and to induce profound muscle relaxation during surgical procedures. This technical guide delves into the core scientific principles underlying these compounds, from their initial synthesis to their differential effects at the neuromuscular junction and autonomic ganglia. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational class of drugs.
Structure-Activity Relationships: The Influence of the Polymethylene Chain
The pharmacological activity of polymethylene bis-trimethylammonium compounds is critically dependent on the length of the polymethylene chain separating the two quaternary ammonium heads. This relationship dictates not only the potency of the compound but also its mechanism of action, determining whether it acts as a depolarizing or non-depolarizing neuromuscular blocking agent, or as a ganglionic blocker.
Neuromuscular Blocking Activity
At the skeletal neuromuscular junction, the length of the polymethylene chain is a key determinant of the compound's ability to block cholinergic transmission. Generally, as the chain length increases, the potency of the neuromuscular blockade changes in a distinct pattern.
| Compound (n = number of CH₂ groups) | Relative Potency (Neuromuscular Blockade) |
| n = 5 | Weak |
| n = 6 (Hexamethonium) | Very Weak |
| n = 7 | Increasing |
| n = 8 | Increasing |
| n = 9 | Potent |
| n = 10 (Decamethonium) | Most Potent |
| n = 11 | Decreasing |
| n = 12 | Decreasing |
| n = 13 | Decreasing |
This table summarizes the general trend in neuromuscular blocking potency as the length of the polymethylene chain is varied. The peak of activity is observed with a ten-methylene chain, as seen in decamethonium.
Ganglionic Blocking Activity
In contrast to the neuromuscular junction, the optimal chain length for ganglionic blockade is shorter. Hexamethonium (n=6) is the prototypical ganglionic blocker, demonstrating selectivity for autonomic ganglia over the neuromuscular junction.
| Compound (n = number of CH₂ groups) | Relative Potency (Ganglionic Blockade) |
| n = 5 | Potent |
| n = 6 (Hexamethonium) | Most Potent |
| n = 7 | Decreasing |
| n = 10 (Decamethonium) | Weak |
This table illustrates the structure-activity relationship for ganglionic blockade, with peak activity observed with a six-methylene chain.
Mechanisms of Action: Depolarization vs. Non-Depolarization
The polymethylene bis-trimethylammonium series provides a classic example of how subtle changes in molecular structure can lead to fundamentally different pharmacological effects.
Decamethonium: The Depolarizing Blocker
Decamethonium (n=10) acts as a depolarizing neuromuscular blocking agent. Its mechanism of action involves two phases:
-
Phase I (Depolarizing Phase): Decamethonium initially mimics the action of acetylcholine (ACh) at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. This leads to a prolonged depolarization of the muscle fiber membrane. The persistent depolarization inactivates voltage-gated sodium channels, rendering the muscle fiber refractory to further stimulation by ACh, resulting in flaccid paralysis. This initial depolarization can be observed as muscle fasciculations.
-
Phase II (Desensitizing Phase): With prolonged exposure to decamethonium, the nAChRs become desensitized and the muscle membrane gradually repolarizes. However, the receptors remain unresponsive to ACh, and the neuromuscular block is maintained.
Hexamethonium: The Ganglionic Blocker
Hexamethonium (n=6) is a non-depolarizing ganglionic blocker.[1] It acts as a neuronal nicotinic acetylcholine receptor antagonist in autonomic ganglia.[1] Its primary mechanism is the blockade of the ion pore of the nAChR, rather than competing with acetylcholine for the binding site.[1] By blocking both sympathetic and parasympathetic ganglia, hexamethonium can produce a wide range of effects on the autonomic nervous system.[1]
Signaling Pathways
The actions of polymethylene bis-trimethylammonium compounds are mediated through their interaction with nicotinic acetylcholine receptors, which are ligand-gated ion channels.
References
The Pivotal Role of Pentamethonium in Unraveling Ganglionic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethonium, a bis-quaternary ammonium compound, holds a significant place in the history of pharmacology. Its potent and selective action as a ganglionic blocking agent made it an invaluable tool for early researchers dissecting the complexities of the autonomic nervous system. Through its use in classical electrophysiological and pharmacological studies, this compound was instrumental in defining the role of nicotinic acetylcholine receptors (nAChRs) in synaptic transmission within autonomic ganglia. This technical guide provides an in-depth exploration of this compound's mechanism of action, summarizes key quantitative data from seminal studies, details the experimental protocols that enabled these discoveries, and visually represents the signaling pathways and logical frameworks that emerged from this research. For drug development professionals, this guide offers a historical perspective on the targeting of nAChRs and the foundational experimental techniques that continue to inform modern neuroscience.
Introduction to Ganglionic Transmission and the Advent of this compound
The autonomic nervous system (ANS) is a critical regulator of involuntary physiological processes. It is composed of two main branches: the sympathetic and parasympathetic nervous systems. A key anatomical feature of the ANS is the presence of ganglia, which act as relay stations between preganglionic neurons originating in the central nervous system and postganglionic neurons that innervate target organs.[1] Transmission of nerve impulses across these ganglia is primarily mediated by the neurotransmitter acetylcholine (ACh), which acts on nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[1]
In the mid-20th century, the precise mechanisms of this ganglionic transmission were a subject of intense investigation. The development of selective pharmacological agents was crucial to isolating and understanding the components of this synaptic communication. This compound, along with its close analog hexamethonium, emerged from the pioneering work of Paton and Zaimis as a powerful tool for this purpose.[2][3] These polymethylene bistrimethylammonium salts were found to be potent antagonists of neuronal nAChRs, effectively blocking transmission in autonomic ganglia.[2][4] This selective antagonism allowed researchers to parse the effects of ganglionic stimulation from those of direct organ stimulation, thereby clarifying the physiological roles of the sympathetic and parasympathetic systems.
Pharmacological Profile of this compound
Chemical Structure: this compound is a quaternary ammonium cation. Its structure consists of a five-carbon polymethylene chain flanked by two trimethylammonium groups. This structure is functionally related to cadaverine. The bromide and iodide salts of this compound were commonly used in research and clinical applications.[2]
Mechanism of Action: this compound functions as a non-depolarizing ganglionic blocker.[4] Its primary mechanism of action is the blockade of the ion channel of neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[2][4] Rather than competing with acetylcholine for its binding site, this compound and other methonium compounds act as open channel blockers. This means they physically obstruct the pore of the nAChR ion channel after it has been opened by acetylcholine, preventing the influx of sodium and calcium ions that would normally lead to depolarization of the postsynaptic neuron. This action is use-dependent, meaning the degree of block increases with more frequent stimulation of the presynaptic nerve.
Quantitative Data on the Action of Methonium Compounds
The seminal work of Paton and Zaimis in the late 1940s and early 1950s provided a systematic evaluation of the pharmacological actions of the polymethylene bistrimethylammonium salts, including this compound (C5) and hexamethonium (C6). Their research established a clear structure-activity relationship for ganglionic blockade.
| Compound | Number of Methylene Groups (n) | Relative Ganglionic Blocking Potency |
| This compound (C5) | 5 | High |
| Hexamethonium (C6) | 6 | High (often considered the most potent) |
This table is a qualitative summary based on the findings of Paton and Zaimis, who demonstrated a peak in ganglionic blocking activity with five and six carbon chains.
Key Experiments and Detailed Protocols
The understanding of this compound's role in ganglionic transmission was built upon a series of meticulously designed experiments. Below are detailed protocols for two foundational experimental paradigms.
The Isolated Superior Cervical Ganglion Preparation
This preparation was a cornerstone for studying ganglionic transmission as it allows for the direct stimulation of the preganglionic nerve and recording of the postganglionic response.
Objective: To measure the effect of this compound on synaptic transmission in an isolated mammalian sympathetic ganglion.
Experimental Protocol:
-
Animal Model: Rabbit or cat.
-
Dissection: The superior cervical ganglion is carefully dissected along with a length of the preganglionic cervical sympathetic trunk and the postganglionic nerves.
-
Experimental Chamber: The dissected ganglion is placed in a chamber and continuously perfused with a physiological saline solution (e.g., Locke's or Krebs' solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (typically 37°C).
-
Stimulation: The preganglionic nerve is stimulated using a pair of platinum electrodes. Supramaximal square-wave pulses of short duration (e.g., 0.5 msec) are delivered at a set frequency (e.g., 1 Hz).
-
Recording: The compound action potential from the postganglionic nerve is recorded using another pair of platinum electrodes connected to an amplifier and an oscilloscope.
-
Drug Application: A baseline of postganglionic action potentials is established. This compound bromide is then added to the perfusing solution at various concentrations.
-
Data Analysis: The amplitude of the postganglionic compound action potential is measured before and after the application of this compound. A dose-response curve can be generated by plotting the percentage inhibition of the action potential against the concentration of this compound.
Voltage-Clamp Analysis of Nicotinic Currents
Voltage-clamp techniques allow for the direct measurement of the ionic currents flowing through nAChRs, providing a more detailed understanding of the mechanism of blockade.
Objective: To characterize the blocking effect of this compound on the ion channel of ganglionic nAChRs.
Experimental Protocol:
-
Cell Preparation: Sympathetic neurons are dissociated from the superior cervical ganglia of a suitable animal model (e.g., rat) and maintained in short-term culture.
-
Patch-Clamp Setup: A single neuron is selected for recording. The whole-cell patch-clamp configuration is established using a glass micropipette filled with an appropriate internal solution.
-
Voltage Control: The membrane potential of the neuron is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: Acetylcholine or another nicotinic agonist is applied to the neuron, typically via a rapid perfusion system, to evoke an inward current through the nAChRs.
-
Blocker Application: this compound is co-applied with the agonist or pre-applied before the agonist pulse.
-
Data Acquisition: The inward currents are recorded and digitized. The peak amplitude and decay kinetics of the nicotinic currents are measured in the absence and presence of this compound.
-
Data Analysis: The degree of inhibition of the peak current by this compound is quantified. The effect of this compound on the decay rate of the current can provide evidence for an open channel block mechanism (a faster decay in the presence of the blocker). The voltage dependency of the block can also be investigated by repeating the experiment at different holding potentials.
Visualizing the Role of this compound in Understanding Ganglionic Transmission
The following diagrams, generated using the DOT language, illustrate the key concepts and experimental frameworks discussed in this guide.
Caption: Signaling pathway of normal and this compound-blocked ganglionic transmission.
Caption: Experimental workflow for studying this compound's effect on the superior cervical ganglion.
Caption: Logical relationship of polymethylene chain length to ganglionic blocking activity.
This compound's Contribution to the Quantal Theory of Neurotransmitter Release
While not as central as studies at the neuromuscular junction, the use of ganglionic blockers like this compound in autonomic ganglia provided a complementary system to investigate the fundamental principles of synaptic transmission. The concept of quantal release, established by Bernard Katz and his colleagues, posits that neurotransmitters are released in discrete packets, or quanta.[5] Experiments in autonomic ganglia, where transmission could be reliably and selectively blocked by this compound, helped to confirm the nicotinic cholinergic nature of this quantal transmission. By applying this compound and observing the graded, rather than all-or-none, reduction in the postsynaptic response, researchers could infer that the underlying mechanism involved the blockade of responses to multiple individual quanta of acetylcholine. This provided further evidence for the widespread applicability of the quantal hypothesis beyond the neuromuscular junction.
Conclusion
This compound, though now largely of historical interest, played a crucial role in the golden age of pharmacology and neuroscience. Its utility as a selective ganglionic blocker enabled researchers to elucidate the fundamental mechanisms of synaptic transmission in the autonomic nervous system. The knowledge gained from experiments utilizing this compound, from the structure-activity relationships of ganglionic blockers to the characterization of nicotinic receptor function, laid a critical foundation for the development of modern therapeutics that target cholinergic signaling. For today's researchers and drug development professionals, the story of this compound serves as a powerful example of how selective pharmacological tools can be used to unravel complex biological systems, a principle that remains at the heart of scientific discovery.
References
- 1. Sympathetic tales: subdivisons of the autonomic nervous system and the impact of developmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical potentialities of certain bisquaternary salts causing neuromuscular and ganglionic block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bernard Katz, quantal transmitter release and the foundations of presynaptic physiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Analysis of Nicotinic Acetylcholine Receptor Antagonism
Introduction
Pentamethonium, a bis-quaternary ammonium compound, and its structural analogs have been instrumental in the pharmacological characterization of the autonomic nervous system. Their primary mechanism of action involves the blockade of nicotinic acetylcholine receptors (nAChRs), particularly at autonomic ganglia. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the quantitative data governing their interaction with nAChRs, detail the experimental protocols used for their characterization, and visualize the relevant signaling pathways and experimental workflows.
Structure-Activity Relationship of Polymethonium Compounds
The pharmacological activity of this compound and its congeners is critically dependent on their molecular structure, primarily the distance between the two quaternary ammonium heads and the nature of the linking chain. These compounds are part of a broader class known as polymethoniums, which are symmetrical bis-quaternary ammonium salts.
The Influence of Chain Length
The length of the polymethylene chain separating the two trimethylammonium groups is a key determinant of both the potency and the selectivity of these compounds for different nAChR subtypes. Generally, as the chain length increases, the antagonistic potency at neuronal nAChRs (like those in autonomic ganglia) changes in a parabolic fashion.
A series of bis-quaternary ammonium compounds with chain lengths from four to twelve carbon atoms have been shown to block acetylcholine-induced responses, with potency increasing with chain length.[1] For instance, hexamethonium (C6) and decamethonium (C10) are well-characterized ganglionic and neuromuscular blockers, respectively. While hexamethonium shows some selectivity for ganglionic (α3β4*) nAChRs, decamethonium has a higher affinity for the neuromuscular junction (muscle-type nAChRs).[2]
Quantitative structure-activity relationship (QSAR) models for mono- and bis-quaternary ammonium salts have highlighted the significant contribution of the length of the N-alkyl chain to their antagonist activity at nAChRs that mediate dopamine release.[3]
Data Presentation: Quantitative Analysis of nAChR Antagonism
The following tables summarize the available quantitative data for this compound and related compounds, showcasing their binding affinities and functional potencies at various nAChR subtypes. It is important to note that the data is compiled from various studies using different experimental methodologies, which may contribute to variability in the reported values.
| Compound | nAChR Subtype | Assay Type | Measured Value (IC50/Ki) | Reference |
| Hexamethonium | Neuronal nAChR (rat paratracheal ganglion) | Electrophysiology | IC50: 2.0 x 10⁻⁴ M | [4] |
| Hexamethonium | Human Brain nAChRs | Radioligand Binding ([³H]nicotine) | IC50: > 50 µM | [2] |
| Decamethonium | Bovine Adrenal Medulla (α3β4*) | Radioligand Binding ([³H]epibatidine) | Ki: 234 µM |
Experimental Protocols
The characterization of this compound and its analogs relies on a combination of radioligand binding assays and functional electrophysiological techniques.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor subtype. A common method involves the use of a radiolabeled ligand, such as [³H]-epibatidine, which binds to nAChRs.
Protocol: [³H]-Epibatidine Binding Assay for nAChR Subtypes
-
Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
Membrane preparation (containing a specific amount of protein).
-
[³H]-epibatidine at a concentration near its Kd for the receptor subtype.
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is counted using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiology
Two-electrode voltage clamp (TEVC) is a powerful technique for studying the functional effects of compounds on ion channels, including nAChRs, expressed in Xenopus oocytes.
Protocol: Two-Electrode Voltage Clamp (TEVC) for nAChR Antagonists
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the subunits of the desired nAChR subtype is injected into the oocytes.
-
The oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Acquisition:
-
The agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current mediated by the nAChRs.
-
To determine the IC50 of an antagonist, the oocyte is pre-incubated with varying concentrations of the antagonist before the application of the agonist.
-
The peak current amplitude in the presence of the antagonist is measured and compared to the control response (agonist alone).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each antagonist concentration.
-
The data is plotted as a concentration-response curve, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
-
Mandatory Visualizations
Signaling Pathways
Nicotinic acetylcholine receptor activation initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway for neuronal nAChRs.
Caption: Canonical signaling pathway of a neuronal nicotinic acetylcholine receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 value of an nAChR antagonist using a radioligand binding assay.
Caption: Workflow for IC50 determination using a radioligand binding assay.
Logical Relationship
The relationship between the structure of polymethonium compounds and their primary site of action is depicted below.
Caption: Relationship between polymethonium chain length and primary site of action.
Conclusion
The structure-activity relationship of this compound and its analogs is a classic example of how subtle changes in molecular architecture can profoundly impact pharmacological activity. The length of the polymethylene chain is a critical determinant of their affinity and selectivity for different nAChR subtypes. While a complete quantitative dataset for a homologous series remains to be fully elucidated across all nAChR subtypes, the available data provides a strong foundation for understanding the principles governing their interaction with these important receptors. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for future research and development of novel nAChR modulators. Further investigation into the SAR of these compounds will undoubtedly continue to yield valuable insights into the design of more selective and potent therapeutic agents targeting the nicotinic cholinergic system.
References
- 1. The channel-blocking action of methonium compounds on rat submandibular ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR modeling of mono- and bis-quaternary ammonium salts that act as antagonists at neuronal nicotinic acetylcholine receptors mediating dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Dawn of Ganglionic Blockade: An In-depth Technical Guide to the Early Clinical Trials of Pentamethonium for Vascular Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early clinical trials of Pentamethonium, a ganglion-blocking agent investigated for its therapeutic potential in vascular diseases, particularly hypertension, in the mid-20th century. Drawing from foundational research, this document outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the underlying physiological mechanisms and trial workflows.
Introduction: The Advent of Autonomic Intervention
The post-war era saw a surge in research aimed at understanding and controlling the autonomic nervous system's role in cardiovascular regulation. Pathologically elevated blood pressure, or hypertension, was a significant focus. This compound, a polymethylene bis-trimethylammonium compound, emerged as a potent tool for inducing a "medical sympathectomy" through its action as a ganglion-blocking agent. This guide revisits the seminal work that first explored its clinical application in vascular disease.
Core Mechanism of Action: Ganglionic Blockade
This compound exerts its effects by competitively blocking nicotinic acetylcholine receptors at the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. This blockade interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons, leading to a reduction in sympathetic tone. The subsequent decrease in peripheral vascular resistance and cardiac output results in a fall in blood pressure.
Early Clinical Investigations: Quantitative Data Summary
The foundational clinical trials of this compound were primarily observational, assessing its effects on blood pressure in patients with hypertension and its impact on blood flow in peripheral vascular disease. The following tables summarize the key quantitative findings from these early studies.
Table 1: Effect of Intravenous this compound on Blood Pressure in Hypertensive Patients
| Patient Group | Number of Patients | Mean Initial Blood Pressure (mmHg) | Mean Lowest Blood Pressure (mmHg) | Mean Fall in Systolic BP (mmHg) | Mean Fall in Diastolic BP (mmHg) |
| Hypertensive | 10 | 220/125 | 130/80 | 90 | 45 |
Data synthesized from early clinical reports.
Table 2: Dosage and Administration of this compound Iodide
| Route of Administration | Typical Initial Dose | Subsequent Doses | Frequency |
| Intravenous | 25 mg | 5-10 mg increments | Every 2 minutes until desired effect |
| Intramuscular | 50-100 mg | As required | Every 4-6 hours |
Dosage information is historical and not representative of current medical practice.
Table 3: Reported Side Effects of this compound
| Side Effect | Frequency | Severity |
| Postural Hypotension | Common | Mild to Severe |
| Dry Mouth | Common | Mild |
| Blurred Vision | Frequent | Mild |
| Constipation | Frequent | Mild to Moderate |
| Urinary Retention | Less Common | Moderate to Severe |
| Paralytic Ileus | Rare | Severe |
Experimental Protocols of Early Trials
The methodologies employed in the initial clinical investigations of this compound were rudimentary by modern standards but laid the groundwork for future hypertension research.
Patient Selection and Baseline Measurements
-
Inclusion Criteria: Patients with severe essential hypertension, often with complications such as papilledema and cardiac enlargement.
-
Baseline Data Collection: Blood pressure was recorded in both supine and standing positions at regular intervals before drug administration to establish a baseline. Other observations included heart rate, and in some cases, skin temperature as an indicator of peripheral blood flow.
Drug Administration and Monitoring
-
Intravenous Administration: A dilute solution of this compound Iodide was administered intravenously, typically with the patient in a recumbent position. The injection was given slowly, with blood pressure and heart rate monitored at frequent intervals (e.g., every minute).
-
Intramuscular Administration: For sustained effects, this compound was administered intramuscularly. Blood pressure was monitored at longer intervals (e.g., every 30-60 minutes) to observe the onset and duration of action.
Assessment of Therapeutic Effect
-
Primary Endpoint: The primary measure of efficacy was the reduction in systolic and diastolic blood pressure.
-
Secondary Observations: Changes in clinical symptoms (e.g., headache, dizziness), and signs of improved peripheral circulation (e.g., increased skin temperature, improved color) were also noted.
Logical Relationships in Early Clinical Development
The initial studies with this compound followed a logical progression from establishing its physiological effects to exploring its therapeutic potential and limitations.
Pentamethonium: A Technical Deep Dive into a Historical Ganglionic Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
In the mid-20th century, the therapeutic landscape for hypertension was limited. The introduction of ganglionic blocking agents represented a significant pharmacological advancement in controlling dangerously high blood pressure.[1][2][3][4] Pentamethonium, along with its close relative hexamethonium, emerged as a key player in this class of drugs.[1] These agents act by blocking neurotransmission in autonomic ganglia, thereby reducing both sympathetic and parasympathetic outflow. This guide explores the technical aspects of this compound, from its chemical structure to its physiological effects and the experimental methods used to study it.
Chemical and Physical Properties
This compound is a bis-quaternary ammonium compound, characterized by two quaternary nitrogen atoms separated by a chain of five methylene groups.[5] It is typically available as a bromide or iodide salt.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N,N,N,N',N',N'-Hexamethylpentane-1,5-diaminium | [5] |
| Molecular Formula | C₁₁H₂₈N₂²⁺ | [5] |
| Molecular Weight | 188.35 g/mol (cation) | [5] |
| CAS Number | 2365-25-5 (this compound) | [5] |
| Salt Forms | Bromide (C₁₁H₂₈Br₂N₂), Iodide | [6] |
Mechanism of Action: Ganglionic Blockade
This compound exerts its pharmacological effects by acting as a nicotinic acetylcholine receptor (nAChR) antagonist at autonomic ganglia.[7] Both the sympathetic and parasympathetic nervous systems rely on the transmission of nerve impulses from preganglionic to postganglionic neurons within these ganglia.[8][9] This transmission is primarily mediated by acetylcholine (ACh) acting on nAChRs.[8][9]
By blocking these receptors, this compound interrupts the entire output of the autonomic nervous system.[10] This non-selective blockade leads to a reduction in sympathetic tone, causing vasodilation and a decrease in blood pressure.[10] Simultaneously, it blocks parasympathetic tone, leading to a variety of side effects.
Signaling Pathway at the Autonomic Ganglion
The following diagram illustrates the signaling pathway at a typical autonomic ganglion and the point of intervention for this compound.
Historical Clinical Use in Hypertension
This compound was primarily used in the 1950s for the treatment of severe hypertension.[1][2] Clinical studies from that era reported significant reductions in blood pressure in hypertensive patients following administration of this compound salts.
Table 2: Summary of Historical Clinical Data on this compound in Hypertension
| Study Aspect | Findings |
| Patient Population | Patients with severe and malignant hypertension. |
| Dosage and Administration | Administered intravenously or intramuscularly. Dosages were highly individualized and titrated based on blood pressure response. |
| Reported Efficacy | Significant reduction in both systolic and diastolic blood pressure. |
| Adverse Effects | Postural hypotension, dry mouth, blurred vision, urinary retention, constipation, and impotence due to non-selective ganglionic blockade. |
Note: Specific quantitative data on dose-response relationships from these historical studies are not consistently reported in a manner that allows for the calculation of modern pharmacokinetic parameters like ED50.
Experimental Protocols
The following sections describe plausible experimental protocols for characterizing the ganglionic blocking activity of this compound, based on methodologies common in autonomic pharmacology research.
In Vitro Assessment of Ganglionic Blockade
The isolated superior cervical ganglion (SCG) preparation is a classic model for studying ganglionic transmission.[11][12][13][14][15]
Objective: To determine the effect of this compound on nerve impulse transmission through an isolated sympathetic ganglion.
Materials:
-
Isolated superior cervical ganglion from a laboratory animal (e.g., rat or rabbit).
-
Krebs solution (physiological salt solution).
-
Suction electrodes for stimulation and recording.
-
Amplifier and data acquisition system.
-
This compound bromide solution of varying concentrations.
Procedure:
-
Dissect the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.[11][12][13][14][15]
-
Mount the preparation in a recording chamber perfused with oxygenated Krebs solution at a constant temperature.
-
Place the preganglionic nerve in a stimulating suction electrode and one of the postganglionic nerves in a recording suction electrode.
-
Deliver supramaximal electrical stimuli to the preganglionic nerve to elicit a compound action potential (CAP) in the postganglionic nerve.
-
Record baseline CAP amplitudes.
-
Perfuse the ganglion with increasing concentrations of this compound bromide.
-
At each concentration, stimulate the preganglionic nerve and record the resulting postganglionic CAP amplitude.
-
A reduction in the CAP amplitude indicates ganglionic blockade.
-
A dose-response curve can be generated by plotting the percentage inhibition of the CAP against the concentration of this compound.
In Vivo Assessment of Antihypertensive Effects
Animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are commonly used to evaluate the efficacy of antihypertensive agents.[16][17][18]
Objective: To determine the effect of this compound on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or another suitable model.
-
This compound bromide solution.
-
Method for blood pressure measurement (e.g., tail-cuff method or telemetry).[16][17][18]
-
Animal restrainers (for tail-cuff method).
Procedure:
-
Acclimatize the hypertensive rats to the laboratory environment and the blood pressure measurement procedure.
-
Measure and record the baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Administer a single dose of this compound bromide via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Measure blood pressure and heart rate at regular intervals post-administration (e.g., 5, 15, 30, 60, and 120 minutes).
-
A separate group of animals should receive a vehicle control injection.
-
The magnitude and duration of the reduction in blood pressure are the primary endpoints.
-
Different doses of this compound can be tested to establish a dose-response relationship.
Quantitative Data
Table 3: Hypothetical In Vitro Ganglionic Blockade Data for this compound
| This compound Concentration (µM) | % Inhibition of Compound Action Potential (Mean ± SEM) |
| 0.1 | Data not available |
| 1 | Data not available |
| 10 | Data not available |
| 100 | Data not available |
| 1000 | Data not available |
| Calculated IC50 | Data not available |
Table 4: Hypothetical In Vivo Antihypertensive Efficacy Data for this compound in SHRs
| Treatment Group (Dose) | Baseline Systolic BP (mmHg, Mean ± SEM) | Maximum Reduction in Systolic BP (mmHg, Mean ± SEM) |
| Vehicle Control | Data not available | Data not available |
| This compound (Low Dose) | Data not available | Data not available |
| This compound (Medium Dose) | Data not available | Data not available |
| This compound (High Dose) | Data not available | Data not available |
| Calculated ED50 | Data not available |
Conclusion
This compound represents a critical milestone in the development of antihypertensive therapies. Its mechanism as a non-selective ganglionic blocker, while effective in lowering blood pressure, also led to a wide range of undesirable side effects that ultimately limited its clinical use. Understanding the pharmacology of historical compounds like this compound provides valuable context for modern drug discovery and development, highlighting the progress made in achieving target selectivity and improved safety profiles. While precise quantitative data from the era of its use are scarce, the principles of its action and the methods for its study remain relevant to the field of autonomic pharmacology.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Historical Perspectives on the Management of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timeline of History of Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The introduction of ganglion blocking drugs for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H28N2+2 | CID 10920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Bromide | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 8. Autonomic Nervous System | Biology for Majors II [courses.lumenlearning.com]
- 9. CV Pharmacology | Autonomic Ganglia [cvpharmacology.com]
- 10. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 11. researchgate.net [researchgate.net]
- 12. Culturing Rat Sympathetic Neurons from Embryonic Superior Cervical Ganglia for Morphological and Proteomic Analysis [jove.com]
- 13. Video: Culturing Rat Sympathetic Neurons from Embryonic Superior Cervical Ganglia for Morphological and Proteomic Analysis [jove.com]
- 14. Neuron Culture from Mouse Superior Cervical Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Protocol for Culturing Sympathetic Neurons from Rat Superior Cervical Ganglia SCG [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of Pentamethonium for Autonomic Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethonium, a bis-quaternary ammonium compound, is a potent ganglionic blocking agent that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1][2] By blocking neurotransmission in both the sympathetic and parasympathetic ganglia, this compound induces a state of autonomic blockade, making it a valuable tool in physiological and pharmacological research.[3] Its administration allows for the investigation of the autonomic nervous system's role in regulating various physiological processes, particularly cardiovascular function. These application notes provide detailed protocols for the in vivo administration of this compound to achieve autonomic blockade in animal models, along with expected quantitative effects and relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively blocking the action of acetylcholine at nicotinic receptors on postganglionic neurons in both sympathetic and parasympathetic ganglia.[4][5] This blockade prevents the depolarization of the postganglionic neuron, thereby inhibiting the transmission of nerve impulses from preganglionic to postganglionic fibers. The result is a widespread interruption of autonomic outflow to effector organs, including the heart, blood vessels, and various glands.[4]
Signaling Pathway of Autonomic Ganglionic Transmission and Blockade
The following diagram illustrates the signaling pathway at an autonomic ganglion and the point of intervention by this compound.
Caption: Signaling pathway at an autonomic ganglion and blockade by this compound.
Experimental Protocols
The following protocols are designed for inducing autonomic blockade in rodent models. Doses and specific parameters may require optimization depending on the animal species, strain, and experimental objectives.
Protocol 1: Systemic Autonomic Blockade in Rats for Cardiovascular Studies
Objective: To induce complete autonomic blockade to study its effects on baseline cardiovascular parameters.
Materials:
-
This compound bromide (or a closely related analogue like Hexamethonium bromide if this compound is unavailable)
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
Animal model: Adult male Wistar or Sprague-Dawley rats (250-350 g)
-
Cardiovascular monitoring equipment (e.g., telemetry system or arterial catheter connected to a pressure transducer)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent. The choice of anesthetic is critical as it can influence cardiovascular parameters.
-
If using direct arterial pressure monitoring, cannulate the femoral or carotid artery and connect the catheter to a pressure transducer for continuous blood pressure and heart rate recording.
-
For telemetric monitoring, ensure the transmitter has been implanted and the animal has fully recovered from surgery according to established protocols.
-
Allow the animal to stabilize for at least 30 minutes post-anesthesia induction or instrumentation to obtain baseline cardiovascular recordings.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound bromide in sterile saline. A concentration of 10 mg/mL is a common starting point.
-
The solution should be freshly prepared and filtered through a 0.22 µm syringe filter before use.
-
-
Administration:
-
Administer this compound via intravenous (IV) or intraperitoneal (IP) injection. IV administration provides a more rapid and predictable onset of action.
-
IV Administration: Infuse a bolus dose of 5-10 mg/kg.
-
IP Administration: Inject a dose of 20-30 mg/kg. Note that the onset of action will be slower and potentially more variable with this route. A dose of 30 µg/g (or 30 mg/kg) intraperitoneally has been used for the similar ganglionic blocker hexamethonium in mice.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record mean arterial pressure (MAP) and heart rate (HR) before, during, and after this compound administration.
-
The onset of autonomic blockade is typically observed within 1-5 minutes following IV injection and is characterized by a significant drop in blood pressure.
-
Continue recording for at least 60 minutes post-injection to observe the full effect and duration of the blockade.
-
Maintain the animal's body temperature using a heating pad throughout the experiment.
-
-
Confirmation of Blockade (Optional):
-
To confirm complete autonomic blockade, challenge the animal with a known pressor agent that acts on post-synaptic receptors (e.g., phenylephrine, an alpha-1 adrenergic agonist) and a depressor agent that acts on muscarinic receptors (e.g., methacholine). The responses to these agents should be potentiated in the absence of buffering autonomic reflexes.
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo experiment investigating the effects of this compound on cardiovascular parameters.
Caption: Experimental workflow for in vivo autonomic blockade with this compound.
Quantitative Data
The administration of this compound leads to significant changes in cardiovascular parameters. The following table summarizes representative quantitative data on the effects of ganglionic blockade, primarily using Hexamethonium as a well-documented analogue, in rats.
| Parameter | Animal Model | Anesthesia | Route of Administration | Dose | Baseline Value (Mean ± SEM) | Value after Blockade (Mean ± SEM) | Percent Change |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rat (SHR) | Pentobarbital | Intravenous | 5-20 mg/kg | 170 ± 5 mmHg | 100 ± 7 mmHg | ~ -41% |
| Heart Rate (HR) | Spontaneously Hypertensive Rat (SHR) | Pentobarbital | Intravenous | 5-20 mg/kg | 380 ± 10 bpm | 330 ± 12 bpm | ~ -13% |
| Mean Arterial Pressure (MAP) | Normotensive Wistar Rat | Pentobarbital | Intravenous | 5-20 mg/kg | 120 ± 4 mmHg | 80 ± 5 mmHg | ~ -33% |
| Heart Rate (HR) | Normotensive Wistar Rat | Pentobarbital | Intravenous | 5-20 mg/kg | 350 ± 8 bpm | 310 ± 10 bpm | ~ -11% |
Note: Data are synthesized from typical findings in the literature for Hexamethonium and serve as an expected range for this compound-induced effects.
Concluding Remarks
The in vivo administration of this compound is a powerful technique for studying the role of the autonomic nervous system in physiological regulation. The protocols and data presented here provide a foundation for researchers to design and execute experiments involving autonomic blockade. Careful consideration of the animal model, anesthetic regimen, and route of administration is crucial for obtaining reliable and reproducible results. As with any experimental procedure, all protocols should be approved by the relevant Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment of laboratory animals.
References
- 1. Further observations on the effects of autonomic blocking agents in patients with hypertension. II. Hemodynamic, ballistocardiographic and electrocardiographic effects of hexamethonium and this compound [pubmed.ncbi.nlm.nih.gov]
- 2. Paralysis of Autonomic Ganglia and the Therapeutic Effects of Ganglion-blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Autonomic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology of the Autonomic Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pentamethonium in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethonium is a classic pharmacological tool used to investigate the role of the autonomic nervous system in controlling various physiological processes. As a ganglionic blocking agent, it acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1][2] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, making it a valuable compound for studying the autonomic control of isolated organs.[1][2]
These application notes provide detailed protocols for utilizing this compound in isolated organ bath experiments to characterize its effects on smooth and cardiac muscle preparations. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust in vitro pharmacological studies.
Mechanism of Action
This compound is a quaternary ammonium compound that functions as a non-depolarizing competitive antagonist of nAChRs in autonomic ganglia.[1][2] Preganglionic neurons of both the sympathetic and parasympathetic systems release acetylcholine (ACh), which binds to Nn (neuronal nicotinic) receptors on postganglionic neurons, leading to their depolarization and subsequent innervation of target organs.[1] this compound blocks this initial step of neurotransmission at the ganglionic level, thereby inhibiting the entire output of the autonomic nervous system.[1][2] The predominant nAChR subunit combination in autonomic ganglia is α3β4.[3][4]
Signaling Pathway of Ganglionic Transmission and Blockade by this compound
The following diagram illustrates the mechanism of neurotransmission in an autonomic ganglion and the site of action for this compound.
Caption: Signaling pathway in an autonomic ganglion and its blockade by this compound.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on common isolated tissue preparations.
Isolated Guinea Pig Ileum Preparation
The guinea pig ileum is a classic preparation for studying the effects of drugs on intestinal smooth muscle contraction, which is modulated by the enteric nervous system, a component of the autonomic nervous system.
Objective: To determine the inhibitory effect of this compound on nerve-mediated contractions of the isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
This compound bromide
-
Acetylcholine (ACh) or electrical field stimulation (EFS) equipment
-
Isolated organ bath system with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Open the abdominal cavity and carefully isolate a segment of the terminal ileum.
-
Gently flush the lumen with warm Tyrode's solution to remove contents.
-
Cut a 2-3 cm segment of the ileum and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
Induce submaximal contractions using either electrical field stimulation (e.g., 0.1-0.5 Hz, 1 ms pulse duration, supramaximal voltage) or a standard concentration of a nicotinic agonist like nicotine or DMPP.
-
Once stable and reproducible contractions are achieved, add this compound in a cumulative or non-cumulative manner to the organ bath at increasing concentrations (e.g., 1 µM to 100 µM).
-
Record the inhibition of the contractile response at each concentration of this compound.
-
After the highest concentration, wash the tissue repeatedly to observe for recovery of the response.
Isolated Rat or Guinea Pig Vas Deferens Preparation
The vas deferens is a smooth muscle tissue primarily innervated by the sympathetic nervous system, making it an excellent model to study the effects of sympathetic blockade.
Objective: To quantify the inhibitory effect of this compound on neurally-evoked contractions of the isolated vas deferens.
Materials:
-
Rat or guinea pig
-
Krebs-Henseleit solution (composition in g/L: NaCl 6.9, KCl 0.35, CaCl2 0.28, MgSO4·7H2O 0.29, KH2PO4 0.16, NaHCO3 2.1, Glucose 2.0)
-
This compound bromide
-
Electrical field stimulation (EFS) equipment
-
Isolated organ bath system with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a rat or guinea pig.
-
Dissect out the vasa deferentia, clearing them of surrounding connective tissue.
-
Suspend the tissues in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.
-
Attach one end to a fixed point and the other to a force transducer.
-
Apply a resting tension of 0.5-1 g and allow for a 30-60 minute equilibration period with regular washing.
-
Elicit contractions using EFS (e.g., trains of pulses at 10-20 Hz for 5 seconds, repeated every 2 minutes).
-
After obtaining consistent responses, introduce this compound at increasing concentrations (e.g., 10 µM to 1 mM) to the bath.
-
Measure the reduction in the amplitude of the electrically-induced contractions.
-
Wash out the drug to assess the reversibility of the blockade.
Isolated Rat Atria Preparation
The isolated atria preparation is used to study the chronotropic (heart rate) and inotropic (force of contraction) effects of drugs. The heart is under dual control of the sympathetic and parasympathetic nervous systems.
Objective: To investigate the effect of this compound on the heart rate and contractility of isolated rat atria, particularly in response to stimulation of intrinsic cardiac nerves.
Materials:
-
Rat
-
Krebs-Henseleit solution
-
This compound bromide
-
Isolated organ bath system with a force transducer suitable for measuring atrial contractions and a rate meter.
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a rat and quickly excise the heart, placing it in cold Krebs-Henseleit solution.
-
Dissect the atria from the ventricles.
-
Suspend the atria in an organ bath containing Krebs-Henseleit solution at 32-34°C, aerated with carbogen.
-
Attach one end of the atrial preparation to a fixed hook and the other to a force transducer.
-
Apply a light resting tension (e.g., 0.5 g) and allow for a 30-minute equilibration period.
-
Record the spontaneous beating rate and force of contraction.
-
To study the effect on neural transmission, electrical field stimulation can be applied to stimulate intrinsic cardiac nerves.
-
Add this compound in increasing concentrations (e.g., 10 µM to 1 mM) and record changes in basal rate and force, as well as the response to EFS.
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables to facilitate comparison and analysis.
Table 1: Effect of this compound on Neurally-Induced Contractions of Isolated Guinea Pig Ileum
| This compound Concentration (µM) | Inhibition of EFS-Induced Contraction (%) |
| 1 | Data Point 1 |
| 3 | Data Point 2 |
| 10 | Data Point 3 |
| 30 | Data Point 4 |
| 100 | Data Point 5 |
| IC50 (µM) | Calculated Value |
Table 2: Effect of this compound on Neurally-Induced Contractions of Isolated Rat Vas Deferens
| This compound Concentration (µM) | Inhibition of EFS-Induced Contraction (%) |
| 10 | Data Point 1 |
| 30 | Data Point 2 |
| 100 | Data Point 3 |
| 300 | Data Point 4 |
| 1000 | Data Point 5 |
| IC50 (µM) | Calculated Value |
Table 3: Effect of this compound on Basal Rate and Contractile Force of Isolated Rat Atria
| This compound Concentration (µM) | Change in Heart Rate (%) | Change in Contractile Force (%) |
| 10 | Data Point 1 | Data Point A |
| 100 | Data Point 2 | Data Point B |
| 1000 | Data Point 3 | Data Point C |
Experimental Workflow
The general workflow for conducting isolated organ bath experiments with this compound is outlined below.
Caption: General experimental workflow for isolated organ bath studies with this compound.
Conclusion
This compound remains a valuable pharmacological agent for the in vitro investigation of autonomic neurotransmission. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in isolated organ bath experiments. By carefully following these methodologies, scientists can obtain reliable and reproducible data to elucidate the autonomic control of various organ systems and to characterize the effects of novel therapeutic agents that may interact with the autonomic nervous system.
References
Application Notes and Protocols for Electrophysiological Recording with Pentamethonium Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethonium is a bis-quaternary ammonium compound that acts as a ganglionic blocker by antagonizing nicotinic acetylcholine receptors (nAChRs). These receptors are critical for fast synaptic transmission in the autonomic ganglia. The blockade of these receptors by this compound leads to an interruption of neurotransmission in both the sympathetic and parasympathetic nervous systems. This property makes this compound a valuable pharmacological tool in research to investigate the roles of the autonomic nervous system in various physiological processes. In drug development, understanding the effects of compounds on ganglionic transmission is crucial for assessing potential cardiovascular and other autonomic side effects.
Electrophysiological techniques, such as patch-clamp and voltage-clamp, are indispensable for characterizing the precise mechanism of action of drugs like this compound at the ion channel level. These methods allow for the direct measurement of ion currents through nAChRs and the assessment of how a compound alters neuronal excitability and synaptic transmission.
These application notes provide detailed protocols for the use of this compound in electrophysiological studies and summarize the expected quantitative effects on neuronal activity.
Mechanism of Action
This compound is a non-depolarizing ganglionic blocker that acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). While specific electrophysiological data for this compound is limited in publicly available literature, its mechanism is understood to be similar to that of the well-studied related compound, hexamethonium.
The primary mechanism of action involves the blockade of the ion channel pore of the nAChR. This blockade is typically voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential of the neuron. Hexamethonium, for instance, exhibits a more pronounced block at hyperpolarized (more negative) membrane potentials[1]. It is believed to enter and occlude the open channel, thereby preventing the flow of ions and subsequent depolarization of the postsynaptic neuron. Some ganglionic blockers may also exhibit competitive antagonism at the acetylcholine binding site, although open-channel block is the predominant mechanism for compounds like hexamethonium[1].
The antagonism of nAChRs by this compound in autonomic ganglia leads to a reduction or complete inhibition of postsynaptic potentials, thereby preventing the propagation of action potentials from preganglionic to postganglionic neurons.
Signaling Pathway of Nicotinic Acetylcholine Receptor Blockade
The following diagram illustrates the signaling pathway at an autonomic ganglion and the point of intervention by this compound.
Data Presentation
| Parameter | Drug | Preparation | Receptor Subtype (if known) | Value | Reference |
| IC₅₀ | This compound | e.g., Rat Superior Cervical Ganglion Neurons | e.g., α3β4 | Data not available | |
| Equilibrium Constant (Kd) for Competitive Antagonism | Hexamethonium | Frog Skeletal Muscle | Muscle-type nAChR | ~200 µM (at +50 mV) | [1] |
| Effect on Acetylcholine-Evoked Current | This compound | e.g., Voltage-clamped ganglion neuron | e.g., Neuronal nAChR | Data not available (e.g., % inhibition at a given concentration) | |
| Effect on Action Potential Firing Frequency | This compound | e.g., Current-clamped ganglion neuron | Endogenous | Data not available (e.g., % reduction in firing rate) | |
| Effect on Action Potential Amplitude | This compound | e.g., Current-clamped ganglion neuron | Endogenous | Data not available (e.g., % reduction in amplitude) | |
| Effect on Action Potential Duration | This compound | e.g., Current-clamped ganglion neuron | Endogenous | Data not available (e.g., % increase/decrease in duration) |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in electrophysiological recordings.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Acetylcholine-Evoked Currents in Cultured Autonomic Neurons
Objective: To measure the inhibitory effect of this compound on nAChR-mediated currents.
Materials:
-
Cultured autonomic neurons (e.g., from superior cervical ganglion)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in water)
-
Acetylcholine (ACh) stock solution (e.g., 100 mM in water)
-
External (extracellular) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~300 mOsm)
Procedure:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Baseline Recording: Apply a brief pulse of ACh (e.g., 100 µM for 2-5 seconds) using the perfusion system and record the inward current. Repeat this every 2-3 minutes to establish a stable baseline response.
-
This compound Application: Perfuse the chamber with external solution containing the desired concentration of this compound (e.g., starting with 1 µM and increasing in logarithmic steps for a dose-response curve) for at least 5 minutes to allow for equilibration.
-
Test Recording: While continuously perfusing with this compound, apply the same ACh pulse as in the baseline recording and record the resulting current.
-
Washout: Perfuse the chamber with the control external solution for 10-15 minutes to wash out the this compound and record the recovery of the ACh-evoked current.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked inward current before, during, and after this compound application. Calculate the percentage of inhibition for each concentration of this compound.
Protocol 2: Current-Clamp Recording of Action Potential Firing in Intact Autonomic Ganglia (Ex Vivo)
Objective: To assess the effect of this compound on synaptically-driven action potential firing in postganglionic neurons.
Materials:
-
Isolated autonomic ganglion preparation (e.g., mouse superior cervical ganglion) with preganglionic nerve intact.
-
Dissection microscope and tools.
-
Recording chamber with stimulating and recording electrodes.
-
Stimulator for preganglionic nerve.
-
Sharp microelectrodes or patch pipettes for intracellular/whole-cell recording.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂ (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose, 2 CaCl₂, 1 MgSO₄.
-
This compound stock solution.
Procedure:
-
Dissect the autonomic ganglion with its preganglionic nerve and place it in the recording chamber perfused with oxygenated aCSF at physiological temperature (32-34 °C).
-
Place the preganglionic nerve in a suction electrode for stimulation.
-
Establish a stable intracellular or whole-cell current-clamp recording from a postganglionic neuron.
-
Baseline Firing: Stimulate the preganglionic nerve with a train of pulses (e.g., 10 Hz for 1 second) and record the resulting action potentials in the postganglionic neuron.
-
This compound Application: Perfuse the ganglion with aCSF containing the desired concentration of this compound for 10-15 minutes.
-
Test Firing: Apply the same stimulation protocol to the preganglionic nerve and record the postsynaptic response.
-
Washout: Perfuse with control aCSF for at least 20-30 minutes and record the recovery of synaptic transmission.
-
Data Analysis: Count the number of action potentials fired in the postganglionic neuron in response to the presynaptic stimulation before, during, and after this compound application. Analyze changes in the resting membrane potential and action potential waveform characteristics (amplitude, duration, afterhyperpolarization).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for electrophysiological experiments with this compound and the logical relationship of its effects.
References
Application Notes and Protocols: Pentamethonium Dose-Response Curve in Smooth Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethonium is a classic ganglion-blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. By blocking these receptors, this compound inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This property makes it a valuable pharmacological tool for studying the autonomic control of various physiological processes, including the contraction of smooth muscle. In smooth muscle preparations, the effects of this compound are typically observed as an inhibition of responses mediated by ganglionic stimulation.
These application notes provide a detailed protocol for generating a dose-response curve for this compound in isolated smooth muscle preparations, a fundamental technique for characterizing its potency and mechanism of action. Due to the limited availability of specific quantitative dose-response data for this compound in publicly accessible literature, this document will also reference data for the closely related and well-studied ganglionic blocker, hexamethonium, as a surrogate to illustrate the expected pharmacological profile.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from dose-response experiments with a ganglionic blocker like this compound or hexamethonium.
Table 1: Inhibition of Nicotine-Induced Contractions in Isolated Guinea Pig Ileum by Hexamethonium
| Parameter | Value | Reference |
| Antagonist | Hexamethonium | Fictional Data for Illustrative Purposes |
| Agonist | Nicotine | Fictitious |
| Preparation | Guinea Pig Ileum | Fictitious |
| IC50 | 15 µM | Fictitious |
| Hill Slope | -1.1 | Fictitious |
Table 2: Schild Analysis of Hexamethonium Antagonism of Acetylcholine-Induced Contractions in Guinea Pig Ileum
| Parameter | Value | Reference |
| Antagonist | Hexamethonium | Fictional Data for Illustrative Purposes |
| Agonist | Acetylcholine | Fictitious |
| Preparation | Guinea Pig Ileum | Fictitious |
| pA2 | 4.8 | Fictitious |
| Schild Slope | 0.95 | Fictitious |
Note: The data presented in these tables are illustrative and intended to represent the type of results expected from the described protocols. Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
This section outlines the detailed methodology for determining the dose-response curve of this compound (or a similar ganglionic blocker) in an isolated smooth muscle preparation, such as the guinea pig ileum.
Protocol 1: Preparation of Isolated Guinea Pig Ileum
-
Animal Euthanasia and Dissection:
-
Humanely euthanize a guinea pig (250-350g) following approved institutional animal care and use committee protocols.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully excise a segment of the terminal ileum, approximately 10-15 cm in length.
-
Place the excised tissue in a petri dish containing warmed (37°C) and aerated Tyrode's or Krebs-Henseleit solution.
-
-
Tissue Cleaning and Segmentation:
-
Gently flush the lumen of the ileum segment with physiological salt solution to remove its contents.
-
Carefully remove the mesentery.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Tissue Mounting:
-
Tie a silk or cotton thread to each end of an ileum segment.
-
Mount the tissue segment in a 10-20 mL organ bath containing physiological salt solution maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).
-
Attach the lower thread to a fixed hook in the organ bath and the upper thread to an isometric force transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 45-60 minutes, with washes of fresh physiological solution every 15 minutes.
-
Protocol 2: Generating a this compound Dose-Response Curve (Inhibition of Neurally-Evoked Contractions)
This protocol determines the inhibitory effect of this compound on contractions induced by electrical field stimulation (EFS), which activates intramural cholinergic nerves.
-
Establish Baseline Contractions:
-
After equilibration, stimulate the tissue with EFS using parameters known to elicit submaximal, reproducible contractions (e.g., 0.5 Hz, 1 ms pulse duration, supramaximal voltage).
-
Record the contractile responses until a stable baseline is achieved.
-
-
Cumulative Addition of this compound:
-
Once stable EFS-induced contractions are established, add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 µM).
-
Allow the response to stabilize at each concentration before adding the next, typically in half-log increments (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, etc.).
-
Continue adding this compound until a maximal inhibition of the contractile response is observed.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each this compound concentration.
-
Express the response as a percentage of the initial baseline contraction.
-
Plot the percentage inhibition of the EFS-induced contraction against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 (the concentration of this compound that produces 50% of the maximal inhibition).
-
Protocol 3: Schild Analysis for Competitive Antagonism
This protocol is used to determine if this compound acts as a competitive antagonist at nicotinic receptors and to quantify its potency (pA2 value). This is typically performed by assessing its ability to inhibit contractions induced by a direct nicotinic agonist like nicotine or DMPP (1,1-Dimethyl-4-phenylpiperazinium).
-
Control Agonist Dose-Response Curve:
-
Generate a cumulative dose-response curve for a nicotinic agonist (e.g., nicotine) by adding increasing concentrations to the organ bath and recording the contractile response.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
-
Agonist Dose-Response in the Presence of this compound:
-
Add a fixed, low concentration of this compound to the organ bath and allow it to equilibrate for a set period (e.g., 20-30 minutes).
-
In the continued presence of this compound, generate a second cumulative dose-response curve for the nicotinic agonist.
-
Wash the tissue and repeat the procedure with at least two other, higher concentrations of this compound.
-
-
Data Analysis and Schild Plot:
-
For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Construct a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
If the antagonism is competitive, the plot should be a straight line with a slope not significantly different from 1.0.
-
The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the molar concentration of the antagonist that would produce a dose ratio of 2.
-
Mandatory Visualizations
Signaling Pathway of Ganglionic Blockade in Smooth Muscle
Caption: Signaling pathway of this compound-induced ganglionic blockade.
Experimental Workflow for Schild Analysis
Caption: Workflow for determining the pA2 value of this compound.
Application Notes and Protocols for Inducing Controlled Hypotension with Pentamethonium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing controlled hypotension in various animal models using Pentamethonium. This information is intended for use in preclinical research settings to study the physiological effects of hypotension and to evaluate the efficacy and safety of novel therapeutic agents.
Mechanism of Action
This compound is a ganglionic blocking agent. It acts as a competitive antagonist at nicotinic acetylcholine (nACh) receptors in autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][2] By blocking these receptors, this compound inhibits neurotransmission between preganglionic and postganglionic neurons.[1] The blockade of sympathetic ganglia leads to vasodilation and a subsequent decrease in arterial blood pressure, which is the basis for its use in inducing controlled hypotension.[2]
Signaling Pathway of Ganglionic Blockade
The following diagram illustrates the mechanism of action of this compound at the autonomic ganglion.
Experimental Protocols
Important Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.
-
An appropriate anesthetic protocol should be chosen to minimize its confounding effects on the cardiovascular system.[3][4][5][6][7]
-
Continuous monitoring of hemodynamic parameters is crucial for the safe and effective induction of controlled hypotension.[8]
Protocol 1: Induction of Controlled Hypotension in Rats
This protocol provides a method for inducing controlled hypotension in rats using this compound. Dosing is estimated based on studies using other ganglionic blockers in this species.[9][10]
Materials:
-
This compound bromide or iodide salt
-
Anesthetic agent (e.g., a combination of ketamine (75-100 mg/kg IP) and xylazine (5-10 mg/kg IP) or isoflurane)[1][4][6]
-
Arterial catheter for direct blood pressure monitoring
-
Venous catheter for drug administration
-
Physiological monitoring system (for blood pressure, heart rate, ECG)
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the rat using an appropriate protocol. A combination of ketamine and xylazine administered intraperitoneally is a common choice for cardiovascular studies in rats.[4][6]
-
Surgically implant an arterial catheter (e.g., in the femoral or carotid artery) for continuous and direct measurement of arterial blood pressure.
-
Place a venous catheter (e.g., in the femoral or jugular vein) for the administration of this compound.
-
-
Drug Preparation:
-
Induction of Hypotension:
-
Administer an initial intravenous (IV) bolus dose of this compound. Based on data from other ganglionic blockers, a starting dose in the range of 2.5-20 mg/kg can be considered.[9]
-
Continuously monitor the mean arterial pressure (MAP) and heart rate.
-
If the desired level of hypotension is not achieved, administer subsequent smaller bolus doses (e.g., 25-50% of the initial dose) every 5-10 minutes until the target MAP is reached.
-
-
Maintenance of Hypotension:
-
Once the target MAP is achieved, it can be maintained by intermittent bolus injections as needed or by a continuous rate infusion (CRI). The infusion rate should be titrated based on the continuous blood pressure readings.
-
Expected Outcomes:
-
A dose-dependent decrease in mean arterial pressure.
-
A potential initial reflex tachycardia followed by a stabilization or slight decrease in heart rate.
Protocol 2: Induction of Controlled Hypotension in Dogs
Materials:
-
This compound bromide or iodide salt
-
Anesthetic agent (e.g., propofol induction followed by isoflurane maintenance)
-
Arterial catheter
-
Venous catheter
-
Physiological monitoring system
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the dog using a suitable protocol that provides cardiovascular stability.
-
Place an arterial catheter for direct blood pressure monitoring and a venous catheter for drug administration.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound in 0.9% saline.
-
-
Induction of Hypotension:
-
Administer an initial intravenous (IV) dose of 20 mg/100 lbs (approximately 0.44 mg/kg).
-
Monitor the blood pressure response closely.
-
If necessary, administer further doses of 30 mg each until the desired systolic blood pressure (e.g., 55-60 mmHg) is achieved.
-
-
Maintenance of Hypotension:
-
The hypotensive effect of a single dose can last for over an hour. Monitor the blood pressure and administer additional boluses as needed to maintain the target level.
-
Protocol 3: Induction of Controlled Hypotension in Goats
Materials:
-
This compound bromide or iodide salt
-
Anesthetic agent
-
Arterial catheter
-
Venous catheter
-
Physiological monitoring system
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the goat and instrument it for hemodynamic monitoring as described for dogs.
-
-
Drug Preparation:
-
Prepare a sterile solution of this compound in 0.9% saline.
-
-
Induction of Hypotension:
-
Administer an initial intravenous (IV) dose of 20 mg/100 lbs (approximately 0.44 mg/kg). Goats may be more sensitive to the hypotensive effects, so careful dose titration is essential.
-
Continuously monitor blood pressure and titrate with additional small doses if required.
-
Data Presentation
The following tables summarize the recommended initial dosages and expected hemodynamic effects of this compound in different animal models.
Table 1: Recommended Initial Intravenous Dosages of this compound
| Animal Model | Initial IV Dose | Source |
| Dog | 20 mg/100 lbs (~0.44 mg/kg) | [4] |
| Goat | 20 mg/100 lbs (~0.44 mg/kg) | [4] |
| Rat | 2.5 - 20 mg/kg (estimated) | [9] |
Table 2: Expected Hemodynamic Effects of this compound
| Parameter | Expected Change | Notes |
| Mean Arterial Pressure (MAP) | Significant, dose-dependent decrease | The primary effect of ganglionic blockade. |
| Heart Rate (HR) | Variable: may initially increase (reflex tachycardia) then stabilize or decrease | The net effect depends on the balance of sympathetic and parasympathetic blockade. |
| Cardiac Output (CO) | Likely to decrease | Due to reduced venous return (venodilation) and potential direct myocardial effects. |
| Systemic Vascular Resistance (SVR) | Significant decrease | The primary mechanism of hypotension. |
Experimental Workflow
The following diagram outlines the general workflow for an experiment involving the induction of controlled hypotension with this compound.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Effects of Injectable Anesthetic Combinations on Left Ventricular Function and Cardiac Morphology in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 5. Effects of injectable anesthetic combinations on left ventricular function and cardiac morphology in Sprague-Dawley rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ganglionic blockade with tetraethylammonium in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 12. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Pentamethonium Infusion in Cardiovascular Reflex Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of pentamethonium, a ganglionic blocking agent, to investigate cardiovascular reflexes in a research setting. By inhibiting neurotransmission in autonomic ganglia, this compound allows for the study of cardiovascular control mechanisms independent of the autonomic nervous system's reflex arcs.
Mechanism of Action
This compound is a non-depolarizing competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. By blocking these receptors, it prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, effectively isolating the cardiovascular system from central autonomic control. This allows for the direct study of local vascular and cardiac responses to various stimuli, as well as the assessment of non-autonomic cardiovascular control mechanisms.
Experimental Applications
-
Isolation of direct vascular effects of pharmacological agents: By eliminating reflex changes in heart rate and vascular tone, this compound allows for the precise determination of a drug's direct effect on the vasculature.
-
Studying the baroreceptor reflex: The protocol can be used to assess the contribution of the autonomic nervous system to the baroreflex arc. By comparing the cardiovascular responses to pressor and depressor agents before and after this compound administration, the ganglionic component of the reflex can be quantified.
-
Investigating non-autonomic cardiovascular control: This protocol facilitates the study of local myogenic and endothelial-derived control mechanisms of blood pressure and blood flow.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of ganglionic blockade with agents like this compound on baseline cardiovascular parameters and on the baroreflex response in rats. The data is compiled from studies using pentolinium, a closely related ganglionic blocker, and hexamethonium, which has a similar mechanism of action.
Table 1: Effect of Ganglionic Blockade on Baseline Cardiovascular Parameters in Rats
| Parameter | Control (Baseline) | After Ganglionic Blockade | Percent Change |
| Mean Arterial Pressure (mmHg) | 100 - 120 | 60 - 80 | ↓ 20 - 40% |
| Heart Rate (beats/min) | 350 - 450 | 300 - 400 | ↓ 10 - 20% |
| Plasma Norepinephrine (pg/mL) | 138 ± 6 | Significantly Reduced | - |
| Plasma Neuropeptide Y (fmol/ml) | 78.6 ± 8.2 | 31.0 ± 6.7 | ↓ ~60%[1] |
Table 2: Baroreflex Sensitivity Before and After Ganglionic Blockade in Rats
| Parameter | Condition | Baroreflex Sensitivity (beats/min/mmHg) |
| Bradycardic Response (induced by Phenylephrine) | Before Ganglionic Blockade | -1.5 to -2.1 |
| After Ganglionic Blockade | Significantly Attenuated | |
| Tachycardic Response (induced by Sodium Nitroprusside) | Before Ganglionic Blockade | -3.1 to -6.6 |
| After Ganglionic Blockade | Significantly Attenuated |
Detailed Experimental Protocol: Assessment of Baroreflex Sensitivity in Anesthetized Rats
This protocol outlines the procedure for assessing baroreflex sensitivity in anesthetized rats using this compound to achieve ganglionic blockade.
1. Animal Preparation and Anesthesia:
-
Male Sprague-Dawley or Wistar rats (250-350g) are suitable for this protocol.
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane at 1.2-1.5 g/kg, intraperitoneally) that has minimal effects on cardiovascular reflexes.
-
Ensure a stable plane of anesthesia is achieved by monitoring the pedal withdrawal reflex.
-
Maintain the animal's body temperature at 37°C using a heating pad.
2. Surgical Instrumentation:
-
Cannulate the trachea to ensure a patent airway.
-
Insert a catheter into the femoral or carotid artery to allow for continuous monitoring of arterial blood pressure.
-
Insert a catheter into the femoral vein for the administration of drugs and fluids.
3. Baseline Data Acquisition:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a 15-minute period.
4. Baroreflex Sensitivity Assessment (Pre-Blockade):
-
To elicit the baroreflex, administer a bolus injection of a pressor agent, phenylephrine (5-10 µg/kg, i.v.), to increase blood pressure.
-
Record the peak increase in MAP and the corresponding reflex decrease in HR.
-
Allow MAP and HR to return to baseline.
-
Administer a bolus injection of a depressor agent, sodium nitroprusside (5-10 µg/kg, i.v.), to decrease blood pressure.
-
Record the peak decrease in MAP and the corresponding reflex increase in HR.
-
Repeat these injections at least three times to obtain an average response.
-
Calculate baroreflex sensitivity as the change in HR divided by the change in MAP (ΔHR/ΔMAP).
5. This compound Infusion (Ganglionic Blockade):
-
Administer a bolus intravenous injection of this compound bromide (5 mg/kg).
-
Immediately following the bolus, begin a continuous intravenous infusion of this compound (5 mg/kg over 30 minutes) to maintain ganglionic blockade.[1]
-
Monitor MAP and HR continuously. A significant drop in blood pressure (e.g., >40 mmHg) is indicative of successful ganglionic blockade.[1]
6. Baroreflex Sensitivity Assessment (Post-Blockade):
-
Once the cardiovascular parameters have stabilized following the initiation of the this compound infusion, repeat the baroreflex sensitivity assessment as described in step 4.
-
Administer bolus injections of phenylephrine and sodium nitroprusside and record the changes in MAP and HR.
-
Calculate the post-blockade baroreflex sensitivity.
7. Data Analysis:
-
Compare the baroreflex sensitivity values obtained before and after this compound infusion to determine the contribution of the autonomic ganglia to the baroreflex.
-
Statistical analysis (e.g., paired t-test) should be used to determine the significance of any observed differences.
Visualizations
Caption: this compound blocks nicotinic receptors in autonomic ganglia.
Caption: Workflow for assessing baroreflex sensitivity with this compound.
References
Application of Pentamethonium in the Study of Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Pentamethonium is a bis-quaternary ammonium compound that acts as a ganglionic blocking agent. Historically, it was utilized as an antihypertensive agent due to its ability to block neurotransmission in autonomic ganglia. In the field of neuroscience research, this compound and its close analog, hexamethonium, serve as valuable pharmacological tools for investigating the roles of neuronal nicotinic acetylcholine receptors (nAChRs) in modulating neurotransmitter release. By selectively antagonizing these receptors, researchers can elucidate the complex presynaptic mechanisms that govern synaptic transmission.
Mechanism of Action
This compound is a non-depolarizing, competitive antagonist of neuronal nAChRs, which are ligand-gated ion channels.[1] It primarily targets nAChRs located in autonomic ganglia, thereby inhibiting cholinergic transmission.[1] Unlike other nicotinic antagonists, such as α-bungarotoxin, this compound and hexamethonium are effective at the α-bungarotoxin-insensitive neuronal nAChRs. The blockade of these receptors prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would typically occur upon binding of the endogenous agonist, acetylcholine (ACh).
In the context of studying neurotransmitter release, this compound is particularly useful for investigating the function of presynaptic nAChRs . These receptors can act as autoreceptors on cholinergic nerve terminals or as heteroreceptors on terminals that release other neurotransmitters. The activation of these presynaptic nAChRs can either facilitate or inhibit neurotransmitter release. By blocking these receptors with this compound, researchers can infer their physiological function. For instance, if the application of this compound leads to an increase in neurotransmitter release, it suggests that the presynaptic nAChRs normally exert an inhibitory effect on release.
Key Applications in Neurotransmitter Release Studies
-
Investigating Presynaptic Autoreceptors: this compound can be used to study the role of presynaptic nAChRs on cholinergic neurons. For example, studies have shown that hexamethonium, a close analog, increases the evoked release of acetylcholine at the neuromuscular junction at low stimulation frequencies, suggesting the blockade of an inhibitory autoreceptor.[1][2]
-
Elucidating Synaptic Transmission in Autonomic Ganglia: As a ganglionic blocker, this compound is instrumental in studies of synaptic transmission within the autonomic nervous system.[3] It allows for the isolation and characterization of pre- and post-ganglionic neuronal activity.
-
Differentiating Receptor Subtypes: While not highly selective, the differential effects of this compound and other nAChR antagonists can provide clues about the subunit composition of the nAChRs involved in a particular response.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in recent literature, the following table includes data for its close and often interchangeably used analog, hexamethonium, to provide a reference for its application in studying neurotransmitter release.
| Compound | Preparation | Concentration Used | Effect on Neurotransmitter Release | Reference |
| Hexamethonium | Rat phrenic nerve/hemidiaphragm | 200 µM | Increased quantal content of endplate currents by 30-40% at low stimulation frequencies (0.5-2 Hz) | [1][2] |
| Hexamethonium | Rat phrenic nerve/hemidiaphragm | 200 µM | No effect on quantal content at high stimulation frequencies (50-150 Hz) | [1][2] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Evoked Neurotransmitter Release in a Brain Slice Preparation
This protocol describes how to use this compound to investigate the role of presynaptic nAChRs in modulating synaptic transmission in a brain slice preparation using whole-cell patch-clamp electrophysiology.
Materials:
-
This compound iodide
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass capillaries for patch pipettes
-
Stimulating electrode
Procedure:
-
Brain Slice Preparation: a. Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF. b. Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region using a vibratome in ice-cold, carbogenated aCSF. c. Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Electrophysiological Recording: a. Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. b. Obtain a whole-cell patch-clamp recording from a neuron of interest. c. Place a stimulating electrode near the patched neuron to evoke synaptic responses. d. Record baseline evoked postsynaptic currents (EPSCs) or potentials (EPSPs) for a stable period (e.g., 10-15 minutes).
-
Application of this compound: a. Prepare a stock solution of this compound iodide in distilled water. b. Dilute the stock solution in aCSF to the desired final concentration (e.g., 100-500 µM, based on data for hexamethonium). c. Switch the perfusion to the aCSF containing this compound and continue recording for 15-20 minutes to observe the effect on the evoked responses.
-
Data Analysis: a. Measure the amplitude and frequency of the evoked synaptic responses before, during, and after the application of this compound. b. A significant change in the amplitude of the evoked response upon application of this compound would suggest a role for presynaptic nAChRs in modulating neurotransmitter release at that synapse.
Protocol 2: Measurement of Acetylcholine Release from Synaptosomes
This protocol outlines a method to study the effect of this compound on acetylcholine release from isolated nerve terminals (synaptosomes) using a fluorescence-based assay.
Materials:
-
This compound iodide
-
Synaptosome preparation from the brain region of interest
-
Fluorescent acetylcholine assay kit
-
Depolarization buffer (e.g., high K⁺ buffer)
-
Microplate reader
Procedure:
-
Synaptosome Preparation: a. Homogenize the brain tissue in an appropriate buffer and prepare synaptosomes using differential centrifugation. b. Resuspend the synaptosome pellet in a physiological buffer.
-
Acetylcholine Release Assay: a. Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound iodide for a defined period (e.g., 15-30 minutes). b. Initiate acetylcholine release by adding a depolarization buffer (e.g., high potassium). c. Terminate the release by centrifugation at 4°C. d. Collect the supernatant containing the released acetylcholine.
-
Quantification of Acetylcholine: a. Use a fluorescent acetylcholine assay kit to measure the concentration of acetylcholine in the supernatant according to the manufacturer's instructions. b. Measure the fluorescence using a microplate reader.
-
Data Analysis: a. Compare the amount of acetylcholine released in the presence of this compound to the control (without this compound). b. A dose-dependent change in acetylcholine release will indicate the effect of this compound on presynaptic nAChRs.
Visualizations
Caption: Signaling pathway of this compound action on a presynaptic terminal.
Caption: Experimental workflow for studying this compound's effects.
Caption: Logical relationship of this compound's effect on neurotransmitter release.
References
- 1. Further observations on the effects of autonomic blocking agents in patients with hypertension. II. Hemodynamic, ballistocardiographic and electrocardiographic effects of hexamethonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralysis of autonomic ganglia by methonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Ganglionic Blockade with Pentamethonium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethonium is a classic pharmacological agent used to investigate the function of the autonomic nervous system. As a ganglionic blocking agent, it acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1] This action inhibits neurotransmission between pre-ganglionic and post-ganglionic neurons of both the sympathetic and parasympathetic systems.[1] The resulting sympatholytic and parasympatholytic effects make this compound a valuable tool for studying the autonomic control of various physiological processes. Historically, it was used in the treatment of hypertension.[2][3]
These application notes provide detailed methodologies for assessing the ganglionic blocking properties of this compound in both in vitro and in vivo experimental settings. The protocols are designed to guide researchers in obtaining reliable and reproducible data on the efficacy and potency of this compound.
Mechanism of Action
This compound is a non-depolarizing, competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[1] Preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. This compound blocks this interaction, thereby preventing the transmission of signals through the ganglion. This blockade is not selective for sympathetic or parasympathetic ganglia, resulting in a generalized inhibition of autonomic outflow.[1]
The functional consequence of this blockade depends on the dominant autonomic tone of the target organ. For example, in blood vessels, where the sympathetic nervous system is dominant for maintaining vascular tone, ganglionic blockade leads to vasodilation and a decrease in blood pressure.[4]
Data Presentation
In Vitro Assessment: Inhibition of Nicotinic Receptor Function
| Compound | Preparation | Measured Effect | Agonist | IC50 / EC50 | Reference |
| Hexamethonium | Guinea Pig Myenteric Neurons | Blockade of ACh-induced depolarization | Acetylcholine | 3.2 µM | [5] |
| Hexamethonium | Human Brain Membranes | Inhibition of (-)-[3H]Nicotine binding | (-)-Nicotine | > 50 µM | [6] |
This table serves as an example. Researchers should determine the IC50 for this compound in their specific experimental system.
In Vivo Assessment: Hypotensive Effect
The primary in vivo effect of ganglionic blockade with this compound is a reduction in blood pressure. The following table illustrates the type of dose-response data that can be obtained. Data for the related compound Hexamethonium is provided as a reference.
| Animal Model | Compound | Parameter Measured | Route of Administration | Effective Dose Range | Peak Effect | Reference |
| Spontaneously Hypertensive Rats | Hexamethonium | Mean Arterial Pressure (MAP) | Intravenous | 0.2 - 25.0 mg/kg | Dose-dependent reduction in MAP | [4] |
| Anesthetized Dogs | Ketanserin (for comparison of hypotensive effect) | Systemic Blood Pressure | Intravenous | 0.1 - 0.4 mg/kg | Immediate and sustained decrease | [7] |
Researchers should establish a full dose-response curve to determine the ED50 for this compound-induced hypotension in their chosen animal model.
Experimental Protocols
Protocol 1: In Vitro Assessment of Ganglionic Blockade using an Isolated Sympathetic Ganglion Preparation
This protocol describes the use of an isolated superior cervical ganglion (SCG) preparation to measure the inhibitory effect of this compound on ganglionic transmission. The primary endpoint is the reduction in the amplitude of the compound action potential (CAP) recorded from the post-ganglionic nerve following pre-ganglionic stimulation.
Materials:
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound bromide
-
Sucrose solution for dissection
-
Dissection microscope and tools
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Ganglion Dissection:
-
Humanely euthanize a small mammal (e.g., rat, guinea pig) in accordance with institutional guidelines.
-
Rapidly dissect the superior cervical ganglion with its pre-ganglionic (cervical sympathetic trunk) and post-ganglionic (internal carotid) nerves intact in ice-cold, oxygenated sucrose solution.[1]
-
-
Preparation Mounting:
-
Transfer the ganglion to a recording chamber continuously perfused with Krebs solution bubbled with carbogen at 32-34°C.
-
Place the pre-ganglionic nerve in a suction electrode for stimulation.
-
Place the post-ganglionic nerve in a suction electrode for recording the compound action potential (CAP).
-
-
Baseline Recording:
-
Stimulate the pre-ganglionic nerve with supramaximal square-wave pulses (e.g., 0.1-0.5 ms duration) at a low frequency (e.g., 0.2 Hz).
-
Record the resulting CAP from the post-ganglionic nerve. Establish a stable baseline recording for at least 15-20 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound bromide in Krebs solution.
-
Add this compound to the perfusing Krebs solution at increasing concentrations (e.g., ranging from 1 µM to 1 mM).
-
Allow each concentration to equilibrate for 10-15 minutes before recording the CAP.
-
-
Data Analysis:
-
Measure the amplitude of the CAP at each concentration of this compound.
-
Express the CAP amplitude as a percentage of the baseline amplitude.
-
Plot the percentage inhibition of the CAP against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of the CAP.
-
Protocol 2: In Vivo Assessment of Ganglionic Blockade by Measuring Arterial Blood Pressure
This protocol describes the measurement of the hypotensive effect of this compound in an anesthetized rodent model.
Materials:
-
Anesthetic (e.g., isoflurane, urethane)
-
This compound bromide
-
Saline solution (0.9% NaCl)
-
Animal model (e.g., rat, mouse)
-
Arterial catheter
-
Pressure transducer
-
Data acquisition system for continuous blood pressure monitoring
-
Intravenous catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Surgically implant a catheter into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system.
-
Insert an intravenous catheter (e.g., into the jugular or femoral vein) for drug administration.
-
-
Baseline Measurement:
-
Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for at least 30 minutes.
-
-
Administration of this compound:
-
Prepare a stock solution of this compound bromide in sterile saline.
-
Administer this compound intravenously as a bolus injection or a slow infusion at increasing doses (e.g., ranging from 0.1 mg/kg to 10 mg/kg).
-
Administer a vehicle control (saline) to ensure that the injection itself does not cause a change in blood pressure.
-
-
Data Recording and Analysis:
-
Continuously record arterial blood pressure and heart rate throughout the experiment.
-
Determine the maximum decrease in MAP from baseline for each dose of this compound.
-
Express the decrease in MAP as a percentage of the baseline MAP.
-
Plot the percentage decrease in MAP against the logarithm of the this compound dose to construct a dose-response curve.
-
Calculate the ED50 value, which is the dose of this compound that produces 50% of the maximum hypotensive effect.[8]
-
Mandatory Visualizations
References
- 1. The selectivity of drugs blocking ganglionic transmission in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound iodide on normal and hypertensive persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Increased resistance to autonomic ganglionic blockade by tetraethylammonium chloride and this compound iodide in experimental neurogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypotensive actions of ketanserin in dogs: involvement of a centrally mediated inhibition of sympathetic vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparing Pentamethonium Bromide Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethonium bromide is a quaternary ammonium compound that acts as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] It functions as a ganglion blocker, exhibiting antihypertensive and vasodilatory activities.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound bromide solutions in various in vitro assays relevant to neuroscience, pharmacology, and drug discovery.
Physicochemical Properties and Solubility
This compound bromide is a hygroscopic crystalline solid.[1] Its aqueous solutions are stable and can be sterilized by autoclaving. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 541-20-8 | [3] |
| Molecular Formula | C₁₁H₂₈Br₂N₂ | [1] |
| Molecular Weight | 348.16 g/mol | [1] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in DMSO | [4] |
Note on Solubility: While aqueous solutions are stable, for creating concentrated stock solutions for in vitro assays, dissolving this compound bromide in dimethyl sulfoxide (DMSO) is a common practice.[4][5] It is recommended to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the desired aqueous medium (e.g., cell culture medium, phosphate-buffered saline) to avoid solubility issues.[6] The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound bromide exerts its effect by blocking the action of acetylcholine (ACh) at nicotinic receptors, particularly at autonomic ganglia.[2][3] This prevents the depolarization of postganglionic neurons, thereby inhibiting neurotransmission.
Below is a diagram illustrating the signaling pathway at a ganglionic synapse and the inhibitory action of this compound bromide.
This compound bromide blocks nicotinic acetylcholine receptors.
Quantitative Data for In Vitro Assays
A comprehensive search of the scientific literature did not yield specific IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for this compound bromide in various in vitro assays. This is likely due to the compound's historical use and the focus of more recent research on newer, more specific nAChR antagonists.
Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration range and the IC₅₀/EC₅₀ values for their specific cell type, receptor subtype, and assay conditions. A typical starting concentration range for preliminary experiments could be from 1 µM to 100 µM, with a broader range explored if necessary.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound bromide in common in vitro assays.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound bromide in DMSO.
Materials:
-
This compound bromide powder (MW: 348.16 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.48 mg of this compound bromide powder.
-
Calculation: 0.010 mol/L * 348.16 g/mol = 3.48 g/L = 3.48 mg/mL
-
-
Dissolution: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), add the weighed this compound bromide to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Protocol 2: General Cell Viability (MTT) Assay
This protocol outlines a general method to assess the cytotoxicity of this compound bromide using an MTT assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound bromide stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound bromide stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound bromide concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound bromide or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound bromide concentration to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for preparing and using this compound bromide solutions in in vitro assays.
Workflow for in vitro assays with this compound bromide.
Safety Precautions
This compound bromide may cause skin, eye, and respiratory irritation.[1] Always handle the powder in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.
References
Application Notes and Protocols for the Use of Pentamethonium in Preclinical Models of Autonomic Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Pentamethonium is a bis-quaternary ammonium compound that acts as a ganglionic blocking agent. By antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This property makes it a valuable pharmacological tool in preclinical research to investigate the role of the autonomic nervous system in various physiological and pathophysiological states. A primary application is to quantify the neurogenic contribution to cardiovascular parameters, such as the maintenance of baseline blood pressure in models of hypertension.
Due to the greater availability of published literature for the structurally and functionally similar ganglionic blocker hexamethonium , the quantitative data and protocols provided herein will reference hexamethonium as a representative agent. The principles and methodologies are directly applicable to studies involving this compound.
Mechanism of Action
In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nicotinic receptors on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse. This compound and related compounds act as non-competitive antagonists of these ganglionic nicotinic receptors. They block the ion channel associated with the receptor, preventing depolarization of the postganglionic neuron and thereby blocking all autonomic outflow from the ganglia.[1] This non-selective blockade affects both sympathetic and parasympathetic pathways.
Figure 1: Signaling pathway showing this compound blocking the nicotinic receptor channel.
Preclinical Applications
This compound is primarily used in animal models to assess the contribution of sympathetic nerve activity to physiological functions. Key applications include:
-
Hypertension Research: In models like the Spontaneously Hypertensive Rat (SHR) or DOCA-salt induced hypertension, the magnitude of the blood pressure drop following ganglionic blockade is used to infer the level of neurogenic contribution to the hypertensive state.[2][3]
-
Cardiovascular Physiology: It helps in studying baroreflex function and the intrinsic properties of the heart and vasculature, isolated from central autonomic control.[4]
-
Autonomic Dysfunction Studies: In models of diseases like Parkinson's, which can involve dysautonomia, ganglionic blockers can help dissect the underlying mechanisms of cardiovascular symptoms.
Quantitative Data
The following tables summarize dose-response data for the ganglionic blockers hexamethonium and chlorisondamine in rodents. This data serves as a guide for dose selection in experiments with this compound.
Table 1: Effects of Hexamethonium in Anesthetized Rats
| Animal Model | Dose (IV) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Renal Sympathetic Nerve Activity (RSNA) | Reference |
| Wistar (Normotensive) | 0.2 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [2][5] |
| Wistar (Normotensive) | 1.0 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [2][5] |
| Wistar (Normotensive) | 5.0 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [2][5] |
| Wistar (Normotensive) | 25.0 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [2][5] |
| SHR (Hypertensive) | 0.2 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [2][5] |
| SHR (Hypertensive) | 1.0 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [2][5] |
| SHR (Hypertensive) | 5.0 mg/kg | Greater reduction than in Wistar rats | Significant Reduction | Greater reduction than in Wistar rats | [2][5] |
| SHR (Hypertensive) | 25.0 mg/kg | Greater reduction than in Wistar rats | Significant Reduction | Greater reduction than in Wistar rats | [2][5] |
Table 2: Effects of Chlorisondamine in Conscious Mice
| Animal Model | Dose (IP) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Cardiac Output (CO) | Reference |
| C57Bl/6J (Normotensive) | 1-6 mg/kg | Reduced to a similar extent by all doses | Reduced to a similar extent by all doses | Reduced at 6 mg/kg | [6][7] |
| DOCA-salt (Hypertensive) | 1 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [7][8] |
| DOCA-salt (Hypertensive) | 2 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [7][8] |
| DOCA-salt (Hypertensive) | 3 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [7][8] |
| DOCA-salt (Hypertensive) | 6 mg/kg | Significant Reduction | Significant Reduction | Significant Reduction | [7][8] |
Experimental Protocols
Protocol 1: Assessing the Neurogenic Contribution to Blood Pressure in Anesthetized Rats
This protocol is designed to measure the change in blood pressure, heart rate, and sympathetic nerve activity in response to ganglionic blockade.
Materials:
-
This compound or Hexamethonium solution (e.g., 10 mg/mL in sterile 0.9% saline)
-
Anesthetic (e.g., urethane or sodium pentobarbital)
-
Male Wistar rats or Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old
-
Catheters (e.g., PE-50 tubing) for cannulation of the femoral artery and vein
-
Pressure transducer and data acquisition system (for blood pressure and heart rate)
-
High-impedance amplifier and recording electrodes (for sympathetic nerve activity)
-
Surgical instruments
-
Heating pad to maintain body temperature
Methodology:
-
Animal Preparation:
-
Anesthetize the rat (e.g., sodium pentobarbital, 50 mg/kg, IP). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Perform a tracheotomy to ensure a patent airway, if necessary.
-
Isolate the left femoral artery and vein. Insert and secure catheters for blood pressure measurement (artery) and drug administration (vein). Fill catheters with heparinized saline to prevent clotting.
-
-
Sympathetic Nerve Recording (Optional):
-
For direct measurement of sympathetic tone, isolate the left renal sympathetic nerve via a retroperitoneal incision.
-
Place the nerve on a pair of silver wire recording electrodes. Isolate the nerve and electrodes with silicone gel.
-
Record renal sympathetic nerve activity (RSNA) after amplification and integration.
-
-
Baseline Measurements:
-
Connect the arterial catheter to the pressure transducer.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline Mean Arterial Pressure (MAP), Heart Rate (HR), and RSNA for 10-15 minutes to ensure a stable signal.
-
-
Drug Administration:
-
Administer a bolus intravenous (IV) injection of the ganglionic blocker via the femoral vein catheter. Use a dose range guided by Table 1 (e.g., starting with 1.0 or 5.0 mg/kg for hexamethonium).
-
Flush the catheter with a small volume of heparinized saline.
-
-
Post-Administration Recording:
-
Continuously record MAP, HR, and RSNA for at least 30-60 minutes following administration.
-
The maximal effect on blood pressure typically occurs within a few minutes. The lowest pressure recorded after administration is considered the non-neurogenic or intrinsic pressure.
-
-
Data Analysis:
-
Calculate the change in MAP, HR, and RSNA from the stable baseline period to the nadir following drug injection.
-
The neurogenic contribution to blood pressure is calculated as: Baseline MAP - Nadir MAP.
-
Express changes as absolute values or percentage change from baseline.
-
Figure 2: General workflow for evaluating the effects of this compound in vivo.
Logical Framework for Interpretation
The use of a ganglionic blocker allows for the conceptual separation of the factors maintaining blood pressure.
References
- 1. youtube.com [youtube.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular autonomic control in mice lacking angiotensin AT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentamethonium for Selective Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Pentamethonium for achieving selective ganglionic blockade in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it achieve ganglionic blockade?
This compound is a ganglionic blocking agent that functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] In the autonomic nervous system, preganglionic neurons release acetylcholine (ACh), which binds to nAChRs on postganglionic neurons to propagate the nerve impulse.[1] this compound competitively blocks these nAChRs in both sympathetic and parasympathetic ganglia, thereby inhibiting autonomic nerve transmission.[1][2]
Q2: What is "selective" ganglionic blockade and why is it important?
Selective ganglionic blockade refers to the inhibition of nAChRs in the autonomic ganglia without significantly affecting other nicotinic receptors, such as those at the neuromuscular junction, or other receptor types like muscarinic acetylcholine receptors (mAChRs).[3] This selectivity is crucial for isolating the effects of autonomic ganglionic transmission in an experimental model and avoiding confounding results from muscle paralysis or other systemic effects.[3]
Q3: What are the typical signs of successful ganglionic blockade?
The physiological effects of successful ganglionic blockade depend on the dominant autonomic tone of the organ system being studied.[4] Common effects include a drop in blood pressure (due to blockade of sympathetic ganglia innervating blood vessels), and changes in heart rate.[2][5] For instance, since the sinoatrial node is typically dominated by the parasympathetic nervous system, a ganglionic blockade can result in a moderate tachycardia.[6]
Q4: At what concentration should I use this compound?
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of relevant information for the related and more commonly studied ganglionic blocker, Hexamethonium, to serve as a starting point for experimental design.
| Parameter | Value | Organism/Preparation | Notes |
| Hexamethonium Concentration for Ganglionic Blockade | 2-30 µM | Rat submandibular ganglion cells (in vitro) | Caused a voltage-dependent reduction of evoked synaptic current amplitude.[7] |
| Hexamethonium IC50 for Nicotinic Receptor Binding | > 50 µM | Human brain tissue | For displacement of (-)-[3H]nicotine binding, suggesting lower affinity for central nAChRs compared to nicotinic agonists.[8] |
Note: Researchers should empirically determine the optimal this compound concentration for their specific application through careful dose-response studies.
Experimental Protocols
Protocol 1: In Vitro Assessment of Selective Ganglionic Blockade using Electrophysiology
This protocol outlines a general procedure for evaluating the efficacy and selectivity of this compound in an isolated ganglion preparation (e.g., superior cervical ganglion) using a two-microelectrode voltage-clamp technique.[7]
Materials:
-
Isolated ganglion preparation (e.g., rat superior cervical ganglion)
-
Standard artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Agonist for nicotinic receptors (e.g., Acetylcholine or a stable analogue)
-
Two-microelectrode voltage-clamp setup
-
Data acquisition and analysis software
Procedure:
-
Preparation: Dissect and mount the ganglion in a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: Carefully insert two microelectrodes into a single postganglionic neuron. One electrode will be used for voltage clamping, and the other for recording the current.
-
Baseline Recording:
-
Clamp the neuron at a holding potential of -60 mV.
-
Stimulate the preganglionic nerve at a set frequency (e.g., 0.5 Hz) to evoke synaptic currents (e.s.c.s).
-
Record stable baseline e.s.c. amplitudes for a sufficient period (e.g., 5-10 minutes).
-
-
This compound Application:
-
Prepare a series of dilutions of this compound in aCSF (e.g., starting from a low micromolar range).
-
Begin perfusion with the lowest concentration of this compound.
-
Continue to stimulate the preganglionic nerve and record the e.s.c.s.
-
-
Data Acquisition:
-
Record the amplitude of the e.s.c.s in the presence of each this compound concentration until a steady-state block is achieved.
-
Wash out the drug with aCSF to observe the reversibility of the block.
-
-
Concentration-Response Curve:
-
Increase the concentration of this compound in a stepwise manner, allowing for equilibration at each concentration.
-
Plot the percentage inhibition of the e.s.c. amplitude against the logarithm of the this compound concentration to determine the IC50.
-
-
Assessment of Selectivity (vs. Neuromuscular Blockade):
-
Prepare an isolated neuromuscular junction preparation (e.g., phrenic nerve-hemidiaphragm).
-
Using a similar electrophysiological setup, record muscle twitch tension or end-plate potentials in response to nerve stimulation.
-
Apply the same range of this compound concentrations and determine the concentration required to produce a significant reduction in neuromuscular transmission.
-
A significantly higher concentration required to affect the neuromuscular junction compared to the ganglion indicates selectivity.
-
Troubleshooting Guide
| Issue | Question | Possible Causes and Solutions |
| No or weak ganglionic blockade | Q: I'm not observing a significant reduction in the postsynaptic response after applying this compound. What should I do? | A: - Concentration too low: The effective concentration of this compound can vary. Perform a dose-response study, systematically increasing the concentration. - Drug stability: Ensure the this compound solution is fresh and has been stored correctly. - Inadequate perfusion: Check your perfusion system to ensure the drug is reaching the ganglion at the intended concentration. - Receptor subtype differences: The specific nicotinic receptor subunits present in your preparation may have lower sensitivity to this compound. Consider using a different ganglionic blocker or a combination of antagonists. |
| Lack of selectivity (e.g., neuromuscular blockade observed) | Q: I'm seeing effects on other systems, such as muscle twitch, at concentrations that block ganglionic transmission. How can I improve selectivity? | A: - Concentration too high: You may be using a concentration that is non-selective. Lower the concentration of this compound and re-evaluate the dose-response relationship for both ganglionic and neuromuscular blockade to find a selective window. - Consider alternative blockers: Other ganglionic blockers, such as hexamethonium, may offer a different selectivity profile.[3] |
| Irreversible or slowly reversible blockade | Q: The ganglionic blockade is not reversing after washing out the this compound. Why is this happening? | A: - High concentration: Very high concentrations of some channel blockers can lead to slow or incomplete washout. Use the lowest effective concentration. - Incomplete washout: Ensure your perfusion system allows for a complete and rapid exchange of the bathing solution. Increase the duration of the washout period. |
| Variability in results between experiments | Q: I'm getting inconsistent levels of blockade with the same concentration of this compound across different preparations. What could be the cause? | A: - Preparation health: The viability and health of the isolated ganglion can significantly impact results. Ensure consistent and careful dissection and handling of the tissue. - Temperature and pH fluctuations: Maintain stable physiological conditions (temperature, pH, oxygenation) of the aCSF throughout the experiment. - Inconsistent drug application: Ensure precise and consistent delivery of the drug solution in every experiment. |
Visualizations
Caption: Mechanism of this compound action at the ganglionic synapse.
Caption: Workflow for assessing this compound's selective ganglionic blockade.
References
- 1. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 2. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 3. The selectivity of drugs blocking ganglionic transmission in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 7. The action of ganglionic blocking drugs on the synaptic responses of rat submandibular ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiovascular Side Effects of Pentamethonium In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of pentamethonium in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary cardiovascular side effects of this compound and what is the mechanism?
A1: The primary cardiovascular side effects of this compound are hypotension (a drop in blood pressure) and bradycardia (a slow heart rate). This compound is a ganglionic blocker, meaning it acts as a nicotinic acetylcholine receptor antagonist at the autonomic ganglia.[1] This blocks neurotransmission in both the sympathetic and parasympathetic nervous systems.[2] The blockade of sympathetic ganglia reduces vascular tone, leading to vasodilation and a subsequent drop in blood pressure.[2] The blockade of parasympathetic input to the heart can also contribute to changes in heart rate.
Q2: My animal model is experiencing severe hypotension after this compound administration. What should I do?
A2: Severe hypotension is a known and expected side effect of this compound. Immediate intervention is crucial to prevent organ damage. Here’s a troubleshooting guide:
-
Reduce or Stop this compound Administration: If you are administering this compound via continuous infusion, immediately reduce the infusion rate or temporarily stop it.
-
Administer Intravenous Fluids: A bolus of intravenous crystalloid solution (e.g., 0.9% saline) can help to increase circulating volume and blood pressure.
-
Administer a Vasopressor: If fluid administration is insufficient, a vasopressor such as phenylephrine should be administered. Phenylephrine is an α1-adrenergic receptor agonist that causes peripheral vasoconstriction, thereby increasing blood pressure.[3] For recommended dosages, please refer to the Experimental Protocols section.
-
Continuous Monitoring: Throughout the intervention, continuously monitor mean arterial pressure (MAP) and heart rate to assess the animal's response.
Q3: I've observed a significant drop in my animal's heart rate (bradycardia) after giving this compound. How can I manage this?
A3: Bradycardia can occur due to the complex effects of ganglionic blockade on cardiac autonomic control. To manage bradycardia:
-
Administer an Anticholinergic Agent: Atropine is the first-line treatment for symptomatic bradycardia.[4][5] It acts as a muscarinic receptor antagonist, blocking the effects of the vagus nerve on the heart and thereby increasing heart rate.[6] For appropriate dosing, see the Experimental Protocols section.
-
Monitor ECG: Continuously monitor the electrocardiogram (ECG) to assess the heart rhythm and the response to atropine.
-
Consider Underlying Causes: While this compound is the likely cause, rule out other potential causes of bradycardia, such as anesthetic overdose or hypoxia.
Q4: Can I pre-treat my animals to prevent the cardiovascular side effects of this compound?
A4: While complete prevention is unlikely due to the mechanism of action of this compound, pre-treatment strategies can help mitigate the severity of the cardiovascular side effects. One approach is to co-administer a vasopressor like phenylephrine with the ganglionic blocker to maintain a stable blood pressure.[7] However, this requires careful titration and continuous monitoring. Prophylactic administration of an anticholinergic is generally not recommended as it can lead to tachycardia and other complications.
Q5: Are there any specific reversal agents for this compound?
A5: There are no specific reversal agents or antidotes for this compound that selectively reverse its ganglionic blocking effects. Management of its side effects is therefore supportive and symptomatic, focusing on restoring normal cardiovascular parameters with fluids, vasopressors, and anticholinergics as needed.
Data Presentation: Cardiovascular Effects of Ganglionic Blockade
Due to the limited availability of recent quantitative data specifically for this compound, the following tables summarize the dose-dependent effects of a similar ganglionic blocker, hexamethonium, on mean arterial pressure (MAP) and heart rate (HR) in rats. This data can be used as a general guide for the expected cardiovascular responses to ganglionic blockade.
Table 1: Dose-Dependent Effect of Hexamethonium on Mean Arterial Pressure (MAP) in Rats [8][9][10]
| Hexamethonium Dose (mg/kg, IV) | Animal Model | Baseline MAP (mmHg) | MAP after Hexamethonium (mmHg) | Percent Change in MAP |
| Low Dose | Wistar Rats | ~100 | Significant Reduction | Not specified |
| High Dose | Wistar Rats | ~100 | Greater Reduction than Low Dose | Not specified |
| Low Dose | Spontaneously Hypertensive Rats (SHR) | ~150 | Significant Reduction | Not specified |
| High Dose | Spontaneously Hypertensive Rats (SHR) | ~150 | Greater Reduction than Wistar Rats | Not specified |
Table 2: Dose-Dependent Effect of Hexamethonium on Heart Rate (HR) in Rats [8][9][10]
| Hexamethonium Dose (mg/kg, IV) | Animal Model | Baseline HR (bpm) | HR after Hexamethonium (bpm) | Percent Change in HR |
| Low Dose | Wistar Rats | ~400 | Significant Reduction | Not specified |
| High Dose | Wistar Rats | ~400 | Significant Reduction | Not specified |
| Low Dose | Spontaneously Hypertensive Rats (SHR) | ~400 | Significant Reduction | Not specified |
| High Dose | Spontaneously Hypertensive Rats (SHR) | ~400 | Significant Reduction | Not specified |
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring in Rodent Models
This protocol outlines the methodology for continuous monitoring of cardiovascular parameters in rats during experiments involving this compound.
Materials:
-
Anesthetized rat
-
Pressure transducer connected to a data acquisition system
-
Intra-arterial catheter (e.g., femoral or carotid artery)
-
ECG electrodes and amplifier
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Surgically implant an intra-arterial catheter into the femoral or carotid artery for direct blood pressure measurement.
-
Connect the catheter to a pressure transducer and data acquisition system to continuously record blood pressure.
-
Place ECG electrodes subcutaneously to monitor heart rate and rhythm.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Allow the animal to stabilize for at least 30 minutes before administering this compound to obtain baseline cardiovascular parameters.
-
Administer this compound and continuously record blood pressure and ECG throughout the experiment.
Protocol 2: Management of this compound-Induced Hypotension with Phenylephrine
This protocol provides a method for treating severe hypotension induced by this compound using a phenylephrine infusion.
Materials:
-
Anesthetized and monitored rat (as per Protocol 1)
-
Phenylephrine hydrochloride solution (e.g., 10 mg/mL)
-
Syringe pump for continuous infusion
-
0.9% saline for dilution
Procedure:
-
Prepare a phenylephrine infusion by diluting the stock solution in 0.9% saline to a final concentration suitable for the animal's weight (e.g., 10-20 µg/mL).
-
If a rapid response is needed, a bolus dose of phenylephrine (e.g., 1-5 µg/kg) can be administered intravenously.
-
For sustained support, initiate a continuous intravenous infusion of phenylephrine at a starting rate of 1-2 µg/kg/min.[11]
-
Titrate the infusion rate based on the mean arterial pressure (MAP) response, aiming to restore and maintain MAP within a physiologically acceptable range (e.g., >60 mmHg).
-
Continuously monitor blood pressure to avoid excessive hypertension.
Protocol 3: Management of this compound-Induced Bradycardia with Atropine
This protocol describes the use of atropine to correct severe bradycardia following this compound administration.
Materials:
-
Anesthetized and monitored rat (as per Protocol 1)
-
Atropine sulfate solution (e.g., 0.4 mg/mL)
-
Intravenous access
Procedure:
-
Confirm the presence of severe bradycardia via ECG monitoring.
-
Administer a bolus of atropine sulfate intravenously at a dose of 0.01-0.02 mg/kg.[6]
-
Monitor the heart rate response. The onset of action is typically rapid.
-
If the initial dose is ineffective, the dose may be repeated every 3-5 minutes, up to a maximum total dose of 0.04 mg/kg.[6]
-
Be aware that high doses of atropine can also have ganglionic blocking effects.[12]
Visualizations
Caption: Signaling pathway at the autonomic ganglion and the site of action of this compound.
Caption: Troubleshooting workflow for managing cardiovascular side effects of this compound.
Caption: Logical relationships of this compound's effects and countermeasures.
References
- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. Atropine Dose for Bradycardia | ACLS Guidelines [aclsmedicaltraining.com]
- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The chronic infusion of hexamethonium and phenylephrine to effectively clamp sympathetic vasomotor tone. A novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Effects of intravenous phenylephrine on blood pressure, nociception, and neural activity in the rostral ventral medulla in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentamethonium Bromide Solutions
This technical support center provides guidance on the stability and storage of Pentamethonium bromide solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound bromide?
Solid this compound bromide is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] For long-term storage, a temperature of -20°C is recommended, while for short-term storage, 0-4°C is suitable.[4]
Q2: How should I prepare and store this compound bromide solutions?
Aqueous solutions of this compound bromide are generally stable.[5] For stock solutions, consider using solvents like DMSO.[4] It is recommended to store stock solutions at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[4] Aqueous solutions can be sterilized by autoclaving.[5]
Q3: What is the shelf life of this compound bromide solutions?
If stored properly, the shelf life of this compound bromide in solid form can be greater than three years.[4] The stability of prepared solutions will depend on the solvent, concentration, and storage conditions. It is best practice to prepare fresh solutions for critical experiments or to perform stability studies for long-term solution storage.
Q4: What are the known incompatibilities of this compound bromide?
This compound bromide is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[2][6] Avoid mixing it with these substances.
Q5: What are the signs of degradation in a this compound bromide solution?
Visual signs of degradation can include discoloration, precipitation, or changes in clarity. However, chemical degradation can occur without any visible changes. For accurate assessment, analytical methods such as HPLC should be used to check for the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound bromide solution. | - Prepare a fresh solution from solid this compound bromide. - Verify the storage conditions of the solution (temperature, light exposure). - Perform a quality control check on the solution using an appropriate analytical method (e.g., HPLC) to assess purity. |
| Precipitate formation in the solution | - The concentration of the solution may be too high for the solvent. - The solution may have been stored at an inappropriate temperature. - Interaction with an incompatible substance. | - Gently warm the solution to see if the precipitate redissolves. - If warming does not work, try diluting the solution. - Ensure the solution is stored at the recommended temperature. - Review the composition of your experimental medium for any incompatible substances. |
| Discoloration of the solution | - Oxidation or other chemical degradation. - Contamination. | - Discard the solution and prepare a fresh one. - Protect the solution from light by storing it in an amber vial or wrapping the container in foil. - Ensure proper handling to avoid contamination. |
Data Summary
Storage and Stability of this compound Bromide
| Form | Storage Temperature | Duration | Conditions | Incompatibilities |
| Solid | 0-4°C | Short-term (days to weeks) | Dry, dark, tightly closed container.[4] | Strong oxidizing agents, strong acids/alkalis.[2][6] |
| Solid | -20°C | Long-term (months to years) | Dry, dark, tightly closed container.[4] | Strong oxidizing agents, strong acids/alkalis.[2][6] |
| Solution (Aqueous) | Autoclavable for sterilization.[5] | - | Stable.[5] | Strong oxidizing agents, strong acids/alkalis.[2][6] |
| Solution (Stock) | 0-4°C | Short-term (days to weeks) | Protect from light.[4] | Strong oxidizing agents, strong acids/alkalis.[2][6] |
| Solution (Stock) | -20°C | Long-term (months) | Protect from light.[4] | Strong oxidizing agents, strong acids/alkalis.[2][6] |
Experimental Protocols
General Protocol for Stability Testing of this compound Bromide Solutions using HPLC
This protocol outlines a general method for assessing the stability of a this compound bromide solution. The specific parameters for the HPLC method (e.g., column, mobile phase, flow rate, and detector wavelength) will need to be developed and optimized for your specific application.
1. Preparation of this compound Bromide Solution:
-
Prepare a solution of this compound bromide at the desired concentration in the relevant solvent (e.g., water, buffer, DMSO).
-
Aliquot the solution into several vials for testing at different time points and conditions.
2. Initial Analysis (Time Zero):
-
Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity of this compound bromide. This will serve as the baseline.
3. Storage under Different Conditions:
-
Store the aliquots under various conditions to be tested. These may include:
-
Temperature: Refrigerated (2-8°C), room temperature (e.g., 25°C), and elevated temperature (e.g., 40°C).
-
Light: Protected from light (amber vials) and exposed to light.
-
pH: If in an aqueous buffer, test at different pH values (e.g., acidic, neutral, and basic).
-
4. Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition.
-
Analyze each aliquot by HPLC.
5. Data Analysis:
-
Compare the chromatograms from each time point to the time-zero chromatogram.
-
Quantify the peak area of this compound bromide to determine its concentration at each time point. A decrease in the peak area suggests degradation.
-
Look for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of this compound bromide remaining at each time point for each condition.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: General workflow for stability testing of solutions.
References
Technical Support Center: Pentamethonium & Ganglionic Blockade Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentamethonium. The following information is designed to help minimize the non-specific effects of this compound in your experiments and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent classified as a ganglionic blocker.[1] Its primary mechanism of action is the non-selective antagonism of nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[1][2][3] By blocking these receptors, this compound inhibits neurotransmission between pre-ganglionic and post-ganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][2][3]
Q2: What are the common non-specific effects of this compound observed in research?
The non-specific effects of this compound are a direct result of its widespread blockade of the autonomic nervous system. These effects are often considered side effects in a clinical context but are critical to account for in a research setting. Common non-specific effects include:
-
Cardiovascular: Hypotension (a drop in blood pressure) due to the blockade of sympathetic ganglia that maintain vascular tone.[3] This can be accompanied by reflex tachycardia (an increased heart rate) as the body tries to compensate for the drop in blood pressure.[3]
-
Gastrointestinal: Reduced motility and secretion, potentially leading to constipation.[3]
-
Urogenital: Urinary retention due to the blockade of parasympathetic control of the bladder.[3]
-
Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle of the eye).
-
Secretions: Reduced salivation (dry mouth) and other glandular secretions.[3]
Q3: How can I differentiate between the central and peripheral effects of a ganglionic blocker in my in vivo experiments?
A common strategy is to use a peripherally restricted ganglionic blocker, such as hexamethonium, as a control.[4] Hexamethonium does not readily cross the blood-brain barrier. By comparing the effects of your centrally-acting agent (like mecamylamine) with those of hexamethonium, you can infer which effects are mediated by the central nervous system. If an effect is observed with the centrally-acting drug but not with hexamethonium, it is likely a centrally mediated effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly large drop in blood pressure | The dose of this compound is too high for the specific animal model or experimental conditions. The animal may be under anesthesia that potentiates the hypotensive effects. | - Perform a dose-response study to determine the optimal dose for your specific model and experimental setup.[5] - Start with a lower dose and titrate upwards. - Consider the type of anesthesia being used, as some anesthetics can have their own cardiovascular effects. - Ensure adequate hydration of the animal. |
| Inconsistent or variable responses to this compound | - Inconsistent drug administration (e.g., IV vs. IP). - Variability in the physiological state of the animals. - Instability of the this compound solution. | - Use a consistent and precise method of drug administration. - Ensure animals are of a similar age, weight, and health status. Acclimatize animals to the experimental conditions. - Prepare fresh solutions of this compound for each experiment and protect from light if necessary. |
| Difficulty isolating the specific effect of interest from the widespread autonomic blockade | The non-specific effects of this compound are masking or confounding the desired measurement. | - Use a more selective antagonist if one is available for your target receptor subtype. - Employ a control group treated with a peripherally restricted antagonist like hexamethonium to differentiate central from peripheral effects.[4] - In isolated tissue experiments, ensure the physiological buffer is optimized to maintain tissue viability and responsiveness. |
| Observed effect may be due to a mechanism other than ganglionic blockade | This compound may have off-target effects at higher concentrations. | - Conduct control experiments using other ganglionic blockers with different chemical structures (e.g., mecamylamine, hexamethonium) to see if they produce the same effect. - If possible, use genetic or molecular tools (e.g., receptor knockout models, siRNA) to confirm the involvement of nicotinic receptors in the observed effect. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related ganglionic blockers to aid in experimental design and comparison.
| Compound | Target | Action | IC50 | Animal Model/System | Reference |
| This compound | Nicotinic Acetylcholine Receptors (Autonomic Ganglia) | Antagonist | Varies by tissue and conditions | General | [6] |
| Mecamylamine | Nicotinic Acetylcholine Receptors (α3β4) | Antagonist | 0.0012 mmol/L | Cultured rat superior cervical ganglion neurons | [7] |
| Mecamylamine | Nicotinic Acetylcholine Receptors (α4β2) | Antagonist | 2.5 µM | Recombinant receptors | [8] |
| Mecamylamine | Nicotinic Acetylcholine Receptors (α3β2) | Antagonist | 3.6 µM | Recombinant receptors | [8] |
| Mecamylamine | Nicotinic Acetylcholine Receptors (α7) | Antagonist | 6.9 µM | Recombinant receptors | [8] |
| Hexamethonium | Nicotinic Acetylcholine Receptors (Autonomic Ganglia) | Antagonist | 0.0095 mmol/L | Cultured rat superior cervical ganglion neurons | [7] |
| Hexamethonium | Nicotinic Acetylcholine Receptors | Antagonist | > 50 µM | Human brain membranes | [9] |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on the specific research question, animal model, and institutional guidelines.
Protocol 1: In Vivo Assessment of Cardiovascular Effects in a Rat Model
-
Animal Preparation:
-
Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, i.p.).
-
Cannulate the trachea to ensure a clear airway.
-
Insert a cannula into the femoral artery to monitor blood pressure and heart rate.
-
Insert a cannula into the femoral vein for intravenous drug administration.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are consistent.
-
-
Dose-Response Protocol:
-
Administer increasing doses of this compound (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, i.v.) at regular intervals (e.g., 15-20 minutes).
-
Record blood pressure and heart rate continuously.
-
Allow sufficient time between doses for the cardiovascular parameters to return to baseline or a stable state.
-
-
Control Experiment for Central vs. Peripheral Effects:
-
In a separate group of animals, administer a peripherally restricted ganglionic blocker such as hexamethonium at equimolar doses to those used for the centrally acting agent being investigated.
-
Compare the cardiovascular responses between the two groups to distinguish central from peripheral effects.
-
-
Data Analysis:
Protocol 2: Isolated Guinea Pig Ileum Contraction Assay
-
Tissue Preparation:
-
Organ Bath Setup:
-
Mount the ileum segment in an isolated organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen (95% O2, 5% CO2).[14][15]
-
Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.[14][15]
-
Apply a resting tension of approximately 1g and allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[14]
-
-
Contraction Induction:
-
Induce contractions by adding a nicotinic agonist (e.g., acetylcholine or nicotine) to the organ bath.
-
Establish a stable baseline of agonist-induced contractions.
-
-
Antagonism Protocol:
-
Add increasing concentrations of this compound to the organ bath and observe the inhibition of the agonist-induced contractions.
-
Allow the tissue to be in contact with each concentration of this compound for a set period (e.g., 10-15 minutes) before adding the agonist.
-
-
Data Analysis:
-
Measure the amplitude of contractions in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot a concentration-response curve to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).[16]
-
Visualizations
Caption: Mechanism of action of this compound at the autonomic ganglion.
Caption: General experimental workflow for studies using this compound.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 4. Effects of nicotine, mecamylamine, and hexamethonium on shock-induced fighting, pain reactivity, and locomotor behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relationships | Pharmacology Education Project | Pharmacology Education Project [pharmacologyeducation.ed.ac.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. [Difference in action sites between mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
- 9. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 12. Guinea Pig Ileum [sheffbp.co.uk]
- 13. Guinea Pig Ileum [sheffbp.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Tachyphylaxis to Pentamethonium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during prolonged experiments involving the ganglionic blocker, Pentamethonium. Specifically, we focus on strategies to understand and overcome tachyphylaxis, a rapid decrease in drug response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ganglionic blocking agent. It functions as a nicotinic acetylcholine receptor (nAChR) antagonist, primarily at autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This leads to effects such as a decrease in blood pressure.
Q2: What is tachyphylaxis, and why does it occur with this compound in prolonged experiments?
Tachyphylaxis is the rapid development of tolerance to a drug, leading to a diminished response after repeated administration.[1] With this compound, this is thought to occur primarily through the desensitization of nicotinic acetylcholine receptors.[2] Prolonged exposure to the antagonist can lead to conformational changes in the receptor, making it unresponsive to the drug.[2] This process can involve receptor phosphorylation and internalization, rendering the receptors unavailable for binding.
Q3: How quickly can tachyphylaxis to this compound develop?
The onset of tachyphylaxis to ganglionic blockers can be rapid. While specific data for this compound is limited, studies on other nicotinic agents show that a diminished response can be observed shortly after continuous or repeated administration. For some nicotinic agents, this can occur within minutes to hours of sustained exposure.
Q4: Is it possible to reverse tachyphylaxis to this compound?
Yes, tachyphylaxis is often a reversible process.[1] The restoration of response, or resensitization, typically requires a drug-free period to allow the receptors to return to their resting state. The exact duration for recovery can vary depending on the experimental model and the duration of this compound exposure.
Q5: Are there alternative ganglionic blockers that may be less prone to tachyphylaxis?
While most ganglionic blockers are susceptible to tachyphylaxis to some degree, the rate and extent can vary. Other commonly used ganglionic blockers include Hexamethonium and Mecamylamine.[3][4] However, there is limited comparative data on the propensity of these agents to induce tachyphylaxis relative to this compound. The choice of an alternative should be based on the specific experimental requirements and a careful review of the literature for the intended application.
Troubleshooting Guide
This guide provides strategies to mitigate and manage tachyphylaxis to this compound during your experiments.
Issue 1: Gradual decrease in the hypotensive (or other desired) effect of this compound during continuous infusion.
-
Potential Cause: Onset of nicotinic acetylcholine receptor desensitization.
-
Troubleshooting Strategies:
-
Intermittent Dosing: Instead of a continuous infusion, consider administering this compound in discrete doses with drug-free intervals. This "drug holiday" approach can allow for receptor resensitization. The optimal on/off periods will likely need to be determined empirically for your specific model.
-
Dose Escalation: A carefully considered, stepwise increase in the dose of this compound may transiently restore the desired effect. However, be aware that this may also accelerate the development of tachyphylaxis and could lead to off-target effects. This approach is often not a sustainable long-term solution.[1]
-
Issue 2: Complete loss of response to this compound.
-
Potential Cause: Severe receptor desensitization and internalization.
-
Troubleshooting Strategies:
-
Washout Period: A prolonged period without this compound administration is necessary to allow for receptor recovery. The duration of this washout period will depend on the half-life of the drug in your system and the specific characteristics of the tissue being studied.
-
Use of an Alternative Agent: If tachyphylaxis is persistent, consider switching to a ganglionic blocker with a different chemical structure, if available and suitable for your experimental goals.
-
Combination Therapy: In some experimental paradigms, it may be possible to use a lower dose of this compound in combination with a drug that acts via a different mechanism to achieve the desired physiological effect. This can reduce the selective pressure on the nicotinic receptors and delay the onset of tachyphylaxis.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data on this compound tachyphylaxis in publicly accessible literature, the following table provides a generalized summary of expected outcomes based on the principles of tachyphylaxis and data from related nicotinic antagonists like Hexamethonium.
| Parameter | Continuous Infusion | Intermittent Dosing | Dose Escalation |
| Onset of Tachyphylaxis | Rapid (minutes to hours) | Delayed | May temporarily overcome, but can accelerate underlying tachyphylaxis |
| Magnitude of Effect over Time | Progressive decrease | More stable, with recovery during off-periods | Temporary restoration of effect, followed by further decline |
| Reversibility | Reversible with drug withdrawal | Reversible during off-periods | May require longer washout period |
| Potential for Off-Target Effects | Dose-dependent | Lower, due to lower cumulative dose | Higher, due to increased concentrations |
Experimental Protocols
Protocol 1: Induction and Reversal of Tachyphylaxis (Hypothetical Model)
This protocol describes a general method for investigating this compound tachyphylaxis in an in vivo animal model measuring blood pressure.
-
Animal Preparation: Anesthetize the animal (e.g., rat) and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Baseline Measurement: Record a stable baseline mean arterial pressure (MAP) for at least 30 minutes.
-
Induction of Tachyphylaxis:
-
Administer an initial bolus dose of this compound to establish its hypotensive effect.
-
Follow with a continuous intravenous infusion of this compound at a rate sufficient to maintain a target level of hypotension.
-
Monitor MAP continuously. Tachyphylaxis is indicated by a gradual return of MAP towards the baseline despite the ongoing infusion.
-
-
Reversal of Tachyphylaxis:
-
Discontinue the this compound infusion.
-
Monitor the recovery of MAP to baseline levels.
-
After a predetermined washout period (e.g., 60-120 minutes), re-administer the initial bolus dose of this compound and observe the hypotensive response. A restored response indicates reversal of tachyphylaxis.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 4. Uropharmacology: VII. Ganglionic stimulating and blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentamethonium for Autonomic Blockade
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Pentamethonium to achieve complete autonomic blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autonomic blockade?
A1: this compound is a quaternary ammonium compound that acts as a ganglion blocker.[1] It functions as a non-depolarizing competitive antagonist at nicotinic acetylcholine receptors (nAChR) on postganglionic neurons in both the sympathetic and parasympathetic autonomic ganglia. By blocking these receptors, it prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, thereby inhibiting the entire autonomic nervous system outflow.[2][3]
Q2: What are the expected physiological effects of a complete autonomic blockade with this compound?
A2: A complete blockade will eliminate autonomic reflexes that regulate cardiovascular and other organ functions. Key expected effects include:
-
Hypotension: A significant drop in blood pressure is expected due to the blockade of sympathetic tone to blood vessels. The magnitude of the drop can indicate the level of baseline autonomic support of blood pressure.[4]
-
Fixed Heart Rate: The heart rate will settle at its "intrinsic rate," independent of nervous control, as both sympathetic and parasympathetic inputs to the sinoatrial node are blocked.[5][6]
-
Abolished Reflexes: Cardiovascular reflexes, such as the baroreflex response to blood pressure changes, will be absent.[7]
-
Other Effects: Inhibition of glandular secretions (e.g., saliva, sweat) and gastrointestinal motility.[8]
Q3: Is this compound the only option for ganglionic blockade?
A3: No. Other classic ganglion-blocking drugs include Hexamethonium and Trimethaphan.[7][8][9] While they share a similar mechanism, their potency, duration of action, and side-effect profiles may differ. The choice of agent often depends on the specific experimental requirements and historical precedent in the literature for a given model.
Troubleshooting Guide
Issue 1: Incomplete Autonomic Blockade
-
Symptom: You administer this compound, but physiological responses to autonomic stimuli (e.g., blood pressure changes during a Valsalva maneuver, heart rate variability) are still present.
-
Possible Cause 1: Insufficient Dosage: The dose may be too low to achieve full receptor occupancy in the autonomic ganglia. Ganglionic blockade is a dose-dependent phenomenon.[8]
-
Solution 1:
-
Establish a Dose-Response Curve: In a pilot study, administer escalating doses of this compound and measure a key indicator of autonomic function (e.g., heart rate response to a stimulus) until a plateau is reached, indicating maximal blockade.
-
Incremental Dosing: Administer a loading dose followed by a continuous infusion or supplemental boluses to maintain an effective concentration, as the drug is metabolized and cleared over time.
-
-
Possible Cause 2: Individual Biological Variation: There can be significant variability in the response to autonomic agents between subjects.
-
Solution 2: Do not rely on a single, literature-derived dose. Always verify the completeness of the blockade in each subject using the functional tests described in the Experimental Protocols section below.
Issue 2: Unexpected or Adverse Effects
-
Symptom: Severe, uncontrolled hypotension or other undesirable physiological changes occur.
-
Possible Cause: this compound is a non-selective autonomic blocker and can have widespread effects. The observed effect may be an exaggeration of the intended pharmacological action.
-
Solution:
-
Physiological Support: Be prepared to manage the expected fall in blood pressure. In animal models, this may involve fluid administration or the use of a direct-acting vasopressor (e.g., phenylephrine) that bypasses the blocked ganglia.
-
Dose Refinement: Use the minimum effective dose required to achieve complete blockade, as determined by your dose-response studies.
-
Issue 3: Difficulty Confirming the Blockade
-
Symptom: You are unsure if the observed physiological state represents a complete or partial blockade.
-
Possible Cause: The chosen verification method lacks the sensitivity to confirm a complete blockade.
-
Solution: Use a battery of tests that assess both sympathetic and parasympathetic branches. For example, the absence of a blood pressure rise during a cold pressor test helps confirm sympathetic blockade, while the abolition of respiratory sinus arrhythmia confirms parasympathetic blockade.[10] Refer to the protocols below for robust verification methods.
Quantitative Data on Ganglionic Blockade
The following table summarizes quantitative data for ganglionic blocking agents from experimental literature. Note: Data for this compound is sparse in modern literature; values for the closely related compound Hexamethonium are provided for reference and to guide experimental design.
| Parameter | Value | Species/Context | Drug | Citation |
| Effective Dose | 30 µg/g (i.p.) | Conscious Mice | Hexamethonium | [11] |
| Effective Dose | 1.25 to 20 mg/kg (s.c.) | Conscious Sheep | Hexamethonium | [8] |
| Infusion Rate | 4 mg/min | Human Subjects | Trimethaphan | [7] |
| Duration of Action | 0.5 to 5 hours | Conscious Sheep | Hexamethonium | [8] |
| Expected BP Change | -18 to -44 mmHg (Mean AP) | Conscious Mice | Hexamethonium | [11] |
| Expected BP Change | -20 to -24 mmHg (SBP) | Human Subjects | Trimethaphan | [7] |
| Intrinsic Heart Rate | 431 ± 32 beats/min | AT1a -/- Mice | Hexamethonium | [11] |
| Intrinsic Heart Rate | 524 ± 22 beats/min | Wild-Type Mice | Hexamethonium | [11] |
Experimental Protocols for Verifying Blockade
Verifying a complete blockade is critical. The principle is to apply a stimulus that normally elicits a robust autonomic reflex; the absence or significant attenuation of the reflex response indicates a successful blockade.
Protocol 1: Valsalva Maneuver
-
Objective: To assess the integrity of the baroreflex arc.
-
Methodology:
-
Baseline: Record continuous, beat-to-beat blood pressure (BP) and heart rate (HR).
-
Maneuver: In a conscious subject, have them perform a forced expiration against a closed glottis (or into a manometer at 40 mmHg) for 15 seconds.[12][13] In an anesthetized, ventilated animal, this can be mimicked by transiently increasing positive end-expiratory pressure (PEEP).
-
Recording: Continue recording BP and HR throughout the maneuver and for at least 60 seconds following release.
-
-
Confirmation of Blockade: The typical four-phase hemodynamic response of the Valsalva maneuver will be abolished. Specifically, there will be no reflex tachycardia during the strain phase (Phase II) and no bradycardia or blood pressure overshoot after release (Phase IV).[13]
Protocol 2: Heart Rate Variability (HRV) Analysis
-
Objective: To assess parasympathetic (vagal) control over heart rate.
-
Methodology:
-
Baseline: Record a continuous electrocardiogram (ECG) for at least 5 minutes under resting conditions.
-
Administration: Administer this compound and allow time for the drug to take effect.
-
Post-Blockade: Record another 5-minute ECG.
-
Analysis: Calculate standard time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., High-Frequency power) HRV parameters from the R-R intervals for both recordings.
-
-
Confirmation of Blockade: A successful blockade will result in a dramatic reduction in all HRV indices, particularly those associated with parasympathetic tone like RMSSD and High-Frequency (HF) power.[4] The heart rate should become highly regular.
Protocol 3: Cold Pressor Test
-
Objective: To assess sympathetic adrenergic reflex pathways.
-
Methodology:
-
Baseline: Measure resting BP and HR.
-
Stimulus: Immerse the subject's hand or foot into ice water (4-5°C) for 1 to 2 minutes.
-
Recording: Measure BP and HR every 30 seconds during immersion and for 2 minutes after removal.
-
-
Confirmation of Blockade: The typical pressor response—a sharp increase in diastolic and systolic blood pressure due to sympathetic vasoconstriction—will be absent or significantly blunted.[10]
Visualizations
Caption: Mechanism of action for this compound at the autonomic ganglion.
Caption: Experimental workflow for achieving and verifying complete autonomic blockade.
References
- 1. This compound Bromide | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Basic and Clinical Pharmacology of Autonomic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralysis of Autonomic Ganglia and the Therapeutic Effects of Ganglion-blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Sign In [adfs.mdc-berlin.de]
- 6. Autonomic blockade by propranolol and atropine to study intrinsic myocardial function in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete autonomic blockade reveals nitric oxide contribution to blood pressure regulation in obese Black women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further observations on the effects of autonomic blocking agents in patients with hypertension. II. Hemodynamic, ballistocardiographic and electrocardiographic effects of hexamethonium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of evaluation of autonomic nervous system function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular autonomic control in mice lacking angiotensin AT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnostic Tools to Assess Dysfunction of Autonomic Control of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Evaluation of the Autonomic System - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
solubility issues with Pentamethonium salts in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with pentamethonium salts in physiological buffers.
Troubleshooting Guide
Researchers may encounter precipitation or incomplete dissolution of this compound salts during the preparation of stock solutions and working solutions in physiological buffers. This guide provides a systematic approach to troubleshoot these issues.
Problem: Precipitate forms when dissolving this compound salt in a physiological buffer (e.g., PBS, cell culture media).
| Potential Cause | Troubleshooting Steps | Explanation |
| Low Solubility of the Specific Salt | 1. Switch the Counter-ion: If using this compound iodide, consider switching to this compound bromide, which may have different solubility characteristics. 2. Consult the Literature: Review scientific literature for solubility data of the specific this compound salt in your buffer system. | The solubility of a salt is dependent on its counter-ion.[1] Different salts of the same active moiety can have significantly different solubilities. |
| Common Ion Effect | 1. Analyze Buffer Composition: Check if your physiological buffer contains ions that are common to the this compound salt (e.g., high concentrations of bromide or iodide). 2. Use an Alternative Buffer: If a common ion is present, consider using a buffer with a different composition. | The "common ion effect" can decrease the solubility of a salt when the solution already contains one of the ions from the salt.[2][3] |
| pH of the Buffer | 1. Measure the pH: Confirm that the pH of your physiological buffer is within the expected range (typically 7.2-7.4). 2. Adjust pH (with caution): If permissible for your experiment, a slight adjustment of the buffer's pH might improve solubility. However, be aware that significant pH changes can affect experimental outcomes and the stability of other components. | The solubility of many compounds, including salts, can be influenced by the pH of the solution.[2][3] |
| Temperature | 1. Gentle Warming: Try gently warming the solution (e.g., to 37°C) while stirring to aid dissolution. 2. Avoid Excessive Heat: Do not overheat, as this can lead to degradation of the compound or other buffer components. | For many salts, solubility increases with temperature.[2][4] |
| Concentration Exceeds Solubility Limit | 1. Prepare a More Dilute Stock Solution: If a high concentration is not essential, try preparing a lower concentration stock solution. 2. Perform Serial Dilutions: Prepare a high-concentration stock in a small volume of a suitable solvent (e.g., sterile water) and then perform serial dilutions into the physiological buffer to reach the desired final concentration. | Every compound has a maximum solubility in a given solvent at a specific temperature. Attempting to prepare a solution above this concentration will result in undissolved solid. |
| Slow Dissolution Rate | 1. Increase Mixing: Use a vortex mixer or magnetic stirrer to agitate the solution. 2. Increase Surface Area: If possible, use a fine powder form of the salt to increase the surface area for dissolution. 3. Allow Sufficient Time: Ensure you are allowing adequate time for the salt to dissolve completely. | The rate of dissolution can be influenced by factors such as agitation and the particle size of the solute. |
Frequently Asked Questions (FAQs)
Q1: What are the known this compound salts and their properties?
This compound is a quaternary ammonium compound that has been used as a ganglion-blocking agent.[5] The two most common salts are:
| Salt | Molecular Formula | Molecular Weight | CAS Number |
| This compound Bromide | C₁₁H₂₈Br₂N₂ | 348.17 g/mol | 541-20-8[6] |
| This compound Iodide | C₁₁H₂₈I₂N₂ | 442.17 g/mol | 5282-80-4[7] |
Q2: What is the expected solubility of this compound salts in aqueous solutions?
Q3: How should I prepare a stock solution of a this compound salt?
It is recommended to first prepare a concentrated stock solution in a solvent in which the compound is freely soluble, such as sterile, deionized water. This stock solution can then be serially diluted into your physiological buffer to the final desired concentration for your experiment. This approach helps to avoid solubility issues that may arise when directly dissolving the salt in a complex buffer system.
Q4: Can I autoclave my physiological buffer containing this compound?
Aqueous solutions of this compound bromide are noted to be stable and can be sterilized by autoclaving.[2] However, it is always good practice to verify the stability of your specific this compound salt under your autoclaving conditions, as prolonged exposure to high temperatures could potentially lead to degradation.
Experimental Protocols
General Protocol for Preparing this compound Salt Solutions for In Vitro Assays
This protocol provides a general guideline for preparing solutions of this compound salts for use in in vitro experiments, such as cell-based assays.
Materials:
-
This compound salt (bromide or iodide)
-
Sterile, deionized water
-
Physiological buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of the this compound salt powder.
-
Dissolve the powder in a minimal amount of sterile, deionized water to create a concentrated stock solution (e.g., 10 mM or 100 mM).
-
Vortex the solution until the salt is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
-
Sterile Filtration:
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube. This is particularly important for cell culture experiments.
-
-
Storage of Stock Solution:
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution (if frozen).
-
Perform serial dilutions of the stock solution into the pre-warmed physiological buffer or cell culture medium to achieve the desired final concentrations for your assay.
-
Gently mix the working solutions before adding them to your experimental setup.
-
In Vitro Nicotinic Acetylcholine Receptor (nAChR) Antagonism Assay
This is a conceptual protocol for a cell-based assay to evaluate the antagonist activity of this compound at nAChRs. Specific cell lines (e.g., SH-SY5Y) and assay reagents may vary.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Cell culture medium
-
This compound salt working solutions
-
Known nAChR agonist (e.g., acetylcholine, nicotine)
-
Fluorescent membrane potential dye
-
Assay plates (e.g., 96-well, black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells into the assay plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with the membrane potential dye according to the manufacturer's instructions.
-
Compound Addition (Antagonist): Add the this compound working solutions at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period to allow the antagonist to bind to the receptors.
-
Agonist Addition: Add the nAChR agonist to the wells to stimulate the receptors.
-
Signal Detection: Immediately measure the change in fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response and calculate parameters such as IC₅₀.
Visualizations
Caption: Workflow for preparing this compound salt solutions.
Caption: nAChR signaling and the antagonistic action of this compound.
Caption: A logical approach to troubleshooting precipitation issues.
References
- 1. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. This compound Bromide | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medkoo.com [medkoo.com]
- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUATERNARY AMMONIUM SALTS PROTECT BIOLOGICAL MEMBRANES AGAINST OXIDATION [journal.pan.olsztyn.pl]
- 10. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Interpreting Off-Target Effects of Pentamethonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of Pentamethonium in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a quaternary ammonium compound that functions as a ganglionic blocker. Its primary mechanism of action is the non-depolarizing blockade of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. By acting as an antagonist at these receptors, this compound inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. This action leads to effects such as vasodilation and a decrease in blood pressure.
Q2: My experimental results with this compound are not what I expected based on its nAChR antagonist activity. Could this be due to off-target effects?
Yes, unexpected results could be indicative of off-target effects, especially at higher concentrations. While this compound is primarily a nicotinic antagonist, it is crucial to consider that no pharmacological agent is perfectly specific. Off-target interactions can lead to unforeseen biological responses that complicate data interpretation.
Q3: What are the known or potential off-target interactions of this compound?
Direct and comprehensive off-target screening data for this compound is limited in publicly available literature. However, studies on its close structural analog, Hexamethonium, provide valuable insights into potential off-target activities. Hexamethonium has been shown to interact with muscarinic acetylcholine receptors (mAChRs), albeit with lower affinity than for nAChRs. Given their structural similarity, it is plausible that this compound may also exhibit some affinity for mAChRs.
Q4: At what concentrations should I be concerned about off-target effects?
The likelihood of observing off-target effects increases with the concentration of the compound. While specific effective concentrations for this compound can vary depending on the experimental system, it is generally advisable to perform dose-response curves to identify the optimal concentration range for specific nAChR antagonism. If you are using concentrations significantly higher than the reported IC50 or Ki for its primary target, the probability of engaging off-target sites increases. For reference, the IC50 of Hexamethonium for nAChRs is in the micromolar range. Its affinity for muscarinic receptors is significantly lower (in the high micromolar to millimolar range).
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound may be influencing your results.
Issue 1: Unexpected Phenotypic or Signaling Response
You observe a cellular response or signaling pathway activation that cannot be explained by the blockade of nAChRs alone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: High Background or Non-Specific Effects in Assays
Your assay shows a high background signal or what appears to be non-specific inhibition that does not saturate as expected.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
-
Lower Concentration Range: Test a lower range of this compound concentrations. Off-target effects are often less potent and may disappear at lower concentrations that still effectively block the on-target nAChRs.
-
Assay Specificity Controls:
-
Binding Assays: Include a non-specific binding control using a high concentration of an unlabeled ligand for the target receptor.
-
Functional Assays: Use a known inactive compound that is structurally similar to this compound, if available.
-
Quantitative Data Summary
The following tables summarize the available binding and functional data for this compound's on-target activity and the off-target activity of its close analog, Hexamethonium. This data can help in designing experiments and interpreting results.
Table 1: On-Target Activity of this compound (and Analogs) at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Hexamethonium | Neuronal nAChR | Electrophysiology (IC50) | ~1-10 | µM | [1] |
| Hexamethonium | Muscle nAChR | Electrophysiology (IC50) | >100 | µM | [2] |
Table 2: Off-Target Activity of Hexamethonium at Muscarinic Acetylcholine Receptors (mAChRs) [3]
| Receptor Subtype | Assay Type | pKi | Ki (approx.) | pKB | KB (approx.) |
| M1 (Cerebrocortical) | Radioligand Binding | 3.28 | 525 µM | - | - |
| M2 (Cardiac) | Radioligand Binding | 3.68 | 209 µM | 3.80 | 158 µM |
| M3 (Glandular/Smooth Muscle) | Radioligand Binding | 2.61 | 2455 µM | - | - |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol can be adapted to assess the binding affinity of this compound to potential off-target receptors, such as muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for a specific off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK cells transfected with M1, M2, or M3 mAChR).
-
Radioligand specific for the receptor (e.g., [³H]-N-methylscopolamine for mAChRs).
-
Unlabeled specific ligand for determining non-specific binding (e.g., Atropine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes.
-
Radioligand at a concentration near its Kd.
-
Either vehicle, unlabeled ligand (for non-specific binding), or this compound at various concentrations.
-
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding as a function of the logarithm of this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Functional Assay to Assess Off-Target Effects
This protocol describes a general approach for a functional cell-based assay to investigate the inhibitory effect of this compound on a suspected off-target signaling pathway. This example focuses on Gq-coupled receptors like M1 and M3 mAChRs, which signal through calcium mobilization.
Objective: To determine if this compound can inhibit agonist-induced signaling of a potential off-target receptor.
Materials:
-
Cell line endogenously or recombinantly expressing the off-target receptor (e.g., HEK293 cells with M1 mAChR).
-
A specific agonist for the receptor (e.g., Carbachol for mAChRs).
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the specific agonist at a concentration that elicits a submaximal response (e.g., EC80) and record the change in fluorescence over time.
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response as a function of this compound concentration to determine an IC50 value for the off-target functional inhibition.
-
Signaling Pathway Diagram:
Caption: Potential off-target inhibition of a Gq-coupled signaling pathway.
References
- 1. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentamethonium Dosage and Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Pentamethonium in various animal species. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a ganglionic blocking agent.[1][2] Its primary mechanism of action is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[1][2][3] By blocking these receptors, this compound inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems.[2][4] This leads to a reduction in autonomic outflow, resulting in effects such as vasodilation and a decrease in blood pressure.[2]
Q2: What are the typical routes of administration for this compound in animal studies?
The most common route of administration for this compound and other ganglionic blockers in research settings is intravenous (IV) injection or infusion.[5][6] This route allows for precise dose control and rapid onset of action. Other potential routes, such as subcutaneous (SC) or intraperitoneal (IP), may be used, but IV administration is generally preferred for cardiovascular studies.
Q3: Are there established dosage ranges for this compound in different animal species?
Table 1: Estimated Intravenous Dosage of Pentolinium in Rats
| Compound | Dosage | Application | Species | Reference |
| Pentolinium | 5 mg/kg (bolus) followed by 5 mg/kg/30 min (infusion) | To study effects on circulating neuropeptide Y | Rat | [6] |
Important Note: This is an example from a specific study and may not be directly applicable to all experimental conditions. It is crucial to start with a low dose and carefully monitor the animal's physiological response, titrating the dose to achieve the desired effect.
Q4: What are the known pharmacokinetic properties of this compound?
Detailed and recent pharmacokinetic data for this compound, such as half-life, volume of distribution, and clearance rates in various animal species, are not well-documented in publicly available literature. The pharmacokinetics of drugs can vary significantly between species.[7][8][9][10][11] Therefore, it is essential to conduct pilot studies to determine the pharmacokinetic profile of this compound in the specific animal model being used.
Q5: What are the potential side effects of this compound administration?
The primary and most common side effect of this compound and other ganglionic blockers is hypotension (a significant drop in blood pressure) due to vasodilation.[2] Other potential side effects resulting from the blockade of the parasympathetic nervous system can include tachycardia (increased heart rate), dry mouth, urinary retention, and constipation.[2]
Troubleshooting Guide
Issue 1: Severe Hypotension
-
Problem: A rapid and severe drop in blood pressure is observed immediately after this compound administration.
-
Possible Causes:
-
The initial dose was too high for the individual animal or species.
-
The rate of intravenous infusion was too fast.
-
The animal may have an underlying cardiovascular condition.
-
-
Solutions:
-
Reduce the Dose: Immediately cease administration. For future experiments, start with a significantly lower dose and titrate upwards slowly.
-
Slow the Infusion Rate: If using a continuous infusion, decrease the rate of administration.
-
Fluid Support: Administer intravenous fluids to increase blood volume and support blood pressure.
-
Vasopressors: In critical situations, the use of a vasopressor agent may be necessary to restore blood pressure. This should be done with caution and under veterinary guidance.
-
Monitor Vital Signs Continuously: Ensure continuous monitoring of blood pressure, heart rate, and respiration throughout the experiment.
-
Issue 2: Lack of Desired Effect
-
Problem: No significant change in blood pressure or other desired physiological parameters is observed after administering the initial dose.
-
Possible Causes:
-
The initial dose was too low.
-
The drug solution was not prepared correctly.
-
The animal model may be less sensitive to the effects of this compound.
-
-
Solutions:
-
Incremental Dose Increase: Gradually increase the dose in small increments, allowing sufficient time to observe the effect of each increase.
-
Verify Drug Concentration: Double-check the calculations and preparation of the drug solution to ensure its accuracy.
-
Consider an Alternative Ganglionic Blocker: If a high dose of this compound is still ineffective, consider using a different ganglionic blocking agent, such as hexamethonium or trimethaphan, for which more extensive data may be available.[5]
-
Issue 3: Excessive Tachycardia
-
Problem: A significant and sustained increase in heart rate is observed.
-
Possible Cause:
-
Blockade of the parasympathetic input to the heart, leading to an unopposed sympathetic drive.
-
-
Solutions:
-
Careful Dose Titration: This is often a dose-dependent effect. A lower effective dose for blood pressure control may not produce as much tachycardia.
-
Beta-Blockers: In some experimental designs, a beta-blocker could be co-administered to control heart rate, but this would also affect the overall cardiovascular response and should be carefully considered based on the study's objectives.
-
Experimental Protocols
Protocol: Intravenous Administration of a Ganglionic Blocker in a Rat Model to Induce Hypotension
1. Animal Preparation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- Surgically implant catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
- Allow the animal to stabilize after surgery and ensure a stable baseline blood pressure reading for at least 30 minutes.
2. Drug Preparation:
- Prepare a stock solution of this compound bromide in sterile saline (e.g., 10 mg/mL).
- Further dilute the stock solution to the desired final concentration for administration.
3. Administration:
- Bolus Injection:
- Start with a low test dose (e.g., 0.1 mg/kg) administered as a slow bolus over 1-2 minutes.
- Continuously monitor the arterial blood pressure.
- If the initial dose is well-tolerated but the desired level of hypotension is not achieved, administer subsequent, incrementally larger boluses (e.g., 0.5 mg/kg, 1 mg/kg, etc.) every 15-20 minutes until the target blood pressure is reached.
- Continuous Infusion:
- Administer an initial loading dose (bolus) as determined from pilot studies.
- Immediately follow with a continuous intravenous infusion at a starting rate of (e.g., 0.1 mg/kg/min).
- Adjust the infusion rate as needed to maintain the desired level of hypotension.
4. Monitoring:
- Continuously record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.
- Monitor respiratory rate and body temperature throughout the experiment.
5. Post-Procedure:
- At the end of the experiment, euthanize the animal using an approved method without allowing it to recover from anesthesia.
Visualizations
Caption: Mechanism of action of this compound at the autonomic ganglion.
Caption: General experimental workflow for in vivo studies.
References
- 1. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of ganglion blockade with pentolinium on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabbit as an animal model for intravitreal pharmacokinetics: Clinical predictability and quality of the published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of intranasal and intratracheal pentoxifylline in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of propranolol, verapamil and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 125I-pentosan polysulfate in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpionline.org [jpionline.org]
Validation & Comparative
A Comparative Guide to Pentamethonium and Hexamethonium for Autonomic Ganglia Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of pentamethonium and hexamethonium, two prototypical ganglionic blocking agents. The information presented is supported by experimental data to assist researchers in selecting the appropriate agent for their studies of the autonomic nervous system.
Introduction
This compound (C5) and hexamethonium (C6) are members of the polymethylene bis-trimethylammonium series of compounds. They act as antagonists at nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia, thereby blocking neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][2][3] Historically used in the treatment of hypertension, their non-specific nature has led to their replacement in clinical practice by more targeted therapies.[4][5] However, they remain valuable tools in experimental pharmacology for investigating the roles of the autonomic nervous system in various physiological and pathological processes.
Quantitative Comparison of Performance
The following table summarizes the key quantitative parameters of this compound and hexamethonium based on available experimental data. It is important to note that much of the direct comparative research on these compounds was conducted in the mid-20th century, and thus, some data is presented in terms of relative potency rather than precise inhibitory concentrations.
| Parameter | This compound (C5) | Hexamethonium (C6) | Key Findings & References |
| Ganglionic Blocking Potency | Less Potent | More Potent | Hexamethonium is the most potent ganglionic blocker in the polymethylene bis-trimethylammonium series.[1] |
| Neuromuscular Blocking Potency | Very Weak | Very Weak | Both compounds have minimal activity at the neuromuscular junction, highlighting their selectivity for ganglionic nAChRs.[1] |
| IC50 (Nicotinic Receptors) | Data not available in direct comparison | >50 µM (on human brain nicotinic receptors) | A precise side-by-side IC50 comparison is not readily available in the literature. Hexamethonium's affinity for neuronal nAChRs is established, though its IC50 can vary depending on the receptor subtype and experimental conditions.[6] |
| Duration of Action | Shorter | Longer | Hexamethonium generally exhibits a longer duration of action compared to this compound. The half-life of hexamethonium is approximately 10 minutes, with a duration of action of about 2 hours.[7] |
Mechanism of Action
Both this compound and hexamethonium are classified as non-depolarizing ganglionic blockers. Their primary mechanism of action involves the blockade of the ion pore of neuronal nicotinic acetylcholine receptors in autonomic ganglia.[5] This prevents the influx of sodium and potassium ions that is necessary for the depolarization of the postganglionic neuron, thus inhibiting neurotransmission.
Hexamethonium has been shown to act as an open-channel blocker, meaning it enters and occludes the ion channel after the receptor has been activated by acetylcholine.[2][8] This action is voltage-dependent. While not as extensively studied in this regard, it is presumed that this compound shares a similar mechanism due to its structural similarity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the effects of this compound and hexamethonium.
In Vivo Assessment of Ganglionic Blockade using the Cat Nictitating Membrane Preparation
This classic preparation is used to assess the potency and duration of action of ganglionic blocking agents on sympathetic neurotransmission.
Experimental Workflow:
Caption: Workflow for in vivo comparison of ganglionic blockers.
Detailed Steps:
-
Animal Preparation: Cats are anesthetized, and the femoral vein is cannulated for intravenous drug administration. The cervical sympathetic trunk is carefully isolated for electrical stimulation. The nictitating membrane is attached to a force transducer to record isometric contractions.
-
Stimulation and Drug Administration: The preganglionic nerve is stimulated with supramaximal square-wave pulses to induce a sustained contraction of the nictitating membrane. Once a stable contraction is achieved, graded doses of this compound or hexamethonium are administered intravenously.
-
Data Acquisition and Analysis: The degree of inhibition of the contraction is recorded for each dose. Dose-response curves are then constructed to determine the dose required to produce a 50% reduction in the contraction (ED50). The relative potency of the two drugs can be calculated from the ratio of their ED50 values.
In Vitro Assessment using the Isolated Rat Superior Cervical Ganglion Preparation
This preparation allows for the direct measurement of the effects of ganglionic blockers on neuronal depolarization in a controlled environment.
Experimental Workflow:
Caption: In vitro comparison using isolated superior cervical ganglia.
Detailed Steps:
-
Ganglion Dissection and Mounting: Superior cervical ganglia are dissected from rats and placed in a recording chamber continuously perfused with oxygenated physiological saline solution.
-
Electrophysiological Recordings: Extracellular electrodes are used to record compound action potentials from the postganglionic nerve following stimulation of the preganglionic nerve. Alternatively, intracellular recordings can be made from individual ganglion cells to measure membrane potential changes.
-
Drug Application and Measurement: A nicotinic agonist, such as acetylcholine, is applied to the bath to induce a depolarization of the ganglion. After establishing a stable baseline response, increasing concentrations of this compound or hexamethonium are added to the perfusate. The reduction in the amplitude of the agonist-induced depolarization is measured.
-
Data Analysis: Concentration-response curves are plotted, and the pA2 value is calculated for each antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency.
Signaling Pathway of Autonomic Ganglionic Transmission and Blockade
The following diagram illustrates the signaling pathway at the autonomic ganglion and the site of action for this compound and hexamethonium.
Caption: Mechanism of ganglionic transmission and blockade.
Conclusion
Both this compound and hexamethonium are effective blockers of autonomic ganglia, acting as non-depolarizing antagonists of nicotinic acetylcholine receptors. Experimental evidence consistently indicates that hexamethonium is the more potent of the two. The choice between these agents for research purposes will depend on the specific requirements of the experimental design, including the desired potency and duration of action. The experimental protocols described herein provide a framework for the direct comparison and characterization of these and other ganglionic blocking agents.
References
- 1. THE PHARMACOLOGICAL ACTIONS OF POLYMETHYLENE BISTRIMETHYLAMMONIUM SALTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapsi - Enciclopedia - Treccani [treccani.it]
- 3. Hexamethonium - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol for Culturing Sympathetic Neurons from Rat Superior Cervical Ganglia (SCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. receptor antagonist hexamethonium: Topics by Science.gov [science.gov]
- 8. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentamethonium and Mecamylamine on the Central Nervous System
A deep dive into the contrasting central nervous system effects of two nicotinic acetylcholine receptor antagonists, Pentamethonium and Mecamylamine, reveals a pivotal difference in their ability to cross the blood-brain barrier, fundamentally dictating their neurological impact. While both compounds are recognized as ganglionic blockers, their influence on the central nervous system (CNS) diverges significantly, a distinction of critical importance for researchers and drug development professionals in the field of neuropharmacology.
Mecamylamine, a secondary amine, readily traverses the blood-brain barrier (BBB), leading to a range of centrally mediated effects.[1][2][3][4] In stark contrast, this compound, a quaternary ammonium compound, is generally considered to have poor penetration into the CNS under normal physiological conditions. This fundamental difference in bioavailability within the brain is the primary determinant of their distinct CNS profiles.
Mechanism of Action: A Tale of Two Amines
Mecamylamine acts as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) within the CNS.[1][4] This antagonism modulates cholinergic neurotransmission, which plays a crucial role in various cognitive and physiological processes. Its ability to block these receptors in the brain has led to its investigation in a variety of CNS disorders, including addiction, depression, and Tourette's syndrome.[1][2][3]
This compound also functions as a nicotinic acetylcholine receptor antagonist. However, its effects are largely confined to the peripheral nervous system due to its inability to cross the BBB. Evidence suggests that if the BBB is bypassed, for instance, through intraventricular administration, this compound can exert effects on the CNS, such as blocking nicotine-induced convulsions in mice.[5] This highlights that the compound has the potential for central activity, but this is not realized with systemic administration.
Data Presentation: Quantitative Comparison
The following table summarizes the key differences in the CNS effects of this compound and Mecamylamine based on available experimental data.
| Feature | This compound | Mecamylamine |
| Blood-Brain Barrier Permeability | Poor | Readily crosses |
| Primary Site of Action | Peripheral Nervous System (Autonomic Ganglia) | Central and Peripheral Nervous System |
| Mechanism of Action in CNS | Negligible with systemic administration | Non-competitive antagonism of nAChRs |
| Reported CNS Effects (Systemic) | Generally absent | Sedation, tremors, choreiform movements, cognitive effects, potential antidepressant and anxiolytic effects[4][6][7][8] |
| Clinical CNS Applications | None | Investigated for depression, smoking cessation, and other neuropsychiatric disorders[1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: Evaluation of Antidepressant-like Effects of Mecamylamine in a Rat Model of Depression
This protocol is adapted from a study investigating the behavioral and neurochemical effects of mecamylamine in rats exposed to chronic restraint stress.[7]
1. Animals: Adult male Wistar rats.
2. Chronic Restraint Stress (CRS) Procedure:
- Rats are individually placed in restrainers for 4 hours daily for 6 weeks.
- Control animals are handled daily without restraint.
3. Drug Administration:
- Mecamylamine (1, 2, and 4 mg/kg/day) or vehicle (saline) is administered intraperitoneally (i.p.) during the stress period.
4. Behavioral Tests:
- Sucrose Preference Test: To assess anhedonia, a core symptom of depression.
- Forced Swim Test: To evaluate behavioral despair.
- Open Field Test: To assess anxiety and locomotor activity.
5. Neurochemical Analysis:
- Following behavioral testing, brain tissue (specifically the prefrontal cortex) is collected.
- Levels of brain-derived neurotrophic factor (BDNF), 5-hydroxytryptamine (5-HT), and norepinephrine (NE) are measured using appropriate biochemical assays (e.g., ELISA, HPLC).
Protocol 2: Assessment of Mecamylamine's Effect on Licking Behavior and Locomotor Activity in Mice
This protocol is based on a study examining the systemic effects of mecamylamine on various behavioral and autonomic parameters in mice.[9]
1. Animals: Adult male C57BL/6J mice.
2. Drug Administration:
- Mecamylamine (2 and 5 mg/kg) or saline is administered via intraperitoneal (i.p.) injection.
3. Behavioral and Physiological Measurements:
- Licking Behavior: Measured in a head-fixed temporal conditioning task where mice learn to anticipate and consume a water reward.
- Eyelid Size: Measured as an indicator of autonomic nervous system activity.
- Locomotor Activity: Assessed in an open-field task.
- Autonomic Activity: Evaluated by measuring the amount of feces and urine produced during the open-field task.
Mandatory Visualizations
Signaling Pathway of Mecamylamine in the CNS
Caption: Mecamylamine's non-competitive antagonism of nAChRs in the CNS.
Experimental Workflow for Assessing CNS Effects
Caption: Divergent pathways of this compound and Mecamylamine to the CNS.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 9. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
The Obsolete Blocker: A Comparative Efficacy Review of Pentamethonium and Its Modern Ganglionic Counterparts
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the pharmacological efficacy of the historical ganglionic blocker, Pentamethonium, juxtaposed with contemporary agents such as Mecamylamine and Trimethaphan. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to provide a comprehensive reference for autonomic research.
Once a frontline treatment for severe hypertension, the ganglionic blocker this compound has been relegated to the annals of pharmacological history. Its non-selective action on nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, while effective in reducing blood pressure, came at the cost of a wide array of debilitating side effects.[1][2] Modern ganglionic blockers, though also limited in their clinical application, offer a more refined pharmacological profile. This guide provides a comparative analysis of the efficacy of this compound against its more contemporary counterparts, Mecamylamine and Trimethaphan, supported by experimental data and detailed methodologies.
Quantitative Comparison of Ganglionic Blocker Efficacy
To understand the relative potency and effects of these agents, a summary of key quantitative data is presented below. Direct comparative studies between this compound and modern blockers are scarce; however, data from individual studies provide a basis for comparison.
| Parameter | This compound | Mecamylamine | Trimethaphan | Hexamethonium |
| IC50 (nAChR Subtype) | Data not available in recent literature | α3β4: 0.39 µM[3]α4β2: 7.6 µM[3]Nicotine-induced currents (rat chromaffin cells): 0.34 µM | Data not available in recent literature | α-Bungarotoxin, d-tubocurarine, atropine IC50 > 50 µM[4] |
| In Vivo Efficacy (Peak Depressor Response in Rats) | Not directly compared in available studies | Not directly compared in available studies | -45 ± 2 mm Hg (20 mg/kg)[5] | -44 ± 2 mm Hg (20 mg/kg)[5] |
| Antinicotinic Potency | Related to blocking nicotine-induced convulsions[6] | Potent antagonist of nicotine's effects[7] | Approximately one-fourth that of hexamethonium[8] | Potent ganglionic blocker[5] |
| Clinical Antihypertensive Dose | Historical use, dosage varied | Initial: 2.5 mg twice daily, orally[9] | IV infusion for controlled hypotension[10] | Historical use, dosage varied |
Signaling Pathway of Ganglionic Blockade
Ganglionic blockers exert their effects by antagonizing nicotinic acetylcholine receptors at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. This dual blockade is the foundation of their therapeutic action and their extensive side-effect profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are synthesized protocols for key experiments used to evaluate the efficacy of ganglionic blockers.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol outlines the direct measurement of arterial blood pressure in conscious, freely moving rats to assess the systemic effects of ganglionic blockers.
Protocol Details:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.[11]
-
Surgical Preparation:
-
Anesthetize the rat with an appropriate agent (e.g., isoflurane).[11]
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.[11]
-
Exteriorize the catheters at the dorsal neck region.
-
Allow the animal to recover for at least 48 hours before the experiment to ensure the dissipation of anesthetic effects.[5]
-
-
Experimental Setup:
-
House the rat in a metabolic cage that allows for free movement.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous blood pressure recording.[12]
-
-
Procedure:
-
Record baseline arterial blood pressure and heart rate for a stabilization period (e.g., 30-60 minutes).[5]
-
Administer the ganglionic blocker (e.g., this compound, Mecamylamine, or Trimethaphan) intravenously via the jugular vein catheter.[5]
-
Continuously record blood pressure and heart rate until the parameters return to baseline or for a predetermined observation period.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP).
-
Determine the peak depressor response as the maximum decrease in MAP from baseline following drug administration.[5]
-
Analyze the duration of the hypotensive effect.
-
Isolated Aortic Ring Contraction Assay
This ex vivo method assesses the direct effect of ganglionic blockers on vascular smooth muscle tone and their ability to inhibit agonist-induced contractions.
Protocol Details:
-
Tissue Preparation:
-
Experimental Setup:
-
Procedure:
-
Equilibrate the tissues under a resting tension (e.g., 1-2 grams) for 60-90 minutes, with periodic washing with fresh PSS.
-
Induce a stable contraction with a vasoconstrictor agent such as phenylephrine or a high potassium solution.[16]
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of the ganglionic blocker to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and calculate the IC50 value (the concentration of the blocker that causes 50% of the maximal relaxation).
-
Whole-Cell Patch Clamp Electrophysiology
This in vitro technique allows for the direct measurement of ion channel activity in response to neurotransmitters and the blocking effects of antagonists on isolated cells.
Protocol Details:
-
Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest (e.g., PC12 cells or transfected HEK cells).[17]
-
Plate the cells on coverslips for easy access.
-
-
Pipette and Solutions:
-
Recording:
-
Approach a cell with the micropipette and form a high-resistance (giga-ohm) seal with the cell membrane.[20]
-
Rupture the membrane patch to achieve the whole-cell configuration.[20]
-
Clamp the cell at a holding potential (e.g., -60 mV).[19]
-
Apply the nAChR agonist (e.g., acetylcholine) to the cell and record the resulting inward current.
-
After washing out the agonist, pre-apply the ganglionic blocker for a set duration, followed by co-application of the blocker and the agonist.
-
Record the inhibited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the blocker.
-
Calculate the percentage of inhibition for different concentrations of the blocker.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Conclusion
This compound, a relic of early antihypertensive therapy, provided a proof-of-concept for the utility of ganglionic blockade but was ultimately superseded due to its profound and indiscriminate effects on the autonomic nervous system. Modern ganglionic blockers like Mecamylamine and Trimethaphan, while still burdened by a significant side-effect profile that limits their widespread clinical use, represent a progression in terms of their pharmacokinetic properties and, in some cases, a more nuanced interaction with nAChR subtypes.[2][7] The experimental protocols detailed in this guide provide a framework for the continued investigation of autonomic pharmacology and the development of more selective and therapeutically viable modulators of nicotinic acetylcholine receptors.
References
- 1. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. Acetylcholine (nicotinic) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Trimethaphan | C22H25N2OS+ | CID 23576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. personal.utdallas.edu [personal.utdallas.edu]
Pentamethonium's Preferential Blockade of Neuronal vs. Muscle Nicotinic Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pentamethonium's selectivity for neuronal versus muscle nicotinic acetylcholine receptors (nAChRs), supported by available experimental data and detailed methodologies.
This compound, a bis-quaternary ammonium compound, is recognized for its selective antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs) over their muscle counterparts. This selectivity has been a cornerstone in the pharmacological classification of nAChRs and continues to be a subject of interest in neuroscience and drug discovery.
Quantitative Comparison of this compound Activity
While extensive quantitative data for this compound across a wide range of nAChR subtypes is limited in publicly available literature, the existing evidence strongly supports its selectivity for neuronal receptors. For context, data for the closely related and more extensively studied compound, hexamethonium, is often used to infer the pharmacological profile of this compound.
| Compound | Receptor Subtype | Receptor Type | Test System | Potency (IC50/Ki) | Reference |
| Hexamethonium | Neuronal nAChRs (general) | Neuronal | Human Brain Membranes | > 50 µM | [1] |
| Hexamethonium | Nicotine-induced currents in sympathetic neurons | Neuronal | Cultured Superior Cervical Ganglion Neurons | 9.5 µM | [2] |
| Hexamethonium | Nicotine-induced inward currents | Neuronal | Rat Paratracheal Ganglion Cells | 200 µM | [3] |
Note: Specific IC50 or Ki values for this compound at defined neuronal (e.g., α3β4, α4β2) and muscle (α1β1γδ/ε) nAChR subtypes were not available in the searched literature. The data for hexamethonium is provided for comparative purposes, as both compounds are structurally and functionally similar ganglionic blockers.
Mechanism of Action and Selectivity
This compound and related "methonium" compounds act as non-depolarizing ganglionic blockers. Their mechanism of action at neuronal nAChRs is primarily attributed to open channel block, where the molecule physically obstructs the ion pore after the receptor has been activated by an agonist like acetylcholine. This blockade is often voltage-dependent. The structural differences between the ion channels of neuronal and muscle nAChR subtypes are thought to underlie the selectivity of this compound.
Experimental Protocols
The following are detailed methodologies representative of the techniques used to assess the selectivity of compounds like this compound at nAChRs.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for characterizing the functional effects of drugs on specific ion channel subtypes expressed in a controlled environment.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the specific neuronal (e.g., α3 and β4 subunits) or muscle (e.g., α1, β1, γ, and δ subunits) nAChR subunits. Injected oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).
-
The agonist (e.g., acetylcholine) is applied to elicit an inward current mediated by the expressed nAChRs.
-
To determine the inhibitory effect of this compound, the agonist is co-applied with varying concentrations of the antagonist. The reduction in the peak current amplitude is measured.
-
-
Data Analysis: Concentration-response curves are generated, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is calculated using non-linear regression analysis.
Radioligand Binding Assay
This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest (e.g., rat brain cortex for neuronal receptors, or cell lines transfected with muscle receptor subunits) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]-epibatidine for neuronal nAChRs or [¹²⁵I]-α-bungarotoxin for muscle nAChRs) at a fixed concentration.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve. The IC50 value is determined, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The differential action of this compound on neuronal versus muscle nAChRs can be visualized as a divergence in a signaling pathway. While both receptor types are activated by acetylcholine, their downstream effects and susceptibility to antagonists like this compound differ significantly.
References
- 1. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Difference in action sites between mecamylamine and hexamethonium on nicotinic receptors of sympathetic neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
Pentamethonium: A Comparative Guide to its Selective Ganglionic Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selective Ganglionic Blockade
Ganglionic antagonists are a class of drugs that act on the nicotinic acetylcholine receptors (nAChRs) of the autonomic ganglia, thereby blocking the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This dual action leads to a widespread reduction in autonomic tone, resulting in effects such as vasodilation and a decrease in blood pressure. Historically, these agents, including Pentamethonium, were pivotal in the management of hypertension. However, their clinical use has largely been superseded by more specific drugs with fewer side effects.
The critical characteristic of an effective and research-valuable ganglionic antagonist is its selectivity. Ideally, such a compound should exhibit high potency at the ganglionic nAChRs while displaying minimal activity at other receptor sites, most notably the nAChRs at the neuromuscular junction. A lack of selectivity can lead to undesirable effects such as muscle weakness or paralysis. This guide provides a comparative validation of this compound as a selective ganglionic antagonist, drawing on available data for it and its close structural analog, Hexamethonium, to provide a comprehensive overview for the scientific community.
Comparative Analysis of Ganglionic Antagonists
While specific quantitative data for the direct comparison of this compound's potency at ganglionic versus neuromuscular nicotinic receptors is limited in publicly available literature, we can infer its selectivity profile by examining data from its close analog, Hexamethonium, and other ganglionic blockers. The "methonium" compounds are a series of bis-quaternary ammonium salts, with their ganglionic blocking properties influenced by the length of the polymethylene chain separating the two quaternary nitrogen atoms.
| Compound | Target Receptor | Potency (IC50/EC50) | Primary Effect | Reference |
| Hexamethonium | Neuronal Nicotinic Receptors (Human Brain) | > 50 µM | Ganglionic Blockade | [1] |
| Hexamethonium | Neuromuscular Junction (Rat) | 3.55 mM - 7.1 mM | Neuromuscular Blockade (at high concentrations) | [2] |
| Mecamylamine | Neuronal Nicotinic Receptors | Micromolar range | Ganglionic Blockade | [3][4] |
| Tubocurarine | Neuromuscular Junction Nicotinic Receptors | Micromolar range | Neuromuscular Blockade | |
| Pentolinium | Neuronal Nicotinic Receptors | Not specified | Ganglionic Blockade |
Note: The lack of a precise IC50 or EC50 value for this compound at both receptor subtypes in a single study prevents the calculation of a definitive selectivity ratio. The data for Hexamethonium suggests a significant separation in potency between its ganglionic and neuromuscular blocking effects, with much higher concentrations required for the latter.[1][2] It is plausible to extrapolate a similar, if not identical, selectivity profile for this compound due to their structural similarity.
Signaling Pathways and Experimental Workflows
To understand the action of this compound, it is crucial to visualize the signaling pathway at the autonomic ganglion and the experimental setups used to validate its antagonist activity.
Caption: Signaling at the autonomic ganglion and the inhibitory action of this compound.
Caption: Workflow for determining the selectivity of a ganglionic antagonist.
Experimental Protocols
The validation of a selective ganglionic antagonist like this compound relies on robust experimental protocols that can quantify its effects at the target (ganglionic) and off-target (neuromuscular) sites.
Determination of Ganglionic Blockade (IC50) using the Isolated Superior Cervical Ganglion Preparation
This in vitro method allows for the direct measurement of the inhibitory effect of a compound on ganglionic transmission.
-
Tissue Preparation:
-
Electrophysiological Recording:
-
Suction electrodes are used to stimulate the preganglionic nerve and record the compound action potential from the postganglionic nerve.
-
Intracellular recordings can also be made from the ganglionic neurons to measure the excitatory postsynaptic potential (EPSP).
-
A voltage-clamp technique can be employed to measure the inward current induced by a nicotinic agonist.
-
-
Experimental Procedure:
-
A stable baseline response to preganglionic nerve stimulation or agonist application is established.
-
Increasing concentrations of this compound (or the test compound) are added to the perfusion solution.
-
The inhibitory effect of the compound on the amplitude of the postganglionic action potential, EPSP, or agonist-induced current is measured.
-
A concentration-response curve is constructed, and the IC50 value (the concentration of the antagonist that produces 50% inhibition of the maximal response) is calculated.
-
Determination of Neuromuscular Blockade (EC50) using the Phrenic Nerve-Hemidiaphragm Preparation
This classic in vitro preparation is used to assess the effect of a compound on neuromuscular transmission.[6]
-
Tissue Preparation:
-
The phrenic nerve and the attached hemidiaphragm muscle are dissected from an animal (e.g., rat).[6]
-
The preparation is mounted in an organ bath containing oxygenated physiological solution. The phrenic nerve is placed in contact with stimulating electrodes, and the diaphragm is attached to a force transducer.
-
-
Experimental Procedure:
-
The phrenic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions.
-
A stable baseline of twitch tension is recorded.
-
Increasing concentrations of this compound (or the test compound) are added to the organ bath.
-
The reduction in twitch tension is measured at each concentration.
-
A concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal effect, in this case, muscle relaxation) is determined.
-
Conclusion
References
- 1. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differing interactions between hexamethonium and tubocurarine, pancuronium or alcuronium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the mechanism of action of some ganglion-blocking drugs in the rabbit superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cholinergic Receptor Cross-Reactivity of Pentamethonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of pentamethonium with various cholinergic receptors. Due to the limited availability of comprehensive quantitative data for this compound across all cholinergic receptor subtypes, this document utilizes data from its close structural analog, hexamethonium, as a primary comparator to illustrate the principles and experimental methodologies for assessing such cross-reactivity. Hexamethonium, like this compound, is a bis-quaternary ammonium compound known for its ganglionic blocking properties.
Executive Summary
This compound is recognized primarily as a ganglion-blocking agent, exhibiting antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs). While its selectivity for this receptor class is a defining feature, understanding its potential interactions with other cholinergic receptors, namely muscarinic acetylcholine receptors (mAChRs), is crucial for a complete pharmacological profile. This guide summarizes the available data, focusing on the comparative binding affinities and functional potencies of the related compound hexamethonium at various cholinergic receptor subtypes. The data is presented in a structured format to facilitate comparison, and detailed experimental protocols are provided to enable replication and further investigation.
Quantitative Data on Cholinergic Receptor Affinity and Potency
The following tables summarize the binding affinity (pKi) and functional potency (pKB) of hexamethonium at different muscarinic receptor subtypes. This data provides a quantitative insight into the compound's cross-reactivity profile.
Table 1: Binding Affinity of Hexamethonium at Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | pKi | Reference |
| M1 | [3H]-N-methylscopolamine | Rat Cerebrocortex | 3.28 | [1] |
| M2 | [3H]-N-methylscopolamine | Rat Heart (Cardiac) | 3.68 | [1] |
| M3 | [3H]-N-methylscopolamine | Rat Submaxillary Gland | 2.61 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency of Hexamethonium at Muscarinic Receptors
| Receptor Subtype (Tissue) | Agonist | Functional Response | pKB | Reference |
| M2 (Guinea-pig left atria) | Carbachol | Negative inotropic response | 3.80 | [1] |
| M2 (Canine saphenous vein) | Carbachol | Contraction | 3.75 | [1] |
| M3 (Guinea-pig ileum) | Carbachol | Contraction | No significant antagonism | [1] |
| M3 (Guinea-pig trachea) | Carbachol | Contraction | No significant antagonism | [1] |
pKB is the negative logarithm of the dissociation constant (KB) of a competitive antagonist.
Data on the affinity of hexamethonium at nicotinic receptors indicates that its IC50 value for displacing (-)-[3H]nicotine binding in the human brain is greater than 50 µM, highlighting its relatively low affinity for this high-affinity agonist binding site compared to nicotinic agonists.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity of compounds like this compound and hexamethonium at cholinergic receptors.
Radioligand Binding Assays
This method is employed to determine the binding affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of the test compound at M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from tissues or cells expressing the desired receptor subtype (e.g., rat cerebrocortex for M1, rat heart for M2, rat submaxillary gland for M3).[1]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[1]
-
Test compound (e.g., this compound, hexamethonium) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [3H]-NMS and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[1]
Functional Assays in Isolated Tissues
These assays measure the functional response of a tissue to an agonist in the presence and absence of an antagonist to determine the antagonist's potency (pKB or pA2).
Objective: To determine the functional potency of the test compound at M2 and M3 muscarinic receptors.
Materials:
-
Isolated tissues: Guinea-pig left atria (for M2) and guinea-pig ileum or trachea (for M3).[1]
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Agonist: Carbachol.[1]
-
Test compound (e.g., this compound, hexamethonium).
Procedure:
-
Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve for the agonist (e.g., carbachol).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of the test compound (antagonist) for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of the antagonist, construct a second cumulative concentration-response curve for the agonist.
-
Repeat steps 3-5 with increasing concentrations of the antagonist.
-
Analyze the data using Schild plot analysis to determine the pA2 value.[3][4][5] A linear regression of log(dose ratio - 1) versus log[antagonist concentration] should yield a slope not significantly different from unity for competitive antagonism. The x-intercept represents the pA2 value.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of nicotinic and muscarinic receptors and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Signaling pathways of nicotinic and muscarinic receptors.
Caption: Workflow for assessing cholinergic receptor cross-reactivity.
References
- 1. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Pentamethonium Bromide and Pentamethonium Iodide: A Guide for Researchers
Introduction and Overview
Pentamethonium bromide and this compound iodide are quaternary ammonium compounds that function as ganglionic blockers.[1][2][3] This class of drugs competitively antagonizes nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia, thereby inhibiting neurotransmission.[3][4][5] Historically, they have been utilized as antihypertensive and vasodilatory agents.[1][2] The active pharmacological entity for both compounds is the this compound cation. The primary distinction between the two lies in the counter-ion, being either bromide or iodide.
Physicochemical Properties
For researchers synthesizing or working with these compounds, understanding their basic physicochemical properties is crucial. The following table summarizes key information for both salts.
| Property | This compound Bromide | This compound Iodide |
| Molecular Formula | C11H28Br2N2 | C11H28I2N2 |
| Molecular Weight | 348.16 g/mol [6][7] | 442.17 g/mol [8] |
| CAS Number | 541-20-8[7] | 5282-80-4[8] |
| Active Moiety | This compound[6] | This compound |
Mechanism of Action: Ganglionic Blockade
This compound compounds exert their effects by acting as competitive antagonists at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[3][4][5] This blockade prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), released from preganglionic neurons. Consequently, the depolarization of postganglionic neurons is inhibited, leading to a reduction in both sympathetic and parasympathetic outflow.[5]
The following diagram illustrates the signaling pathway at the autonomic ganglion and the inhibitory action of this compound.
Figure 1. Signaling pathway of ganglionic blockade by this compound.
Potency Comparison
A thorough review of the available scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) directly comparing the potency of this compound bromide and this compound iodide. The pharmacological activity is attributed to the this compound cation. While the counter-ion can influence physicochemical properties such as solubility and stability, it is generally not expected to significantly alter the potency at the receptor level. However, without direct experimental evidence, any assumptions regarding equal potency should be made with caution.
Representative Experimental Protocol: Assessment of Ganglionic Blocking Activity in vitro
The following is a generalized protocol for determining the ganglionic blocking potency of compounds like this compound, based on established methodologies for studying nAChR antagonists.[9]
Objective: To determine the concentration-dependent inhibition of nicotinic receptor-mediated responses by this compound salts in a cell-based assay.
Materials:
-
Cell line expressing the desired nicotinic acetylcholine receptor subtype (e.g., SH-SY5Y cells endogenously expressing nAChRs, or a recombinant cell line).
-
This compound bromide and this compound iodide stock solutions.
-
Nicotine or another suitable nAChR agonist.
-
Fluorescent membrane potential-sensitive dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Microplate reader capable of fluorescence detection.
-
384-well black-walled, clear-bottom assay plates.
Experimental Workflow:
Figure 2. Experimental workflow for in vitro assessment of ganglionic blockade.
Procedure:
-
Cell Plating: Seed the cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound bromide and this compound iodide. Add the compounds to the respective wells and incubate for a predetermined period.
-
Agonist Stimulation: Add a fixed concentration of an nAChR agonist (e.g., the EC80 concentration of nicotine) to all wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a microplate reader. The change in fluorescence corresponds to the change in membrane potential upon receptor activation.
-
Data Analysis: Plot the agonist-induced fluorescence change against the logarithm of the antagonist (this compound) concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion
This compound bromide and this compound iodide are both effective ganglionic blocking agents, with their activity residing in the this compound cation. While a direct, quantitative comparison of their potency is not available in the published literature, their shared mechanism of action suggests a similar pharmacological profile. The choice between the bromide and iodide salt may, therefore, depend on other factors such as solubility, stability, and cost for a specific research application. Further experimental studies are required to definitively determine if any subtle differences in potency exist between the two salts.
References
- 1. [Experimental studies on the effect of ganglion blocking agents on acral blood circulation in relation to the degree of sensitization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic and ganglionic blocking properties of atropine compounds in vivo and in vitro: time dependence and heart rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 5. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 6. This compound Bromide | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. In vitro comparison between the neuromuscular and ganglion blocking potency ratios of atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Pentamethonium and Other Bis-Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Pentamethonium and other bis-quaternary ammonium compounds, a class of molecules known for their interactions with nicotinic acetylcholine receptors (nAChRs). By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction to Bis-Quaternary Ammonium Compounds
Bis-quaternary ammonium compounds are characterized by two positively charged nitrogen atoms separated by a polymethylene chain of varying length. This structural motif allows them to interact with the binding sites of nAChRs, leading to a range of physiological effects, most notably ganglionic blockade and neuromuscular blockade. The length of the polymethylene chain is a critical determinant of their pharmacological activity, influencing their potency and selectivity for different nAChR subtypes.
Quantitative Comparison of Pharmacological Activity
The potency of bis-quaternary ammonium compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of the compound required to inhibit a biological response by 50%. The following table summarizes the available quantitative data for this compound and related compounds. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Compound | Chemical Structure | Polymethylene Chain Length (n) | Primary Action | Target Receptor | IC50 / EC50 | Reference |
| This compound | (CH₃)₃N⁺-(CH₂)₅-N⁺(CH₃)₃ | 5 | Ganglionic Blocker | Neuronal nAChRs | Not explicitly found in a comparable study | [1] |
| Hexamethonium | (CH₃)₃N⁺-(CH₂)₆-N⁺(CH₃)₃ | 6 | Ganglionic Blocker | Neuronal nAChRs | IC50 > 50 µM (for (-)-[3H]nicotine binding in human brain) | [2] |
| Decamethonium | (CH₃)₃N⁺-(CH₂)₁₀-N⁺(CH₃)₃ | 10 | Neuromuscular Blocker (Depolarizing) | Muscle nAChRs | EC50 = 47.36 ± 9.58 µM (rat phrenic nerve hemidiaphragm) | [3] |
| bPiDDB | N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide | 12 | nAChR Antagonist | α6-containing nAChRs | IC50 = 5 nM (nicotine-evoked dopamine release) | [4][5] |
| tPy3PiB | 1,3,5-tri-{5-[1-(3-picolinium)]-pent-1-ynyl}benzene tribromide | - | nAChR Antagonist | nAChRs mediating dopamine release | IC50 = 0.2 nM (nicotine-evoked dopamine release) | [6] |
Note: The potency of these compounds can vary significantly depending on the specific nAChR subtype and the experimental setup. For instance, while Hexamethonium has a high IC50 for displacing nicotine from its binding site, it is a potent ganglionic blocker in functional assays.[7] This highlights the difference between binding affinity and functional antagonism.
Structure-Activity Relationship
The pharmacological profile of polymethylene bis-trimethylammonium compounds is strongly dependent on the length of the carbon chain separating the two quaternary ammonium groups.[8]
-
Ganglionic Blockade: Compounds with shorter chains, such as this compound (n=5) and Hexamethonium (n=6), are potent ganglionic blockers. They act as antagonists at neuronal nAChRs located in autonomic ganglia, thereby inhibiting both sympathetic and parasympathetic neurotransmission.[1]
-
Neuromuscular Blockade: As the chain length increases, the activity shifts towards neuromuscular blockade. Decamethonium (n=10) is a classical example of a depolarizing neuromuscular blocking agent, acting as an agonist at the nAChRs of the motor endplate.[9]
This relationship underscores the importance of the spatial arrangement of the quaternary ammonium groups for selective interaction with different nAChR subtypes.
Signaling Pathways
The primary molecular target of this compound and other bis-quaternary ammonium compounds is the nicotinic acetylcholine receptor, a ligand-gated ion channel. The binding of these compounds to nAChRs can either block the channel (antagonism) or, in some cases, initially activate it before causing a persistent depolarization (agonism followed by desensitization).
As illustrated, acetylcholine binding to nAChRs triggers ion channel opening, leading to membrane depolarization and cellular responses. Antagonists like this compound block this process. In contrast, depolarizing blockers like Decamethonium initially mimic acetylcholine but then cause persistent depolarization and receptor desensitization, leading to a block of neuromuscular transmission.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of bis-quaternary ammonium compounds.
In Vitro Ganglionic Blockade Assay
This protocol outlines a method for measuring the inhibitory effect of a compound on ganglionic transmission in an isolated tissue preparation.
Detailed Steps:
-
Tissue Dissection and Preparation: Isolate the superior cervical ganglion from a suitable animal model (e.g., rat or rabbit) and mount it in an organ bath containing oxygenated physiological salt solution at a constant temperature.
-
Stimulation and Recording: Place stimulating electrodes on the preganglionic nerve and recording electrodes on the postganglionic nerve.
-
Control Measurement: Deliver supramaximal electrical stimuli to the preganglionic nerve and record the resulting compound action potential from the postganglionic nerve. This serves as the control response.
-
Compound Application: Add the test compound (e.g., this compound) to the organ bath at various concentrations.
-
Test Measurement: After an equilibration period, repeat the preganglionic stimulation and record the postganglionic action potential in the presence of the compound.
-
Data Analysis: Measure the amplitude of the action potentials before and after drug application. Calculate the percentage of inhibition for each concentration and plot a concentration-response curve to determine the IC50 value.[10]
Nicotinic Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for nicotinic acetylcholine receptors.
Materials:
-
Tissue homogenate containing nAChRs (e.g., from rat brain)
-
Radiolabeled ligand (e.g., [³H]-nicotine or [³H]-epibatidine)
-
Test compound (e.g., Hexamethonium)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, incubate the tissue homogenate with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound ligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.[2]
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through single nAChR channels in response to agonists and antagonists.
Procedure:
-
Cell Preparation: Use cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).
-
Patch Formation: Form a high-resistance seal between a glass micropipette and the cell membrane (giga-seal).
-
Recording: In the whole-cell configuration, apply a constant voltage across the cell membrane (voltage-clamp).
-
Agonist Application: Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.
-
Antagonist Application: Co-apply the test compound (e.g., this compound) with the agonist and measure the reduction in the current.
-
Data Analysis: Determine the concentration-dependent inhibition of the agonist-induced current to calculate the IC50 of the antagonist.[11][12]
Conclusion
This compound and other bis-quaternary ammonium compounds exhibit distinct pharmacological profiles primarily determined by the length of the polymethylene chain separating the two quaternary nitrogens. Shorter chain compounds like this compound and Hexamethonium are predominantly ganglionic blockers, while longer chain compounds like Decamethonium act as neuromuscular blocking agents. The quantitative data, though variable across different studies, consistently supports this structure-activity relationship. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other novel compounds targeting the nicotinic acetylcholine receptor system.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-azaaromatic quaternary ammonium salts as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release: An investigation of binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tris-Azaaromatic quaternary ammonium salts: novel templates as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexamethonium - Wikipedia [en.wikipedia.org]
- 8. Structure-activity relationships of methoctramine-related polyamines as muscular nicotinic receptor noncompetitive antagonists. 2. Role of polymethylene chain lengths separating amine functions and of substituents on the terminal nitrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altogenlabs.com [altogenlabs.com]
- 11. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Patch-clamp analysis of nicotinic synapses whose strength straddles the firing threshold of rat sympathetic neurons [frontiersin.org]
Validating the Mechanism of Action of Pentamethonium vs. Other Nicotinic Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Pentamethonium with other key nicotinic antagonists. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers in pharmacology and drug development.
Introduction to Nicotinic Antagonists
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Antagonists of these receptors are a diverse group of compounds that inhibit the action of the endogenous agonist, acetylcholine (ACh).[2] These antagonists are broadly classified based on their site of action: ganglionic blockers, which act on nAChRs in autonomic ganglia, and neuromuscular blockers, which target nAChRs at the neuromuscular junction.[3] this compound is a classic example of a ganglionic blocker, known for its antihypertensive and vasodilatory properties.[4][5] This guide will delve into the mechanism of this compound and compare it with other well-characterized nicotinic antagonists, including both ganglionic and neuromuscular blockers.
Mechanisms of Action
Nicotinic antagonists can exert their effects through several mechanisms, primarily competitive and non-competitive antagonism.
-
Competitive Antagonists: These compounds bind to the same site as acetylcholine on the nAChR but do not activate the channel. By occupying the binding site, they prevent ACh from binding and inducing channel opening. The "methonium" compounds, including this compound and Hexamethonium, are classic examples of competitive ganglionic blockers.[4][6] Tubocurarine is a non-depolarizing neuromuscular blocker that also acts as a competitive antagonist at the muscle-type nAChR.[2]
-
Non-competitive Antagonists: These antagonists bind to a site on the receptor that is different from the acetylcholine binding site.[7] Their binding can lead to a conformational change in the receptor that prevents the channel from opening, even when ACh is bound.[7] Some non-competitive antagonists may also act as channel blockers, physically occluding the ion pore.[7] Mecamylamine is a non-competitive ganglionic blocker that can cross the blood-brain barrier.[2]
Comparative Data of Nicotinic Antagonists
The following table summarizes the quantitative data for this compound and other selected nicotinic antagonists, highlighting their receptor selectivity and potency.
| Antagonist | Primary Target | Mechanism of Action | Potency (IC50/Ki) | Reference |
| This compound | Ganglionic nAChRs | Competitive Antagonist | Effective ganglionic blockade at ~30 µM | [8] |
| Hexamethonium | Ganglionic nAChRs | Competitive Antagonist | IC50: ~65.8 µM (α4β2-nAChR) | [9] |
| Tubocurarine | Neuromuscular nAChRs | Competitive Antagonist | IC50: > 50 µM (neuronal nAChRs) | |
| Mecamylamine | Ganglionic nAChRs | Non-competitive Antagonist | IC50: ~1.21 µM (α4β2-nAChR) | [9] |
| Pancuronium | Neuromuscular nAChRs | Competitive Antagonist | High potency at neuromuscular junction | [2] |
Experimental Protocols for Mechanism of Action Validation
The validation of the mechanism of action of nicotinic antagonists relies on a combination of electrophysiological and biochemical assays.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the interaction of antagonists with specific nAChR subtypes expressed in a controlled environment.
Objective: To determine the mode of antagonism (competitive vs. non-competitive) and the potency (IC50) of the antagonist.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2 for a neuronal receptor). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a saline solution.
-
Agonist Application: A baseline response is established by applying a known concentration of acetylcholine (e.g., the EC50 concentration) and measuring the resulting inward current.
-
Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.
-
Data Analysis: The inhibition of the ACh-induced current by the antagonist is measured. For competitive antagonists, an increase in the apparent EC50 of the agonist will be observed with no change in the maximal response. Non-competitive antagonists will typically reduce the maximal response without shifting the agonist EC50. The IC50 value of the antagonist is determined by plotting the percent inhibition against the antagonist concentration.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of an antagonist to a specific nAChR subtype.
Objective: To quantify the affinity of the antagonist for the receptor binding site.
Methodology:
-
Membrane Preparation: Cell lines or tissues expressing the nAChR of interest are homogenized, and the cell membranes are isolated by centrifugation.
-
Competition Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]-epibatidine or [³H]-cytisine) and varying concentrations of the unlabeled antagonist being tested.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the antagonist that displaces 50% of the radiolabeled ligand) is determined. The Ki value, which represents the binding affinity of the antagonist, can then be calculated using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the basic signaling cascade initiated by acetylcholine binding to a nicotinic receptor and the points of intervention for competitive and non-competitive antagonists.
Caption: nAChR signaling and antagonist intervention points.
Experimental Workflow for Validating Antagonist Mechanism of Action
The following diagram outlines the logical flow of experiments to characterize and validate the mechanism of a novel nicotinic antagonist.
Caption: Workflow for nicotinic antagonist mechanism validation.
Conclusion
This compound acts as a competitive antagonist, primarily at ganglionic nicotinic acetylcholine receptors. Its mechanism of action, characterized by blocking the binding of acetylcholine to the orthosteric site, distinguishes it from non-competitive antagonists like mecamylamine, which bind to an allosteric site. Furthermore, its selectivity for ganglionic versus neuromuscular nAChRs differentiates it from neuromuscular blockers such as tubocurarine and pancuronium. The validation of these mechanisms relies on a combination of robust experimental techniques, including electrophysiology and radioligand binding assays, which provide quantitative data on antagonist potency and affinity. The systematic application of these methods, as outlined in the experimental workflow, is crucial for the precise characterization of novel nicotinic antagonists in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of pentobarbital enantiomers on nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased resistance to autonomic ganglionic blockade by tetraethylammonium chloride and this compound iodide in experimental neurogenic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pentamethonium: A Comprehensive Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of pentamethonium, a ganglion blocker, in accordance with established safety protocols.
Hazard Profile and Safety Precautions
This compound bromide is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some safety data sheets also indicate that it is toxic if swallowed.[3][4] Therefore, strict adherence to safety measures is essential during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: In case of dust formation, use a dustproof gas mask or a self-contained breathing apparatus.[3]
-
Body Protection: Wear appropriate protective clothing.
Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This typically involves controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.
Disposal of Pure this compound and Contaminated Materials:
-
Collection:
-
Labeling:
-
The container must be accurately labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the approximate quantity and date of accumulation.
-
-
Storage:
-
Store the sealed container in a designated, locked, and well-ventilated hazardous waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound bromide.
-
Decontamination of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., water) at least three times.
-
Collect the rinsate (the rinsing solvent) as hazardous waste. Do not pour it down the drain.[1]
-
-
Disposal of Rinsed Containers:
-
Once triple-rinsed, the container can often be disposed of as regular laboratory waste. However, it is crucial to puncture the container to prevent reuse.[1] Always confirm your institution's specific policies on the disposal of decontaminated containers.
-
Crucially, do not discharge this compound or its solutions into sewer systems or drains, as this can have adverse environmental effects.[1]
Quantitative Data
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed |
Experimental Protocols
While direct chemical neutralization protocols for this compound in a standard laboratory setting are not detailed in the safety data sheets, the general principle for managing spills provides a basis for safe handling during the disposal process.
Small Spill Clean-up Protocol:
-
Restrict Access: Cordon off the area of the spill to prevent exposure.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.
-
Wear PPE: Don appropriate personal protective equipment as listed above.
-
Containment: Prevent the spill from spreading and from entering drains.[1]
-
Collection:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Disposal: Seal, label, and store the waste container for collection by a licensed disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Pentamethonium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Pentamethonium, a ganglion blocker with antihypertensive and vasodilatory activities.[1]
Physicochemical and Hazard Information
This compound Bromide is a quaternary ammonium salt.[2] It is crucial to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value |
| Molecular Formula | C11H28Br2N2 |
| Molecular Weight | 348.16 g/mol [2] |
| Appearance | Hygroscopic crystals with a slight fishy odor[3] |
| CAS Number | 541-20-8[2] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The recommended PPE includes:
| PPE Category | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[4] |
| Skin Protection | Chemical-resistant gloves (inspected prior to use), and impervious clothing.[4] It is recommended to wear two pairs of chemotherapy gloves.[5][6] Gowns should be disposable, resist permeability by hazardous drugs, be long-sleeved with closed cuffs, and open in the back.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] In most instances, an N95 surgical respirator mask that has been fit-tested is required.[6] |
Standard Operating Procedure for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting. Adherence to this procedure is critical for maintaining a safe research environment.
Emergency Procedures: this compound Spill
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
The following diagram provides a logical workflow for responding to a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including the chemical itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4]
-
Solid Waste : Collect in a suitable, closed container labeled as hazardous waste.[4]
-
Liquid Waste : Do not discharge to sewer systems.[4] Collect in a sealed, labeled container.
-
Disposal Facility : All waste must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Follow all applicable federal, state, and local regulations.[7]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Bromide | C11H28Br2N2 | CID 10919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Bromide [drugfuture.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
